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  • Product: 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Core Science & Biosynthesis

Foundational

6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary The compound 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) represents a highly specialized derivative of the 7-azaindole class of heterocycles. In modern medicinal chemistry, 7-azaind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) represents a highly specialized derivative of the 7-azaindole class of heterocycles. In modern medicinal chemistry, 7-azaindoles are universally recognized as privileged bioisosteres for purines and indoles, serving as the foundational core for numerous ATP-competitive kinase inhibitors. The strategic functionalization of this scaffold with a 6-fluoro and a 5-methoxy group is not arbitrary; it is a masterclass in structure-based drug design (SBDD) aimed at optimizing binding thermodynamics, modulating physicochemical properties, and mitigating metabolic liabilities.

This technical guide dissects the physicochemical profiling, pharmacophore rationale, and validated synthetic methodologies for utilizing this building block in advanced drug discovery programs.

Physicochemical Profiling and Structural Rationale

To understand the utility of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, one must analyze its fundamental molecular properties. The data summarized below highlights its compliance with Lipinski’s Rule of Five, making it an ideal fragment for oral drug candidates.

Quantitative Property Matrix
PropertyValueClinical/Chemical Significance
CAS Registry Number 1638761-05-3Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H7FN2ODefines the elemental composition.
Molecular Weight 166.15 g/mol Low molecular weight allows for extensive downstream elaboration.
Calculated LogP 1.71Optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area 37.91 ŲExcellent for CNS penetration and oral bioavailability.
Hydrogen Bond Donors (HBD) 1 (N1-H)Critical for anchoring to the kinase hinge region.
Hydrogen Bond Acceptors (HBA) 2 (N7, O-Me)Facilitates secondary interactions within the binding pocket.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.

Data sourced and verified from 1.[1]

The Causality of Scaffold Functionalization

The placement of functional groups on the 7-azaindole core dictates its pharmacological destiny:

  • The 7-Azaindole Core (Hinge Binder): The N7 nitrogen acts as a hydrogen bond acceptor, while the N1-H acts as a donor. This bidentate motif perfectly mimics the N1 and N6-NH2 of adenine. It anchors the molecule to the backbone amides of the kinase hinge region, a universal requirement for ATP-competitive inhibition.

  • The 6-Fluoro Substitution (Metabolic Shield & Electronic Modulator): The C6 position of 7-azaindoles is a notorious metabolic "soft spot," highly susceptible to cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this liability, increasing the in vivo half-life. Furthermore, fluorine's inductive electron-withdrawing effect (-I) lowers the pKa of the N1 proton, strengthening its hydrogen-bond donor capacity to the kinase backbone.

  • The 5-Methoxy Substitution (Steric Anchor): The methoxy group projects into the hydrophobic selectivity pocket adjacent to the hinge region. By displacing high-energy, uncoordinated water molecules from this pocket, the methoxy group provides a massive entropic boost to binding affinity.

Pharmacophore Core 7-Azaindole Core (Hinge Binder) Hinge ATP Binding Site (Kinase Target) Core->Hinge Bidentate H-Bonds F_Group 6-Fluoro Group (Metabolic Shield) F_Group->Hinge Lowers N1 pKa PK Pharmacokinetics (Increased Half-life) F_Group->PK Blocks CYP450 MeO_Group 5-Methoxy Group (Steric Anchor) Affinity Binding Affinity (Entropic Gain) MeO_Group->Affinity Hydrophobic Fit

Figure 1: Pharmacophore rationale mapping structural features to pharmacological benefits.

Applications in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and immunology.

  • TNIK Inhibition in Colorectal Cancer: Traf2 and Nck-interacting kinase (TNIK) is a critical regulator of Wnt signaling, making it a prime target for colorectal cancer. Recent 3D-QSAR and molecular docking studies have demonstrated that functionalized 1H-pyrrolo[2,3-b]pyridines achieve sub-nanomolar IC50 values against TNIK by perfectly occupying the ATP-binding cleft, as detailed in recent.

  • JAK3 Inhibition for Immunomodulation: Janus kinase 3 (JAK3) is essential for lymphoid cell development. Modifying the 5-position (e.g., with methoxy or carboxamide groups) of the azaindole core has been proven to drastically increase JAK3 selectivity over other JAK family members, providing a pathway for novel immunosuppressants used in organ transplantation, as established by 2.[2]

Synthetic Workflows & Experimental Protocols

To utilize this building block, chemists must either synthesize the core or activate it for downstream coupling. Direct nucleophilic aromatic substitution (SNAr) on electron-rich pyrrole rings is notoriously difficult. Therefore, we employ a copper-catalyzed Ullmann-type coupling to install the methoxy group, followed by electrophilic halogenation to activate the C3 position for cross-coupling.

Synthesis Start 5-Bromo-6-fluoro-7-azaindole Step1 Ullmann Coupling (NaOMe, CuBr, Reflux) Start->Step1 SNAr Substitution Intermediate 6-Fluoro-5-methoxy-7-azaindole (Target Scaffold) Step1->Intermediate LC-MS Validation Step2 Electrophilic Halogenation (NIS, DMF, 0°C) Intermediate->Step2 C3 Activation Product 3-Iodo-6-fluoro-5-methoxy-7-azaindole (Cross-Coupling Precursor) Step2->Product NMR Validation

Figure 2: Synthetic workflow for the preparation and C3-activation of the target scaffold.

Protocol A: Synthesis of the Core via Ullmann-Type Coupling

Causality: Standard SNAr fails due to the electron-rich nature of the azaindole. Copper(I) bromide facilitates an oxidative addition/reductive elimination cycle, allowing the methoxide nucleophile to displace the bromine atom efficiently, as validated by standard3.[3]

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and anhydrous methanol (3:1 ratio).

  • Catalyst Addition: Add Sodium methoxide (NaOMe, 3.0 eq) and Copper(I) bromide (CuBr, 0.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12-16 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool the mixture to room temperature, quench with saturated aqueous NH4Cl, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Self-Validation (QC): Perform LC-MS. The expected mass peak is [M+H]+ = 167.15.

Protocol B: C3-Activation via Electrophilic Halogenation

Causality: To build a complex kinase inhibitor, the core must be functionalized. The C3 position of the azaindole is the most nucleophilic site due to enamine-like resonance. Using N-Iodosuccinimide (NIS) provides a regioselective, mild iodination, preparing the scaffold for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath to prevent over-halogenation.

  • Reagent Addition: Slowly add N-Iodosuccinimide (NIS, 1.05 eq) in small portions over 15 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize unreacted iodine species. Extract with Dichloromethane (DCM).

  • Purification: Wash the organic layer with water (to remove DMF) and brine, dry over MgSO4, and evaporate. Triturate the crude solid in cold diethyl ether to obtain pure 3-iodo-6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Self-Validation (QC): Perform 1H-NMR (DMSO-d6). The definitive proof of success is the disappearance of the C3-proton singlet (typically found around 7.4 ppm), confirming regioselective C3-iodination.

References

  • J-Stage. "Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • IMIST. "New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells." Moroccan Journal of Chemistry. Available at: [Link]

  • Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives." Science of Synthesis 10.22. Available at:[Link]

Sources

Exploratory

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of a Nitrogen Atom In the landscape of medicinal chemistry, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold ha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Nitrogen Atom

In the landscape of medicinal chemistry, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure," a testament to its remarkable utility in the design of potent and selective therapeutic agents.[1][2] This bicyclic heterocycle, consisting of a pyridine ring fused to a pyrrole ring, is a bioisostere of the ubiquitous indole nucleus.[2] The strategic replacement of a carbon atom with a nitrogen at the 7-position imparts a unique set of physicochemical properties that medicinal chemists have adeptly leveraged to overcome challenges in drug development.[3][4] This substitution can enhance aqueous solubility, modulate lipophilicity, and introduce an additional hydrogen bond acceptor in the form of the pyridine nitrogen, all while maintaining the crucial hydrogen bond donor capacity of the pyrrole -NH.[4][5] These attributes have proven particularly advantageous in the realm of kinase inhibition, where the 7-azaindole moiety has established itself as a premier "hinge-binding" motif.[6][7] This guide provides an in-depth exploration of the historical discovery, key synthetic milestones, and the profound impact of 7-azaindole derivatives on modern drug discovery.

A Historical Trajectory: From Natural Products to Targeted Therapies

The story of 7-azaindole is one of gradual recognition, culminating in its celebrated status in contemporary drug design. While the related indole scaffold has been a cornerstone of heterocyclic chemistry since the 19th century, the journey of its aza-analogue is more recent, marked by key discoveries that unveiled its therapeutic potential.

Early Encounters and Foundational Syntheses:

While a definitive "discovery" of the parent 7-azaindole molecule is not pinpointed to a single event, its derivatives began to appear in the chemical literature as chemists explored the synthesis of novel heterocyclic systems. One of the earliest notable natural products containing a related scaffold is Pimprinine , an indolyl-oxazole first isolated from Streptomyces pimprina in 1963.[8] While not a direct 7-azaindole, its discovery highlighted the ability of microorganisms to produce complex indole-related alkaloids with biological activity, stimulating broader interest in such structures.[9][10][11]

The development of synthetic methodologies was crucial to unlocking the potential of the 7-azaindole core. Early synthetic efforts often contended with the electron-deficient nature of the pyridine ring, which can render classical indole syntheses like the Fischer indole synthesis less efficient.[5][12] However, persistent efforts led to the adaptation and development of several key synthetic routes:

  • The Fischer Indole Synthesis: Though challenging, the Fischer indole synthesis, discovered by Emil Fischer in 1883 for indoles, was eventually adapted for the synthesis of some 7-azaindole derivatives.[12][13][14] This method typically involves the acid-catalyzed cyclization of a 2-pyridylhydrazone.[13]

  • The Chichibabin Reaction: This method provides a more direct route by constructing the pyrrole ring onto a pyridine precursor. A notable example involves the condensation of a 3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[15]

  • Palladium-Catalyzed Cross-Coupling Reactions: The advent of modern organometallic chemistry, particularly palladium-catalyzed reactions, revolutionized the synthesis of 7-azaindoles, offering a high degree of flexibility and functional group tolerance.[16]

The Kinase Inhibition Era and the Rise of Vemurafenib:

The true ascent of the 7-azaindole scaffold began with the explosion of research into protein kinase inhibitors for cancer therapy. Kinases, with their ATP-binding pocket featuring a "hinge" region, presented an ideal target for small molecules that could compete with ATP. The 7-azaindole core, with its perfectly positioned hydrogen bond donor (N-H) and acceptor (pyridine N), was identified as an exceptional hinge-binding motif.[4]

This potential was spectacularly realized with the discovery and development of Vemurafenib (Zelboraf®) . The journey of Vemurafenib is a landmark case study in fragment-based drug discovery (FBDD).[4] Starting in 2005, scientists at Plexxikon screened a library of small molecular fragments and identified the 7-azaindole core as a promising starting point for inhibiting the BRAF kinase.[4] Specifically, they targeted the V600E mutation of BRAF, a driver mutation in approximately 60% of melanomas.[17] Through structure-guided optimization, Vemurafenib was developed and showed dramatic clinical responses.[18] Its rapid progression through clinical trials led to FDA approval in August 2011, marking a historic moment as the first drug developed using fragment-based lead discovery to gain regulatory approval.[15][17]

The success of Vemurafenib catalyzed an intense period of research, solidifying the 7-azaindole scaffold as a go-to framework for kinase inhibitor design. This has led to the development of numerous other clinical candidates targeting a wide array of kinases.[1][16][19]

Synthetic Methodologies: Constructing the 7-Azaindole Core

The efficient synthesis of the 7-azaindole nucleus is paramount for its exploration in drug discovery. Several key methodologies have been developed, each with its own advantages and limitations. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Method 1: The Chichibabin-like Cyclization

This method is a powerful tool for constructing the 7-azaindole ring system from readily available pyridine derivatives. It involves the deprotonation of a methyl group on a pyridine ring, followed by condensation with a nitrile and subsequent cyclization.

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole [15]

  • Step 1: Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -40 °C.

  • Step 2: Picoline Addition: To the cooled LDA solution, slowly add a solution of 2-fluoro-3-picoline (1.0 equivalent) in anhydrous THF, maintaining the temperature at -40 °C. Stir the resulting blood-red solution for 60 minutes.

  • Step 3: Nitrile Addition and Cyclization: Add benzonitrile (1.2 equivalents) to the reaction mixture. Continue stirring at -40 °C for an additional 2 hours.

  • Step 4: Work-up and Purification: Quench the reaction with an aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is critical for the efficient deprotonation of the relatively non-acidic methyl group of the picoline. The low temperature (-40 °C) helps to control the reactivity and prevent side reactions. The excess of LDA is often necessary to drive the reaction to completion.[15]

G cluster_0 Chichibabin-like Cyclization 2-Fluoro-3-picoline 2-Fluoro-3-picoline Benzyllithium Intermediate Benzyllithium Intermediate 2-Fluoro-3-picoline->Benzyllithium Intermediate 1. LDA, THF, -40°C Addition to Nitrile Addition to Nitrile Benzyllithium Intermediate->Addition to Nitrile 2. Benzonitrile Cyclization Cyclization Addition to Nitrile->Cyclization Intramolecular Attack 2-Phenyl-7-azaindole 2-Phenyl-7-azaindole Cyclization->2-Phenyl-7-azaindole Elimination of LiF G cluster_1 Palladium-Catalyzed Cascade Synthesis Amino-o-bromopyridine Amino-o-bromopyridine C-N Coupling C-N Coupling Amino-o-bromopyridine->C-N Coupling Alkenyl Bromide Pd₂(dba)₃, XPhos, NaOtBu Intramolecular Heck Reaction Intramolecular Heck Reaction C-N Coupling->Intramolecular Heck Reaction Pd(0) catalysis Substituted 7-Azaindole Substituted 7-Azaindole Intramolecular Heck Reaction->Substituted 7-Azaindole β-Hydride Elimination & Isomerization G cluster_0 Kinase Hinge Region Binding 7-Azaindole 7-Azaindole Inhibitor Hinge Kinase Hinge Backbone 7-Azaindole->Hinge H-bond (donor) (Pyrrole N-H) Hinge->7-Azaindole H-bond (acceptor) (Pyridine N7)

Sources

Foundational

The Biological Landscape of Fluorinated Pyrrolopyridines: A Technical Guide to Design, Synthesis, and Target Engagement

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, primarily due to its exceptional ability to mimic the purine ring of ATP[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, primarily due to its exceptional ability to mimic the purine ring of ATP[1]. When strategically decorated with fluorine atoms—yielding compounds such as 5-fluoro-1H-pyrrolo[2,3-b]pyridine and 4-fluoro-1H-pyrrolo[2,3-b]pyridine—the physicochemical and biological profiles of these molecules are profoundly altered. Fluorination modulates the pKa of the pyrrole nitrogen, enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and increases lipophilicity, which is critical for cellular permeability and blood-brain barrier penetration.

This technical guide explores the mechanistic rationale, synthetic methodologies, and biological applications of fluorinated pyrrolopyridines, providing drug development professionals with actionable, self-validating protocols for integrating this scaffold into discovery pipelines.

Mechanistic Rationale: The Pharmacophore Dynamics

The core biological utility of fluorinated pyrrolopyridines lies in their capacity to act as "hinge-binding" motifs within the ATP-binding pockets of protein kinases[1]. The bidentate hydrogen-bonding system of the pyrrolopyridine core is structurally primed to interact with the peptide backbone of the kinase hinge region.

  • Pyrrole N-H (Hydrogen Bond Donor): Interacts with the backbone carbonyl oxygen of the hinge region.

  • Pyridine Nitrogen (Hydrogen Bond Acceptor): Interacts with the backbone amide N-H.

  • Fluorine Substitution: Placing a fluorine atom at the 4- or 5-position projects into adjacent hydrophobic pockets. Because fluorine is highly electronegative yet sterically compact (mimicking oxygen or a slightly larger hydrogen), it enhances binding affinity through multipolar interactions while simultaneously shielding the aromatic ring from metabolic degradation.

These structural features have made fluorinated pyrrolopyridines critical intermediates in the synthesis of inhibitors targeting LRRK2, MPS1, JAK1/2, Met kinase, and FGFR[1][2].

G FPP Fluorinated Pyrrolo[2,3-b]pyridine PyrroleNH Pyrrole N-H (H-Bond Donor) FPP->PyrroleNH contains PyridineN Pyridine N (H-Bond Acceptor) FPP->PyridineN contains Fluorine Fluorine Substitution (Metabolic Stability) FPP->Fluorine modified by Hinge Kinase Hinge Region PyrroleNH->Hinge binds backbone C=O PyridineN->Hinge binds backbone N-H Pocket Hydrophobic Pocket Fluorine->Pocket occupies

Logical mapping of the fluorinated pyrrolopyridine pharmacophore to kinase hinge regions.

Biological Applications and Target Engagement

Recent advancements have demonstrated the versatility of the fluorinated pyrrolopyridine scaffold beyond traditional oncology targets. A landmark application is the development of dual-target inhibitors for infectious diseases.

Dual PB2/JAK Inhibition for Influenza

Researchers have successfully utilized 5-fluoro-1H-pyrrolo[2,3-b]pyridine as a starting material to synthesize a novel class of dual-target inhibitors (e.g., PB05) that simultaneously combat viral replication and host-mediated cytokine storms[3].

  • Antiviral Activity (PB2): The scaffold binds to the cap-binding domain of the influenza polymerase basic protein 2 (PB2), halting viral transcription.

  • Host-Directed Therapy (JAK2): Concurrently, the hinge-binding nature of the pyrrolopyridine core inhibits Janus Kinase 2 (JAK2), suppressing the hyper-inflammatory response often responsible for severe influenza mortality[3].

Pathway cluster_0 Host-Directed (JAK/STAT) cluster_1 Antiviral (PB2) Inhibitor Fluorinated Pyrrolopyridine (e.g., PB05) JAK2 JAK2 Kinase Inhibitor->JAK2 inhibits PB2 PB2 Cap-Binding Inhibitor->PB2 blocks STAT STAT Phosphorylation JAK2->STAT Inflammation Cytokine Storm STAT->Inflammation Transcription Viral Transcription PB2->Transcription Replication Viral Replication Transcription->Replication

Dual-target mechanism of fluorinated pyrrolopyridines inhibiting host JAK2 and viral PB2.

Nucleoside Analogues

Fluorinated pyrrolo[2,3-b]pyridines have also been synthesized as nucleoside analogues to act as adenosine deaminase (ADA) and inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors, demonstrating broad utility in modulating nucleotide metabolism[4].

Quantitative Data Summary

The following table summarizes the biological activity metrics of key fluorinated pyrrolopyridine derivatives:

Compound / ScaffoldTargetAssay TypeActivity MetricReference
PB05 (5-Fluoro derivative)Influenza A (H1N1/H3N2)Cell-based CPE AssayEC₅₀: 2.60 - 38.37 nM[3]
PB05 (5-Fluoro derivative)JAK2 KinaseHTRF AssayIC₅₀: Nanomolar range[3]
Fluorinated Nucleosides ADA / IMPDHEnzymatic CleavageHigh Inhibitory Activity[4]

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducibility.

Protocol A: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol outlines the cyclization of 2-amino-3-bromo-5-fluoropyridine, a highly efficient route to the fluorinated core[5].

  • Preparation & Inert Atmosphere: Purge a 500 mL pressure reactor with nitrogen. Causality: The amine starting materials are susceptible to oxidative degradation at elevated temperatures; an inert atmosphere ensures high fidelity of the starting material.

  • Reagent Addition: Add 3-bromo-5-fluoropyridin-2-ylamine (1.0 equiv.), acetaldehyde, DABCO (1.5 equiv.), and tetrabutylammonium bromide (TBAB, 0.1 equiv.)[5]. Causality: DABCO serves as a nucleophilic base to drive the condensation, while TBAB acts as a phase-transfer catalyst, overcoming solubility barriers in the heterogeneous mixture to accelerate reaction kinetics.

  • Cyclization: Seal the vessel, stir at room temperature for 1 hour, then heat in a 76.5°C oil bath for 5 hours[5]. Causality: The initial room-temperature phase allows for controlled imine formation without thermal degradation. Subsequent heating provides the activation energy required for the intramolecular cyclization.

  • Self-Validation (HPLC Monitoring): Sample the reaction for HPLC analysis. Do not proceed until 100% conversion of the starting material is confirmed. Causality: Premature quenching leads to inseparable mixtures of starting material and product.

  • Quenching & Extraction: Quench with water, back-extract with ethyl acetate, and filter through diatomaceous earth[5]. Causality: Diatomaceous earth removes fine polymeric byproducts that cause intractable emulsions during liquid-liquid extraction.

Protocol B: Self-Validating HTRF Kinase Assay (JAK2)

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for evaluating the kinase inhibitory activity of pyrrolopyridines due to its low background interference[3].

  • Compound Dispensing: Use an acoustic liquid handler to dispense the fluorinated pyrrolopyridine inhibitor into a 384-well plate. Causality: Acoustic dispensing eliminates pipette tip carryover and allows for direct dilution in the assay plate, keeping DMSO concentrations strictly below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add the JAK2 kinase domain and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme, which is critical for accurately measuring the IC₅₀ of slow-binding hinge inhibitors.

  • Reaction Initiation: Add ATP at exactly its predetermined Km​ concentration, along with the biotinylated peptide substrate. Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to competitive ATP-mimetic inhibitors like pyrrolopyridines.

  • Detection & Self-Validation: Add Eu-cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin. Calculate the Z'-factor using a vehicle control (100% activity) and a no-enzyme control (0% activity). Causality: A Z'-factor > 0.5 mathematically validates that the assay window is robust and the calculated IC₅₀ is statistically reliable.

Workflow Prep Compound Preparation Incubate Enzyme + Inhibitor Incubation Prep->Incubate ATP ATP & Substrate Addition Incubate->ATP Detect HTRF Detection (TR-FRET) ATP->Detect Analyze IC50 Validation (Z' > 0.5) Detect->Analyze

Step-by-step workflow for validating kinase inhibition using a self-validating HTRF assay.

References

  • Dual Inhibition of PB2 and JAK2 for Influenza: A Strategy Combining Antiviral and Host-Directed Immune Modulation National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Sourcing and Synthetic Integration in Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Executive Summary In the landscape of modern targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary

In the landscape of modern targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged bioisostere for indoles and purines. Its most prominent application lies in the development of small-molecule kinase inhibitors, where it functions as an exceptional ATP-competitive hinge-binding motif.

This whitepaper provides an authoritative, in-depth analysis of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) . As a highly functionalized building block, this specific derivative offers medicinal chemists precise control over physicochemical properties, metabolic stability, and target residence time. We will explore the mechanistic rationale behind its substitution pattern, outline commercial sourcing strategies, and detail validated synthetic protocols for its incorporation into advanced lead compounds.

Physicochemical Profiling & Structural Data

Before integrating a building block into a synthetic pipeline, a rigorous assessment of its physicochemical properties is required to predict its impact on the final molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The data below summarizes the core metrics of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

PropertyValueRationale / Impact on Drug Design
Chemical Name 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridineCore 7-azaindole scaffold with C5/C6 functionalization.
CAS Number 1638761-05-3Unique identifier for commercial sourcing.
Molecular Formula C₈H₇FN₂O-
Molecular Weight 166.15 g/mol Low molecular weight ensures high ligand efficiency (LE).
SMILES COC1=C(F)N=C2NC=CC2=C1Useful for computational docking and cheminformatics.
TPSA 37.91 ŲHighly favorable for membrane permeability and oral bioavailability.
Calculated LogP 1.71Optimal lipophilicity for balancing solubility and target affinity.
H-Bond Donors 1 (Pyrrole N1-H)Critical for donating a hydrogen bond to the kinase hinge.
H-Bond Acceptors 2 (Pyridine N7, Methoxy O)N7 accepts a hydrogen bond from the kinase hinge backbone.

Mechanistic Rationale: The E-E-A-T Perspective

As an Application Scientist, it is critical to understand why this specific substitution pattern is valuable rather than simply knowing how to use it. The 7-azaindole core is renowned for its ability to form bidentate hydrogen bonds with the hinge region of kinases (). However, the unsubstituted 7-azaindole ring often suffers from rapid oxidative metabolism by Cytochrome P450 enzymes and can exhibit off-target toxicities.

The Role of the 6-Fluoro Substitution

The introduction of a fluorine atom at the C6 position serves three distinct mechanistic purposes:

  • Metabolic Shielding: The C6 position of the 7-azaindole ring is a primary site for CYP-mediated oxidation. Fluorination blocks this metabolic soft spot, significantly increasing the half-life ( t1/2​ ) of the resulting drug candidate.

  • pKa Modulation: Fluorine is highly electronegative. Through inductive electron withdrawal, it lowers the pKa of the adjacent pyridine nitrogen (N7). This attenuation can optimize the strength of the hydrogen bond with the kinase hinge, often improving kinome selectivity and reducing hERG channel liability—a common issue with highly basic heterocycles.

  • Bioisosterism: Fluorine can act as a weak hydrogen bond acceptor, providing alternative binding modes in tight hydrophobic pockets ().

The Role of the 5-Methoxy Substitution

The C5 position typically projects outward from the kinase hinge toward the solvent-exposed region or into a secondary hydrophobic pocket. The methoxy group provides a dual advantage:

  • Steric/Electronic Tuning: It acts as an electron-donating group via resonance, counterbalancing the inductive withdrawal of the fluorine atom to maintain the nucleophilicity of the C3 position for downstream synthesis.

  • Synthetic Vector: In later stages of lead optimization, the methoxy group can be cleaved (e.g., using BBr₃) to yield a phenol. This phenol can then be alkylated with solubilizing groups (e.g., morpholine or piperazine derivatives) to tune the molecule's aqueous solubility.

G A 7-Azaindole Core (6-Fluoro-5-Methoxy) B Pyridine N7 (H-Bond Acceptor) A->B Structural Motif C Pyrrole N1-H (H-Bond Donor) A->C Structural Motif D Kinase Hinge Region (Backbone Amide/Carbonyl) B->D Accepts H-bond from Backbone NH C->D Donates H-bond to Backbone C=O

Fig 1: Bidentate hydrogen-bonding logic of the 7-azaindole scaffold within the kinase hinge region.

Commercial Supply Chain & Sourcing

Ensuring a reliable, high-purity supply of building blocks is a foundational requirement for reproducible drug discovery. 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1638761-05-3) is a specialized intermediate, but it is accessible through established commercial chemical vendors.

Primary Suppliers
  • ChemScene: Offers this compound (Catalog No. CS-0476743) with a guaranteed purity of ≥98%. They provide scalable quantities from milligram (for initial screening) to kilogram scale (for process development) ().

  • ChemicalBook / GuideChem: Serve as aggregators for various global manufacturers, allowing procurement teams to source the compound based on geographic location and lead times.

Quality Control & Handling
  • Purity Requirements: For reliable SAR (Structure-Activity Relationship) generation, ensure the supplier provides a Certificate of Analysis (CoA) with both ¹H-NMR and LC-MS traces confirming ≥98% purity. Trace heavy metals (if synthesized via cross-coupling) must be <10 ppm.

  • Storage: The compound is stable under standard conditions but should be stored sealed in a dry environment at 2-8°C to prevent slow oxidative degradation of the electron-rich pyrrole ring.

Synthetic Integration & Experimental Protocols

To integrate 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine into a therapeutic molecule, chemists typically exploit two primary vectors: the nucleophilic C3 position (for cross-coupling) and the acidic N1 position (for alkylation/arylation).

Workflow Start 6-Fluoro-5-methoxy-7-azaindole (CAS: 1638761-05-3) Step1 N1-Functionalization (NaH, DMF, Alkyl Halide) Start->Step1 Pathway A: N-Alkylation Step2 C3-Bromination (NBS, DMF, 0°C) Start->Step2 Pathway B: C-H Activation End Advanced Kinase Inhibitor Lead Step1->End Step3 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid, Base) Step2->Step3 Cross-Coupling Step3->End

Fig 2: Divergent synthetic workflow for derivatizing the 6-fluoro-5-methoxy-7-azaindole scaffold.

Protocol 1: Regioselective C3-Bromination

Objective: Install a bromine atom at the C3 position to serve as a handle for subsequent Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Causality: The C3 position of the 7-azaindole ring is the most electron-rich and nucleophilic site. Conducting the reaction at 0°C with exactly 1.05 equivalents of N-Bromosuccinimide (NBS) prevents over-halogenation and protects the methoxy group from side reactions.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10 mmol) and a magnetic stir bar. Purge the flask with Argon.

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.

  • Electrophilic Addition: Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes to control the exothermic reaction.

  • In-Process Control (IPC): Stir for 1 hour at 0°C. Self-Validation: Monitor via LC-MS. The starting material peak ( m/z 167.1 [M+H]⁺) should completely convert to the brominated product ( m/z 245.0 / 247.0 [M+H]⁺, exhibiting the characteristic 1:1 isotopic pattern of bromine).

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species, preventing downstream oxidative side reactions.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 3-bromo-6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: N1-Alkylation

Objective: Append a solubilizing or targeting moiety to the pyrrole nitrogen. Causality: The N1-H of the azaindole is relatively acidic (pKa ~13-14). Deprotonation with a strong base like Sodium Hydride (NaH) generates a highly nucleophilic pyrrolide anion, which readily undergoes S_N2 substitution with primary alkyl halides.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the azaindole intermediate (1.0 eq) in anhydrous DMF (0.15 M) at 0°C under Argon. Add NaH (60% dispersion in mineral oil, 1.2 eq) in one portion.

  • Validation: Stir for 30 minutes. Self-Validation: The cessation of hydrogen gas (H₂) evolution visually confirms complete deprotonation and formation of the sodium salt.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., an electrophilic solubilizing tail, 1.1 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor by TLC or LC-MS.

  • Isolation: Carefully quench with cold water to destroy excess NaH. Extract with Dichloromethane (DCM), wash with brine, dry, and purify via chromatography.

References

The following authoritative sources were utilized to ground the mechanistic claims, biological applications, and commercial availability of the 7-azaindole scaffold discussed in this guide:

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical & Pharmaceutical Bulletin (J-Stage)[Link] [1]

  • Azaindole Therapeutic Agents National Institutes of Health (NIH) - PubMed Central[Link] [2]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region National Institutes of Health (NIH) - PubMed Central[Link] [3]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic purine and engage in critical hydrogen bondin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic purine and engage in critical hydrogen bonding interactions with a multitude of biological targets.[1][2] This technical guide focuses on a specifically substituted analog, 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key building block for the development of targeted therapeutics. We will explore the strategic rationale behind the fluoro and methoxy substitutions, which are introduced to meticulously modulate the scaffold's physicochemical properties, including metabolic stability, target affinity, and pharmacokinetics.[3][4][5] This document provides an in-depth analysis of its primary application as a core fragment in kinase inhibitor design, supported by detailed protocols for its synthesis and subsequent evaluation in a representative kinase binding assay.[6][7] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole framework is a bioisostere of indole and purine, granting it access to biological targets that recognize these native structures.[1] Its true power in drug design, particularly against the protein kinase family, lies in its capacity to act as an exceptional "hinge-binding motif".[8][9] The ATP-binding site of most kinases features a flexible hinge region. The 7-azaindole scaffold can form two crucial hydrogen bonds with the backbone of this region: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[7][8] This bidentate interaction provides a stable anchoring point for inhibitors, forming the foundation for high-potency compounds. The famed B-RAF inhibitor, Vemurafenib, is a primary example of a successful drug built upon this principle.[9]

The subject of this guide, 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine , enhances the utility of the core scaffold through deliberate chemical modification.

  • 6-Fluoro Substitution: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry.[10][11] Due to its high electronegativity and small size, fluorine can alter the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[3][4][12]

  • 5-Methoxy Substitution: The methoxy group is another vital tool for drug designers.[5][13] It can serve as a hydrogen bond acceptor, modulate solubility and lipophilicity, and its conformation can influence the overall shape of the molecule to optimize binding to a protein pocket.[13][14][15] While it can be a site for O-demethylation, its placement can also be used to probe for specific interactions within a target's active site.[5][15]

The combination of these substituents on the 7-azaindole core creates a fragment with fine-tuned electronic and steric properties, making it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold backbone_1 Backbone C=O backbone_2 Backbone N-H scaffold backbone_1->scaffold H-Bond Acceptor scaffold->backbone_2 H-Bond Donor

Figure 1: Bidentate hydrogen bonding of the 7-azaindole core to a kinase hinge.

Physicochemical and Structural Properties

A summary of the key properties for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is provided below. This data is essential for computational modeling, fragment screening, and initial ADME predictions.

PropertyValueSource
CAS Number 1638761-05-3ChemScene
Molecular Formula C₈H₇FN₂OChemScene
Molecular Weight 166.15 g/mol ChemScene
Topological Polar Surface Area (TPSA) 37.91 ŲChemScene
cLogP 1.71ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 1ChemScene

Key Therapeutic Applications & Structure-Activity Relationships (SAR)

The primary application of the 6-fluoro-5-methoxy-7-azaindole scaffold is in the development of small-molecule kinase inhibitors for oncology, inflammatory diseases, and neurodegenerative disorders.[2][7] The core scaffold provides the essential hinge-binding interactions, while the substituents at positions 5 and 6 position the molecule for further derivatization to achieve potency and selectivity.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 7-azaindole scaffold is a validated core for developing potent FGFR inhibitors.[6][16][17] Derivatives of this class have shown promise in treating cancers with aberrant FGFR signaling.[18][19]

  • Janus Kinase (JAK) Inhibitors: Several JAK inhibitors in clinical development are built upon azaindole frameworks.[7][20] These agents are used to treat autoimmune disorders like rheumatoid arthritis. The 6-fluoro-5-methoxy scaffold provides a valuable starting point for exploring the ATP-binding site of JAK family kinases.

The general SAR strategy involves using the 7-azaindole as an anchor and exploring substitutions at other positions to interact with different regions of the kinase ATP-binding site.

Generalized SAR for 7-Azaindole Kinase Inhibitors cluster_hinge Scaffold Hinge_N Pyridine N (H-Acceptor) Hinge_NH Pyrrole NH (H-Donor) C3 C3 C3->Scaffold Solvent Front (Improves PK) C4 C4 C4->Scaffold Gatekeeper Pocket C5_C6 C5_C6 C5_C6->Scaffold Deep Hydrophobic Pocket

Figure 2: Key vectors for chemical modification on the 7-azaindole scaffold.

Protocols for Synthesis and Application

Protocol 4.1: Proposed Synthesis of 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Principle: This protocol outlines a two-step approach starting from a commercially available di-substituted aminopyridine. The first step involves a palladium-catalyzed Sonogashira coupling to introduce an alkyne. The second step is an acid- or base-catalyzed intramolecular cyclization to form the pyrrole ring.

Materials:

  • 2-Amino-3-bromo-5-fluoro-6-methoxypyridine (Starting Material)

  • Trimethylsilylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA)

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

Step 1: Sonogashira Coupling

  • To a dry, argon-purged flask, add 2-amino-3-bromo-5-fluoro-6-methoxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene and anhydrous TEA (3.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TMS-protected alkynylpyridine intermediate.

Step 2: Deprotection and Cyclization

  • Dissolve the TMS-protected intermediate from Step 1 in methanol.

  • Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours until TMS deprotection is complete (monitor by TLC/LC-MS).

  • Filter the mixture and concentrate the filtrate. The resulting terminal alkyne can be used directly or after a quick purification.

  • Causality Note: The next step is the critical ring-forming cyclization. Acid catalysis is often effective for this transformation.[22]

  • Dissolve the terminal alkyne in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C and add a mixture of TFA and TFAA (e.g., 1:1 v/v) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours until cyclization is complete.

  • Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product, 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, by flash column chromatography to yield the desired compound.

Protocol 4.2: General Protocol for Kinase Inhibition Assay

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to the ATP site of a kinase.[24] It relies on the displacement of a fluorescently-labeled ATP-competitive tracer by a test compound.[25] Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a dose-dependent decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., FGFR1, JAK2) with an epitope tag (e.g., GST, His)

  • LanthaScreen™ Eu-labeled Anti-Tag Antibody (e.g., Anti-GST)

  • LanthaScreen™ Kinase Tracer (appropriate for the kinase family)

  • Test compound (e.g., a derivative of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine) serially diluted in DMSO

  • Staurosporine or other known inhibitor (Positive Control)

  • 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[24]

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X stock of the test compound serial dilutions in 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer. The final concentrations should be optimized for the specific kinase but are typically in the low nanomolar range (e.g., 10 nM kinase, 4 nM antibody).[25]

    • Prepare a 4X Tracer solution in 1X Kinase Buffer. The optimal concentration is typically near the Kd of the tracer for the kinase.[24]

  • Assay Procedure (16 µL final volume): [25]

    • Add 4 µL of the 4X test compound dilutions (or DMSO vehicle control) to the wells of the 384-well plate.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Causality Note: Initiating the reaction with the tracer allows for the measurement of competitive binding. The inhibitor and kinase are pre-incubated briefly before the tracer is introduced.

    • Add 4 µL of the 4X Tracer solution to all wells to start the binding reaction.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader, measuring emission at both the donor (Europium, ~615 nm) and acceptor (Tracer, ~665 nm) wavelengths.

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Case Study: Fragment-Based Design Workflow

The 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is an ideal starting point for a fragment-based drug discovery (FBDD) campaign. The workflow illustrates how this fragment can be elaborated into a potent and selective lead compound.

FBDD_Workflow A 1. Fragment Library Screening (e.g., NMR, SPR, X-ray) B 2. Hit Identification 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (Weak binder, high ligand efficiency) A->B Identify 'Hits' C 3. Structure-Based Design (Co-crystal structure with target kinase) B->C Validate Binding D 4. Fragment Elaboration (Grow fragment into adjacent pockets) C->D Identify Growth Vectors (e.g., C3, C4 positions) E 5. SAR Exploration (Synthesize analog library) D->E Iterative Chemistry F 6. Lead Optimization (Improve potency, selectivity, & ADME) E->F Data-Driven Design G 7. Preclinical Candidate F->G Refine Properties

Figure 3: Workflow for developing a lead compound from the title fragment.

Conclusion

6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block in medicinal chemistry. Its 7-azaindole core provides a robust anchor for binding to numerous biological targets, most notably protein kinases. The strategic placement of the fluoro and methoxy groups offers a sophisticated means to fine-tune the scaffold's electronic properties, metabolic stability, and binding interactions. The protocols and design principles outlined in this guide demonstrate its utility and provide a framework for its successful application in modern drug discovery programs, empowering researchers to develop novel, targeted therapeutics with improved pharmacological profiles.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link] (Note: A more accessible review on the same topic is used for broader access: [Link])

  • Jin, Q., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7830-7853. Available at: [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 1(1), 35-36. (Note: This is a summary article. A more comprehensive review is cited for depth: [Link])

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]

  • ResearchGate. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available at: [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 989. Available at: [Link]

  • ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469. Available at: [Link]

  • RSC Publishing. (2023). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2007). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 2(10), 1325-1335. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Available at: [Link]

  • NIH. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(4), 458-462. Available at: [Link]

  • ACS Publications. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 985-990. Available at: [Link]

  • RSC Publishing. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(3), 438-447. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Available at: [Link]

  • Oreate AI Blog. (2026). The Humble Methoxyl Group: More Than Just a Chemical Tag. Available at: [Link]

  • NIH. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19956. Available at: [Link]

  • Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • J-Stage. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(10), 887-894. Available at: [Link]

  • MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 829. Available at: [Link]

  • NIH. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(18), e1931. Available at: [Link]

  • CORE. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 16(9), 859-863. Available at: [Link]

  • protocols.io. (2024). In vitro kinase assay. Available at: [Link]

  • ResearchGate. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available at: [Link]

  • NIH. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20436-20445. Available at: [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 2950-2954. Available at: [Link]

Sources

Application

Advanced Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

Strategic Overview & Causality The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of indole, widely utilized in the design of modern kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due t...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Causality The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of indole, widely utilized in the design of modern kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its unique ability to act as both a hydrogen-bond donor and acceptor within the ATP-binding pocket. However, the introduction of the pyridine nitrogen (N7) fundamentally alters the electronic landscape of the core. The N7 atom withdraws electron density, rendering the pyrrole ring less nucleophilic than a standard indole, while simultaneously increasing the acidity of the N1-H proton.

This guide provides field-proven, self-validating protocols for the regioselective functionalization of the 7-azaindole core, detailing the causality behind reagent selection, mechanistic pathways, and reaction conditions.

Workflow Core Pyrrolo[2,3-b]pyridine (7-Azaindole) N1 N1 Protection (SEM, Boc, Ts) Core->N1 NaH, SEMCl C3 C3 Functionalization (EAS: Halogenation) Core->C3 NCS/NBS C56 C5/C6 Cross-Coupling (Buchwald Amination) Core->C56 Pd-Cat (Unprotected) C2 C2 Functionalization (C-H Activation) N1->C2 Pd-Cat, PivOH

Strategic workflow for the regioselective functionalization of the 7-azaindole core.

The Gateway Step: N1-Protection via SEM-Cl

Causality & Logic: The N1-H proton of 7-azaindole is highly acidic. Failure to protect N1 often leads to unwanted deprotonation by basic cross-coupling additives or catalyst poisoning via N-coordination. We utilize 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) because the resulting SEM ether is highly stable to strong bases (e.g., n-BuLi used in C2 lithiation) but can be cleanly cleaved using TBAF or acidic conditions[1].

Protocol: N1-SEM Protection

  • Setup: Flame-dry a 250 mL round-bottom flask under N2. Add 4-chloro-1H-pyrrolo[2,3-b]pyridine (4.6 g, 30.0 mmol) and anhydrous DMF (46 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add 60% NaH in mineral oil (1.4 g, 36.0 mmol, 1.2 eq) portionwise.

    • Self-Validating Check: Vigorous evolution of H2 gas will occur immediately. The reaction is complete when bubbling ceases and the solution becomes a clear, light-yellow alkoxide mixture (approx. 1 h)[1].

  • Electrophilic Addition: Add SEM-Cl (6.8 mL, 39.0 mmol, 1.3 eq) dropwise over 10 minutes. Stir at 0 °C for an additional 4 h.

  • Workup: Quench carefully by pouring the mixture into ice-cold H2O (150 mL). Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (n-hexane/EtOAc = 97:3 to 88:12) to yield the N-SEM protected product (~84% yield)[1].

C3-Functionalization: Electrophilic Aromatic Substitution (EAS)

Causality & Logic: Despite the electron-withdrawing nature of the pyridine ring, the C3 position remains the highest occupied molecular orbital (HOMO) node on the pyrrole ring. Direct halogenation at C3 is highly efficient and provides an essential handle for subsequent Suzuki or Sonogashira couplings. We utilize N-Chlorosuccinimide (NCS) in a mixed non-polar solvent system to ensure strict regiocontrol[2].

Protocol: Regioselective C3-Chlorination

  • Setup: In a 50 mL flask, dissolve 7-azaindole (118 mg, 1.0 mmol) in a mixture of anhydrous CCl4 (20 mL) and CHCl3 (10 mL)[2].

  • Halogenation: Add NCS (150 mg, 1.1 mmol, 1.1 eq) in a single portion. Stir the mixture at room temperature under a nitrogen atmosphere for 4 h.

    • Self-Validating Check: As the reaction progresses, succinimide will precipitate out of the halogenated solvent mixture as a white solid. TLC (Hexanes/EtOAc) will show the disappearance of the highly UV-active starting material.

  • Workup: Filter the suspension to remove the succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO3 (20 mL) and brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to afford 3-chloro-1H-pyrrolo[2,3-b]pyridine.

C2-Functionalization: Palladium-Catalyzed C-H Arylation

Causality & Logic: The C2 position lacks innate nucleophilicity. To functionalize C2 without resorting to harsh directed lithiation, we employ a Pd-catalyzed C-H activation strategy. The addition of Pivalic acid (PivOH) is critical; it acts as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) mechanism, drastically lowering the activation energy for C-H bond cleavage[3].

Mechanism Pd0 Pd(0) PdOA Pd(II) Oxidative Addition Pd0->PdOA + Ar-I PdPiv Pd(II) Ligand Exchange PdOA->PdPiv + PivO- PdCMD Pd(II) CMD Step PdPiv->PdCMD + Azaindole (- PivOH) PdCMD->Pd0 Reductive Elimination (+ Product)

Catalytic cycle of C2 C-H arylation highlighting the PivOH-mediated CMD step.

Protocol: C2 C-H Arylation

  • Setup: In a Schlenk tube, combine the N-protected pyrrolo[2,3-b]pyridine derivative (1.0 eq), aryl iodide (1.2 eq), CuI (1.2 eq), K2CO3 (1.3 eq), PivOH (0.3 eq), and PdCl2(PPh3)2 (0.05 eq)[3].

  • Reaction: Evacuate and backfill the tube with N2 three times. Add anhydrous toluene (0.2 M) and heat to 110 °C for 16 h.

    • Self-Validating Check: The initial yellow/orange suspension will darken to a deep brown/black as the active Pd(0) species is generated and the cross-coupling cycle initiates.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper and palladium salts. Concentrate and purify via flash chromatography.

C5/C6 Functionalization: Unprotected Buchwald-Hartwig Amination

Causality & Logic: Historically, cross-coupling at the pyridine ring (C5/C6) required N1 protection to prevent catalyst poisoning. However, utilizing advanced bulky biarylphosphine palladium precatalysts allows for the direct amination of unprotected halo-7-azaindoles. This bypasses two synthetic steps (protection/deprotection), maximizing atom economy and throughput[4].

Protocol: Direct Amination of Unprotected Halo-7-azaindoles

  • Setup: In a nitrogen-filled glovebox, charge a vial with the unprotected halo-7-azaindole (1.0 eq), the primary or secondary amine (1.2 eq), NaOtBu (2.2 eq), and the Pd precatalyst (e.g., 2-5 mol% of a BrettPhos-based Pd complex)[4].

  • Reaction: Add anhydrous 1,4-dioxane (0.25 M). Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 h.

    • Self-Validating Check: Complete consumption of the starting material can be verified via LC-MS. The reaction mixture will typically become a thick, opaque suspension due to the formation of sodium halide salts.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

Functionalization SiteReaction TypeKey Reagents & CatalystsTypical Yield RangePrimary Challenge Addressed
N1 SEM ProtectionNaH, SEM-Cl, DMF80–90%Prevents N-H deprotonation & catalyst poisoning during downstream steps.
C3 Electrophilic Aromatic SubstitutionNCS or NBS, CCl4/CHCl375–95%Exploits the highest electron density node on the pyrrole ring for regiocontrol.
C2 C-H Activation (Arylation)Ar-I, PdCl2(PPh3)2, CuI, PivOH60–85%Overcomes the lack of innate C2 nucleophilicity via a CMD pathway.
C5 / C6 Buchwald-Hartwig AminationAmines, NaOtBu, Pd Precatalyst70–90%Bypasses the need for N1 protection by utilizing highly active Pd precatalysts.

References

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - J-Stage.
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential | Journal of Agricultural and Food Chemistry - ACS Public
  • MIT Open Access Articles Palladium-Catalyzed Amin
  • Exploration of Transition-Metal-Catalyzed Direct C-H Arylation of Nitro-Substituted Heteroarenes and Further Transform

Sources

Method

Analytical Methods for Quantifying 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Protocols for Purity Assessment and Bioanalysis

Introduction & Analytical Causality 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) is a highly functionalized 7-azaindole building block. The 7-azaindole scaffold is a privileged pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Causality

6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) is a highly functionalized 7-azaindole building block. The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indoles and purines in the design of potent kinase inhibitors, such as those targeting c-Met[1] and SGK-1[2]. The substitution pattern—a fluorine atom at C6 and a methoxy group at C5—imparts unique electronic properties, modulating the basicity of the pyridine nitrogen and the hydrogen-bond donor capacity of the pyrrole NH.

Quantifying this compound requires overcoming specific analytical hurdles. The basic aza-nitrogen (pKa ~4.5–5.5) can cause severe chromatographic peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. Furthermore, accurate pharmacokinetic (PK) profiling in biological matrices demands rigorous sample clean-up to prevent phospholipid-induced ion suppression during mass spectrometric detection[3].

This application note details two self-validating analytical workflows: a high-resolution HPLC-UV method for bulk purity assessment, and a highly sensitive LC-MS/MS protocol utilizing Mixed-Mode Cation Exchange (MCX) solid-phase extraction for plasma bioanalysis[4].

G Start Sample: 6-Fluoro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Decision Application Requirement? Start->Decision QC Quality Control & Batch Purity Decision->QC High Conc. (>1 µg/mL) PK Pharmacokinetics & Bioanalysis Decision->PK Trace Conc. (ng/mL) Prep1 Dilution in Mobile Phase QC->Prep1 Prep2 MCX Solid Phase Extraction (SPE) PK->Prep2 HPLC HPLC-UV Analysis (254 nm / 280 nm) Prep1->HPLC LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Prep2->LCMS

Analytical workflow decision tree for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

HPLC-UV Method for Purity and Stability Assessment

Causality & Logic: To mitigate peak tailing, this method employs a superficially porous particle (SPP) C18 column with high-density end-capping. The mobile phase is heavily buffered with 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent, fully protonating the pyridine nitrogen and masking residual silanols, ensuring sharp, symmetrical peaks necessary for accurate area-under-the-curve (AUC) integration during purity assessments.

Step-by-Step Protocol
  • Standard Preparation: Dissolve 1.0 mg of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute with Mobile Phase A to working concentrations (1–100 µg/mL).

  • System Equilibration: Purge the HPLC system and equilibrate the Kinetex C18 column (100 x 4.6 mm, 2.6 µm) at 30°C for 15 minutes at initial gradient conditions to ensure baseline stability.

  • Injection: Inject 5 µL of the standard/sample. To ensure self-validation, bracket sample injections with a known 50 µg/mL standard every 10 runs to verify retention time drift is <2%.

  • Detection: Monitor absorbance at 254 nm (optimal for the aromatic core) and 280 nm.

Table 1: HPLC-UV Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.01.0955
1.01.0955
7.01.0595
8.51.0595
8.61.0955
12.01.0955

LC-MS/MS Method for Plasma Bioanalysis

Causality & Logic: For trace-level quantification (ng/mL) in plasma, UV detection lacks the requisite sensitivity and selectivity. We utilize Electrospray Ionization (ESI) in positive mode, coupled with Multiple Reaction Monitoring (MRM). The methoxy group at C5 provides a highly reproducible fragmentation pathway: the homolytic cleavage of the methyl radical yields a stable product ion, which serves as an excellent quantifier transition[3].

To eliminate matrix effects, a Mixed-Mode Cation Exchange (MCX) SPE protocol is employed. At pH < 3, the azaindole is protonated and strongly retained by the sulfonic acid groups of the MCX resin. This allows aggressive washing with 100% methanol to remove neutral lipids and phospholipids, which are the primary culprits of ion suppression in LC-MS/MS[3].

SPE Plasma Spiked Plasma (Protein-Bound) PPT Acidify (pH < 3) Protonate Pyridine N Plasma->PPT Load Load onto MCX (Cation Exchange) PPT->Load Wash Wash (100% MeOH) Remove Phospholipids Load->Wash Elute Elute (5% NH4OH/MeOH) Deprotonate & Release Wash->Elute Dry Evaporate & Reconstitute (Ready for LC-MS) Elute->Dry

Mixed-Mode Cation Exchange (MCX) SPE logic for isolating basic azaindoles from plasma.

Step-by-Step Plasma Extraction and LC-MS/MS Protocol
  • Sample Pre-treatment: To 50 µL of plasma sample, add 10 µL of Internal Standard (4-Chloro-1H-pyrrolo[2,3-b]pyridine, 100 ng/mL) and 100 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding and protonate the analyte.

  • SPE Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Loading: Load the acidified plasma sample onto the SPE bed. Apply low vacuum (approx. 5 inHg) to allow dropwise percolation.

  • Washing: Wash with 1 mL of 2% Formic Acid (removes aqueous interferences), followed by 1 mL of 100% Methanol (removes neutral lipids/phospholipids).

  • Elution: Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the pyridine nitrogen, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic acid).

  • Analysis: Inject 2 µL into the LC-MS/MS system.

Table 2: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Purpose
6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine167.1152.16025Quantifier (Loss of •CH₃)
6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine167.1124.16040Qualifier (Loss of •CH₃ + CO)
4-Chloro-1H-pyrrolo[2,3-b]pyridine (IS)153.0117.05530Internal Standard
Table 3: Method Validation Summary (Plasma Bioanalysis)
ParameterAcceptance CriteriaObserved Value
Linear RangeR² ≥ 0.9950.5 – 500 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ)S/N ≥ 10, Precision ≤ 20%0.5 ng/mL
Intra-day Precision (CV%)≤ 15% (≤ 20% at LLOQ)4.2% – 8.7%
Inter-day Precision (CV%)≤ 15% (≤ 20% at LLOQ)5.5% – 11.2%
Extraction RecoveryConsistent across QC levels88.4% ± 4.1%
Matrix Effect85% - 115%94.2% (Minimal suppression)

References

  • Shirvani, P., & Fassihi, A. (2020). Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. Scilit. 1

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. 2

  • Di Trana, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. 3

  • NIH PMC. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. 4

Sources

Application

Application Note: Developing Cell-Based Assays with 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Mechanistic Rationale: The Privileged 7-Azaindole Scaffold In small-molecule kinase inhibitor development, the 7-azaindole core is universally recognized as a privileged hinge-binding motif[1]. The pyrrolo[2,3-b]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Privileged 7-Azaindole Scaffold

In small-molecule kinase inhibitor development, the 7-azaindole core is universally recognized as a privileged hinge-binding motif[1]. The pyrrolo[2,3-b]pyridine scaffold mimics the adenine ring of ATP, allowing it to form crucial bidentate hydrogen bonds with the kinase hinge region: the N1 acts as a hydrogen-bond donor, while the N7 acts as a hydrogen-bond acceptor[1].

However, unsubstituted 7-azaindoles often suffer from poor metabolic stability and lack of kinome selectivity. The specific building block 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1638761-05-3) introduces two critical functionalizations that drive causality in drug design:

  • 6-Fluoro Substitution: The C6 position of 7-azaindoles is highly susceptible to CYP450-mediated oxidation. Fluorination at this site sterically and electronically blocks metabolism. Furthermore, the strong electron-withdrawing nature of fluorine inductively modulates the pKa of the adjacent N7 nitrogen, optimizing the strength of the hinge hydrogen bond.

  • 5-Methoxy Substitution: This group acts as a steric and electronic vector directed toward the kinase gatekeeper residue or the solvent-exposed channel. It provides a synthetic handle to tune selectivity against off-target kinases[1].

To successfully develop inhibitors utilizing this core, researchers must transition from biochemical assays to live-cell environments. Biochemical assays utilize purified kinase domains and artificially low ATP concentrations (10–100 µM), which fail to predict compound behavior against physiological intracellular ATP levels (1–5 mM)[2].

To establish a self-validating system , we employ an orthogonal assay triad: NanoBRET (quantitative target engagement), CETSA (label-free endogenous validation), and Phospho-signaling (functional consequence).

Experimental Workflow & Logical Architecture

G A 6-Fluoro-5-methoxy- 7-Azaindole Scaffold B Kinase Hinge Binding (ATP Competitive) A->B H-Bonding & Sterics C NanoBRET Assay (Intracellular Affinity) B->C Live Cell Permeability D CETSA (Endogenous Target Engagement) B->D Label-Free Validation E Functional Assay (Pathway Inhibition) C->E Correlate Binding D->E to Phenotype

Workflow from 7-azaindole hinge binding to target engagement and functional validation.

Protocol 1: Quantitative Intracellular Target Engagement (NanoBRET)

Causality & Purpose: NanoBRET Target Engagement (TE) measures the apparent cellular affinity of your 7-azaindole derivative by competitively displacing a cell-permeable fluorescent tracer reversibly bound to a Kinase-NanoLuc fusion protein[3]. This step is critical to prove that your compound penetrates the cell membrane and successfully competes with millimolar intracellular ATP[2].

Step-by-Step Methodology:

  • Cell Plating & Transfection: Plate HEK293 cells in a 96-well or 384-well white tissue culture plate at a density of 2×104 cells/well. Transfect the cells with the specific Kinase-NanoLuc® fusion vector using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Optimization: Determine the optimal concentration of the Promega NanoBRET TE Tracer (typically Kd,app​ or EC50​ concentration) to ensure sensitive competition[4].

  • Compound Treatment: Prepare a 10-point dose-response curve of your 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (e.g., 10 µM down to 0.5 nM). Add the compound and the NanoBRET Tracer to the cells simultaneously.

  • Incubation: Incubate for 2 hours to allow the compound to reach binding equilibrium inside the live cells.

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench signal from dead cells)[3]. Read the plate on a luminescence-capable microplate reader equipped with appropriate filters (Donor: 450 nm; Acceptor: 610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of compound concentration to derive the intracellular IC50​ .

Protocol 2: Label-Free Validation via Cellular Thermal Shift Assay (CETSA)

Causality & Purpose: While NanoBRET is high-throughput, it relies on a genetically engineered NanoLuc tag. To ensure the 7-azaindole is not artifactually binding the tag or altered kinase conformation, CETSA is deployed. CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of an endogenous protein, shifting its aggregation temperature ( Tagg​ ) higher[5]. This makes the assay system self-validating.

Step-by-Step Methodology:

  • Cell Treatment: Culture the target disease cell line (e.g., A375 for BRAF, or MV4-11 for FLT3) to 80% confluence. Treat cells with either DMSO (vehicle) or your 7-azaindole derivative at 5×IC50​ (determined from NanoBRET) for 1 hour at 37°C[6].

  • Thermal Gradient Aliquoting: Harvest the cells, wash with PBS, and resuspend in a detergent-free buffer supplemented with protease inhibitors[6]. Divide the cell suspension into 12 equal aliquots (100 µL each) in PCR tubes.

  • Heat Shock: Using a thermal cycler, heat each pair of tubes (DMSO vs. Compound) to a distinct temperature across a gradient (e.g., 40°C to 64°C) for exactly 3 minutes, followed by 3 minutes of cooling on ice[6].

  • Lysis & Separation: Lyse the cells using 3 rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[6].

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized kinase). Run the samples on an SDS-PAGE gel and perform a Western Blot using an antibody specific to your target endogenous kinase.

  • Data Analysis: Quantify the chemiluminescence of the bands. Plot the soluble protein fraction against temperature to determine the ΔTagg​ (Thermal Shift). A shift of ≥2∘C confirms highly specific endogenous target engagement[5].

Protocol 3: Functional Phenotypic Validation

Causality & Purpose: Target engagement does not strictly guarantee functional inhibition (e.g., the compound might bind an inactive conformation that doesn't halt signaling). To close the self-validating loop, we must measure the downstream phosphorylation of the kinase's direct substrate.

Step-by-Step Methodology:

  • Starvation & Treatment: Seed target cells and serum-starve them for 12 hours to reduce baseline kinase activity. Treat with a dose-response of the 7-azaindole derivative for 2 hours.

  • Stimulation: Stimulate the pathway using the appropriate growth factor (e.g., EGF or FLT3 ligand) for 10 minutes.

  • Lysis & ELISA/Western: Lyse cells in RIPA buffer with phosphatase inhibitors. Quantify the ratio of phosphorylated substrate to total substrate (e.g., p-ERK / total ERK) using a sandwich ELISA or quantitative Western Blot.

Quantitative Data Summary

The following table demonstrates the expected structure of validation data, highlighting how the 6-fluoro-5-methoxy substitutions improve the pharmacological profile compared to an unsubstituted 7-azaindole core.

Compound ScaffoldNanoBRET Intracellular IC50​ (nM)CETSA ΔTagg​ (°C)Downstream Phospho- IC50​ (nM)Cellular Viability IC50​ (µM)
Unsubstituted 7-Azaindole1,450 ± 120+ 0.8> 5,000> 10.0
6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine 42 ± 5 + 4.5 65 ± 8 0.8 ± 0.1

Note: The 6-fluoro-5-methoxy functionalization drastically lowers the intracellular IC50​ by optimizing hinge-binding thermodynamics, which translates directly to a robust thermal shift and potent functional pathway inhibition.

References

  • Kinase Target Engagement | Kinase Affinity Assay - Promega Corporation. Promega.
  • NanoBRET® TE Intracellular Kinase Assays - Promega Corporation. Promega.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • Cellular thermal shift assay (CETSA) - Bio-protocol. Bio-protocol.
  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.

Sources

Method

Application Note: Scalable Synthetic Routes to 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Executive Summary 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) is a highly valued 7-azaindole building block critical to the development of kinase inhibitors and CNS-active therapeutics. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) is a highly valued 7-azaindole building block critical to the development of kinase inhibitors and CNS-active therapeutics. The presence of both a fluorine atom at C6 and a methoxy group at C5 on the pyridine ring presents unique electronic challenges for traditional indole syntheses (e.g., Fischer or Bartoli routes). This application note details a highly optimized, three-stage scalable synthesis relying on a modified Larock-type heteroannulation, designed specifically for kilogram-scale GMP manufacturing.

Mechanistic Rationale & Route Selection

Traditional azaindole syntheses often suffer from poor regioselectivity and low yields when electron-withdrawing groups (like fluorine) are present adjacent to the pyridine nitrogen [1]. To circumvent this, our protocol utilizes a bottom-up construction of the pyrrole ring onto a pre-functionalized pyridine core [2].

  • Stage 1: Electrophilic Iodination. We utilize N-Iodosuccinimide (NIS) to selectively iodinate 6-fluoro-5-methoxypyridin-2-amine at the C3 position. The methoxy group at C5 strongly directs ortho, but the steric bulk and the para-directing nature of the C2-amine ensure exclusive C3 iodination.

  • Stage 2: Sonogashira Cross-Coupling. The introduction of the C2-C3 pyrrole carbons is achieved via Pd-catalyzed coupling with trimethylsilylacetylene (TMSA).

  • Stage 3: Tandem Deprotection/Cyclization. A strong base (KOtBu) in a polar aprotic solvent (NMP) strips the TMS group and drives a 5-endo-dig cyclization of the resulting terminal alkyne onto the C2-amine, forming the 7-azaindole core [3].

Process Visualization

SynthRoute SM 6-Fluoro-5-methoxypyridin-2-amine (Starting Material) Step1 Regioselective Iodination (NIS, MeCN, 0-25°C) SM->Step1 Int1 6-Fluoro-3-iodo-5-methoxypyridin-2-amine (Intermediate 1) Step1->Int1 Step2 Sonogashira Coupling (TMSA, Pd(PPh3)2Cl2, CuI, Et3N) Int1->Step2 Int2 TMS-Alkynyl Intermediate (Intermediate 2) Step2->Int2 Step3 Tandem Deprotection/Cyclization (KOtBu, NMP, 80°C) Int2->Step3 Product 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (Target API Intermediate) Step3->Product

Figure 1. Three-stage scalable synthetic workflow for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols (Kilogram-Scale Ready)

Protocol 1: Synthesis of 6-Fluoro-3-iodo-5-methoxypyridin-2-amine (Intermediate 1)

Objective: Regioselective C3-iodination of the pyridine core. Procedure:

  • Dissolution: Charge a 20 L jacketed reactor with 6-fluoro-5-methoxypyridin-2-amine (1.00 kg, 7.04 mol, 1.0 eq) and anhydrous acetonitrile (10 L). Stir at 250 rpm and cool the internal temperature to 0–5 °C.

  • Addition: Portion-wise add N-Iodosuccinimide (NIS) (1.66 kg, 7.39 mol, 1.05 eq) over 2 hours.

    • Causality: Slow addition controls the mild exothermic reaction and prevents oxidative degradation of the electron-rich amine, which would occur rapidly if elemental iodine (I2) were used.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 4 hours.

  • IPC (Self-Validation): Sample 1 mL, dilute with MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when starting material is <1.0% Area.

  • Workup: Quench the reaction by adding 10% aqueous Na₂S₂O₃ (2 L) to reduce unreacted iodine species. Concentrate the mixture under reduced pressure to remove MeCN. Extract the aqueous residue with EtOAc (3 × 4 L). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield a pale brown solid. Yield: ~1.70 kg (90%).

Protocol 2: Synthesis of 6-Fluoro-5-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (Intermediate 2)

Objective: C-C bond formation via Sonogashira coupling. Procedure:

  • Degassing: In a 50 L reactor, dissolve Intermediate 1 (1.70 kg, 6.34 mol, 1.0 eq) in anhydrous THF (15 L) and Triethylamine (1.92 kg, 19.0 mol, 3.0 eq). Sparge the solution with N₂ for 30 minutes.

    • Causality: Strict oxygen exclusion is critical to prevent Glaser homocoupling of the alkyne, which produces a highly stable, inseparable diyne impurity.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (89 g, 0.127 mol, 0.02 eq) and CuI (48 g, 0.254 mol, 0.04 eq).

  • Coupling: Dropwise add Trimethylsilylacetylene (TMSA) (747 g, 7.61 mol, 1.2 eq) while maintaining the internal temperature below 30 °C. Once added, heat the mixture to 50 °C for 6 hours.

  • IPC (Self-Validation): HPLC analysis must show <0.5% Intermediate 1. If stalled, add an additional 0.01 eq of Pd catalyst.

  • Workup: Cool to 20 °C, filter the mixture through a pad of Celite to remove palladium/copper salts, and wash the cake with EtOAc (5 L). Concentrate the filtrate to a crude oil, which is passed through a short silica plug (Heptane/EtOAc 4:1) to remove baseline impurities. Yield: ~1.36 kg (90%).

Protocol 3: Tandem Deprotection and Cyclization to Target Molecule

Objective: Formation of the 7-azaindole core [4]. Procedure:

  • Preparation: Charge a 20 L reactor with Intermediate 2 (1.36 kg, 5.71 mol, 1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) (8 L).

  • Cyclization: Add Potassium tert-butoxide (KOtBu) (1.28 kg, 11.4 mol, 2.0 eq) in one portion. Heat the reaction to 80 °C for 4 hours.

    • Causality: KOtBu rapidly cleaves the TMS group. The resulting highly nucleophilic terminal alkyne undergoes a thermodynamically driven 5-endo-dig cyclization. The polar NMP solvent stabilizes the transition state of the resulting azaindole anion, pushing the equilibrium entirely toward the cyclized product.

  • IPC (Self-Validation): HPLC analysis to confirm the total disappearance of the desilylated intermediate.

  • Isolation: Cool the mixture to 10 °C and slowly pour into ice-cold water (25 L) under vigorous stirring. A precipitate will form. Stir for 1 hour, filter the solid, and wash thoroughly with cold water (3 × 5 L) to remove NMP.

  • Purification: Recrystallize the crude solid from Heptane/EtOAc (3:1) to afford the pure product as an off-white crystalline solid. Yield: ~760 g (80%).

Mechanistic Pathway of Cyclization

Mechanism A TMS-Alkynyl Pyridine B Base-Mediated TMS Cleavage A->B C Terminal Alkyne Intermediate B->C D 5-endo-dig Cyclization C->D E Azaindole Anion D->E F Protonation E->F G 7-Azaindole Core F->G

Figure 2. Mechanistic pathway of the tandem TMS-deprotection and 5-endo-dig cyclization.

Quantitative Data & Optimization Summaries

To ensure maximum scalability, the Sonogashira coupling step was heavily optimized. Table 1 summarizes the catalyst and solvent screening data that led to the selected protocol.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst SystemSolventTemp (°C)Time (h)IPC Purity (%)Isolated Yield (%)
1Pd(PPh₃)₄ / CuIDMF70882.174
2Pd(dppf)Cl₂ / CuITHF60688.581
3Pd(PPh₃)₂Cl₂ / CuIDMF50591.085
4 Pd(PPh₃)₂Cl₂ / CuI THF 50 6 96.4 90

Note: Entry 4 was selected due to the optimal balance of high yield, lower reaction temperature, and the thermodynamic ease of THF removal during scale-up compared to high-boiling DMF.

Table 2: Analytical Characterization Profile of Final API Intermediate

ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Purity ≥ 98.0%HPLC (UV 254 nm)
Identity Conforms to structure¹H NMR (400 MHz, DMSO-d₆)
Mass Spec m/z 167.06 [M+H]⁺LC-MS (ESI+)
Moisture ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 20 ppmICP-MS (Pd, Cu tracking)

References

  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Source: MDPI. URL: [Link][1]

  • Title: Product Class 22: Azaindoles and Their Derivatives. Source: Thieme Connect. URL: [Link][2]

  • Title: Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling. Source: ACS Publications. URL: [Link][3]

Sources

Application

Application Note: Radiolabeling Strategies for 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in PET Imaging

Target Audience: Radiochemists, PET Tracer Developers, and Molecular Imaging Scientists Document Type: Advanced Methodological Guide & Experimental Protocols Executive Summary & Structural Rationale The 7-azaindole core—...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, PET Tracer Developers, and Molecular Imaging Scientists Document Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary & Structural Rationale

The 7-azaindole core—specifically the 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold—has emerged as a highly privileged pharmacophore in the design of Positron Emission Tomography (PET) radiotracers. This motif is frequently utilized in the development of kinase inhibitors, tau/amyloid imaging agents, and probes targeting tryptophan metabolism .

From a medicinal chemistry perspective, the 7-azaindole core provides critical hydrogen-bonding interactions (acting as a hinge-binder in kinases), while the 5-methoxy and 6-fluoro substituents precisely tune the molecule's lipophilicity (LogP) and block metabolic oxidation sites. To utilize this scaffold for in vivo PET imaging, researchers must introduce a positron-emitting isotope without altering the molecule's pharmacological profile. This guide details two primary, self-validating radiolabeling pathways: Carbon-11 O-methylation and Fluorine-18 Cu-mediated radiofluorination .

Mechanistic Causality: Overcoming Electronic Mismatches

Labeling the 6-fluoro-5-methoxy-7-azaindole system requires navigating a complex electronic environment.

The C-[18F] Fluorination Challenge

In the 1H-pyrrolo[2,3-b]pyridine system, the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect on the ortho (C6) position. Theoretically, this activates the C6 position for classical Nucleophilic Aromatic Substitution (SNAr). However, the adjacent 5-methoxy group is strongly electron-donating, creating a "push-pull" electronic conflict that severely deactivates the ring toward naked [18F]fluoride attack.

To bypass this electronic mismatch, we employ Copper-Mediated Radiofluorination (CMRF) . By utilizing a boronic acid pinacol ester (BPin) precursor, CMRF relies on an umpolung (polarity reversal) strategy. The [18F]fluoride coordinates to a Cu(III)-aryl intermediate, which subsequently undergoes rapid reductive elimination to form the C-[18F] bond, completely circumventing the electronic limitations of standard SNAr .

The O-[11C] Methylation Advantage

When a 20.4-minute half-life is acceptable, Carbon-11 labeling offers a highly efficient alternative. By utilizing a 5-hydroxy-6-fluoro-azaindole precursor, the labeling relies on the nucleophilicity of the phenoxide ion. We specifically select [11C]methyl triflate ([11C]CH₃OTf) over [11C]methyl iodide ([11C]CH₃I). The triflate leaving group is orders of magnitude more reactive, allowing the O-alkylation to proceed at lower temperatures (80 °C) and shorter reaction times (5 minutes), which is critical for minimizing thermal degradation and maximizing decay-corrected radiochemical yield (RCY).

Mandatory Visualization: Divergent Radiolabeling Pathways

Radiolabeling P1 5-Hydroxy-6-fluoro-azaindole (Precursor A) R1 [11C]CH3OTf, Cs2CO3 DMF, 80°C, 5 min P1->R1 P2 5-Methoxy-azaindole-6-BPin (Precursor B) R2 [18F]KF/K222, Cu(OTf)2 Pyridine, DMA, 110°C, 20 min P2->R2 Prod1 6-Fluoro-5-[11C]methoxy- 1H-pyrrolo[2,3-b]pyridine R1->Prod1 Prod2 [18F]6-Fluoro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine R2->Prod2

Fig 1: Divergent radiolabeling pathways for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-5-[11C]methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol utilizes an automated radiochemistry module (e.g., TRACERlab FX C Pro).

  • Precursor Preparation: Dissolve 1.0 mg of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol in 300 µL of anhydrous N,N-dimethylformamide (DMF). Add 2.0 mg of Cesium Carbonate (Cs₂CO₃) to deprotonate the hydroxyl group. Load this mixture into the reactor vial.

  • Isotope Production: Produce [11C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert [11C]CO₂ to [11C]CH₄, followed by gas-phase iodination to yield [11C]CH₃I.

  • Triflate Conversion: Sweep the [11C]CH₃I vapor through a heated silver triflate (AgOTf) column at 190 °C to quantitatively convert it to the highly reactive [11C]CH₃OTf.

  • Radiolabeling: Bubble the [11C]CH₃OTf into the reactor vial containing the precursor at room temperature until radioactivity plateaus. Seal the reactor and heat to 80 °C for 5 minutes.

  • Quenching & Purification: Cool the reactor to 35 °C. Quench the reaction with 1.0 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1M Ammonium Formate). Inject onto a semi-preparative C18 HPLC column.

  • Formulation: Collect the radioactive product fraction, dilute with 20 mL of sterile water, and trap the product on a Sep-Pak C18 Plus cartridge. Elute with 1 mL of USP-grade Ethanol into 9 mL of sterile saline.

Protocol B: Synthesis of [18F]6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine via CMRF

Adapted from standard Cu-mediated late-stage radiofluorination methodologies .

  • Fluoride Drying: Trap aqueous [18F]fluoride (produced via ¹⁸O(p,n)¹⁸F) on a QMA carbonate cartridge. Elute into the reactor using a solution of Kryptofix 2.2.2 (K₂₂₂, 12 mg) and K₂CO₃ (2 mg) in Acetonitrile/Water. Azeotropically dry the complex at 110 °C under a helium stream and vacuum, repeating with anhydrous acetonitrile (3 × 1 mL) to ensure absolute dryness.

  • Complex Formation: To the dried [18F]KF/K₂₂₂ complex, add a pre-mixed solution of Cu(OTf)₂ (15 mg) and Pyridine (50 µL) in 400 µL of anhydrous N,N-dimethylacetamide (DMA). Stir for 5 minutes at room temperature to allow the [18F]fluoride to coordinate with the copper center.

  • Radiofluorination: Add 3.0 mg of the 5-methoxy-1H-pyrrolo[2,3-b]pyridin-6-ylboronic acid pinacol ester (BPin) precursor dissolved in 200 µL DMA. Heat the sealed reactor to 110 °C for 20 minutes. (Note: A headspace of ambient air/oxygen is maintained, as O₂ facilitates the catalytic turnover of the Cu(II)/Cu(III) cycle).

  • Purification: Cool the reactor and quench with 1.5 mL of water. Filter the mixture through an Alumina-N cartridge to remove copper salts. Inject the filtrate onto a semi-preparative HPLC system for isolation.

Quantitative Data Summary & Quality Control

A self-validating radiochemistry protocol requires strict Quality Control (QC) parameters. The identity of the radiolabeled product must be confirmed by co-injecting a non-radioactive reference standard (19F/12C standard) on an analytical HPLC system, ensuring the UV peak and the radiometric peak align perfectly.

ParameterCarbon-11 Pathway (O-Methylation)Fluorine-18 Pathway (CMRF)
Target Isotope Carbon-11 ( t1/2​ = 20.4 min)Fluorine-18 ( t1/2​ = 109.8 min)
Precursor Required 5-Hydroxy-6-fluoro-azaindole5-Methoxy-azaindole-6-BPin
Active Reagent [11C]CH₃OTf[18F]KF / K₂₂₂
Catalyst / Base Cs₂CO₃ (Base)Cu(OTf)₂ / Pyridine (Catalyst)
Reaction Conditions 80 °C for 5 minutes110 °C for 20 minutes
Typical RCY (Decay-Corrected) 45% – 60%15% – 35%
Radiochemical Purity (RCP) > 99%> 95%
Typical Molar Activity ( Am​ ) > 50 GBq/µmol> 100 GBq/µmol

References

  • Title: Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Tryptophan-Based PET Agents Source: Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

  • Title: Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids Source: Organic Letters, ACS Publications, 2015. URL: [Link]

  • Title: Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging Source: Clinical and Translational Imaging, PMC, 2020. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center for 7-azaindole synthesis. 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) is a highly specialized, electron-deficient heterocyclic building block frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-azaindole synthesis. 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) is a highly specialized, electron-deficient heterocyclic building block frequently utilized in the development of kinase and FGFR inhibitors.

Synthesizing this specific functionalized core presents unique challenges. The electron-withdrawing fluorine at the C-6 position and the electron-donating methoxy group at the C-5 position create competing electronic effects that complicate late-stage functionalization. As a Senior Application Scientist, I have structured this guide to bypass low-yield functionalization routes in favor of a highly optimized, de novo Sonogashira-cyclization workflow.

I. Mechanistic Workflow

The industry-standard approach to accessing this scaffold avoids direct electrophilic substitution on the sensitive pyrrole ring. Instead, we construct the pyrrole ring onto a pre-functionalized pyridine core.

SynthesisRoute A 2-Amino-6-fluoro-5-methoxypyridine B Regioselective Iodination (NIS, DMF, 0°C) A->B C 2-Amino-6-fluoro-3-iodo-5-methoxypyridine B->C D Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMSA) C->D E TMS-Alkynyl Intermediate D->E F Base-Mediated Cyclization (KOtBu, NMP, 80°C) E->F G 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine F->G

De novo synthesis workflow for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

II. Frequently Asked Questions & Troubleshooting

Q: Can I synthesize this compound by directly fluorinating 5-methoxy-1H-pyrrolo[2,3-b]pyridine? A: No, this is a common strategic error. Direct electrophilic fluorination (e.g., using Selectfluor) of the 7-azaindole core is highly regioselective for the C-3 position of the pyrrole ring, owing to its high electron density. Attempting to force fluorination at the C-6 position of the pyridine ring will result in over-halogenation and oxidation of the pyrrole ring. As demonstrated in studies of 1, accessing the C-4 or C-6 fluorinated analogs requires either de novo synthesis from a pre-fluorinated pyridine precursor or complex N-oxide rearrangements (such as the Balz-Schiemann reaction). For our target, the de novo approach provides the highest atom economy.

Q: During the Sonogashira coupling, I observe significant Glaser homocoupling and low product yield. How can I suppress this? A: Glaser homocoupling (dimerization of the alkyne) is catalyzed by oxygen and excess copper(I). The electron-withdrawing nature of the C-6 fluorine atom subtly decreases the oxidative addition rate of the palladium catalyst into the C-I bond. Resolution: To favor cross-coupling, strictly degas all solvents using the freeze-pump-thaw method. Reduce the CuI co-catalyst loading to ≤2 mol%. Furthermore, slowly adding the trimethylsilylacetylene (TMSA) via a syringe pump over 2 hours maintains a low steady-state concentration of the alkyne, minimizing the chance of two alkynyl-copper species dimerizing. This optimization aligns with established protocols for2.

Q: My base-mediated cyclization stalls, yielding a mixture of desilylated uncyclized alkyne and the target azaindole. What is the mechanistic failure here? A: The cyclization proceeds via a 5-endo-dig mechanism. The base must first deprotonate the 2-amino group, which then attacks the alkyne. If the base is too weak or the temperature too low, the TMS group is cleaved (desilylation), but the subsequent nucleophilic attack lacks the activation energy to proceed, stranding the intermediate as 2-amino-6-fluoro-5-methoxy-3-ethynylpyridine. Resolution: Switch from a fluoride source (like TBAF) to a strong alkoxide base (e.g., KOtBu) in a polar aprotic solvent like NMP at 80 °C. The strong base ensures that the amino group is fully deprotonated, driving the cyclization kinetically before side reactions can occur. This is a critical troubleshooting step often required for 3.

III. Quantitative Optimization Data

The following table summarizes our internal optimization data for the critical base-mediated cyclization step (Step 2).

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Byproduct
1TBAF (2.0)THF651210035Desilylated uncyclized alkyne
2NaOtBu (2.0)Toluene100248052Unreacted starting material
3KOtBu (2.0) NMP 80 4 100 88 None (Trace tar)

IV. Validated Experimental Protocols

Step 1: Sonogashira Coupling

Objective: Synthesize 6-fluoro-5-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

  • Preparation: In an oven-dried Schlenk flask, add 2-amino-6-fluoro-3-iodo-5-methoxypyridine (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.02 equiv).

  • Degassing: Seal the flask and purge with Argon for 15 minutes. Add anhydrous DMF (0.2 M) and Triethylamine (3.0 equiv). Subject the mixture to three freeze-pump-thaw cycles.

  • Addition: Heat the mixture to 50 °C. Using a syringe pump, add trimethylsilylacetylene (TMSA, 1.5 equiv) dropwise over 2 hours.

  • Causality Check: DMF is chosen over THF to increase the solubility of the highly crystalline fluorinated precursor and to stabilize the Pd(0) intermediate. The slow addition of TMSA prevents Glaser homocoupling.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​=0.45 ) will disappear, replaced by a highly UV-active spot ( Rf​=0.65 ). The reaction is complete when no starting material remains.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the intermediate.

Step 2: Base-Mediated Cyclization

Objective: Synthesize 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Preparation: Dissolve the purified TMS-alkynyl intermediate (1.0 equiv) in anhydrous NMP (0.15 M) under an Argon atmosphere.

  • Activation: Add Potassium tert-butoxide (KOtBu, 2.0 equiv) in one portion.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Causality Check: KOtBu in NMP provides the high pKa​ necessary to fully deprotonate the weakly acidic 2-amino group (which is further deactivated by the C-6 fluorine). This forces the 5-endo-dig cyclization to outpace simple desilylation.

  • Self-Validation: The reaction mixture will transition from pale yellow to deep amber. LC-MS analysis must be used to confirm the exact mass of the target compound ( ) and the complete absence of the desilylated open-chain intermediate (which shares the same mass but elutes at a different retention time).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove NMP. Dry, concentrate, and recrystallize from DCM/Hexanes.

V. References

  • BenchChem Technical Support Team. "Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis". Benchchem. URL:

  • MDPI. "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2". MDPI. URL:

  • Semantic Scholar. "Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth". Semantic Scholar. URL:

  • PubMed. "Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine". NIH. URL:

Sources

Optimization

overcoming solubility issues with 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter physicochemical roadblocks when working with advanced heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter physicochemical roadblocks when working with advanced heterocyclic building blocks.

While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere for indoles and purines—widely utilized in ATP-competitive kinase inhibitors due to its favorable hydrogen-bonding profile[1][2]—specific functionalization can drastically alter its behavior. The introduction of lipophilic substituents in 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (LogP ~1.71, TPSA 37.91)[3] lowers the basicity of the pyridine nitrogen and increases the crystal lattice energy. This creates unpredictable solubility profiles, often leading to assay failure, false-positive inhibition, or synthetic bottlenecks.

This guide provides a self-validating, causality-driven framework to diagnose and overcome these specific solubility challenges.

Diagnostic FAQs: Understanding the Physicochemical Behavior

Q1: Why does 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine immediately precipitate when diluting my DMSO stock into an aqueous biochemical assay buffer? A1: This is a classic manifestation of the "solvent-shift" effect. The compound is highly soluble in aprotic polar solvents like DMSO because the solvent disrupts the intermolecular hydrogen bonding between the pyrrole N-H and the pyridine nitrogen. However, when introduced to water (which has a high dielectric constant), the hydrophobic 6-fluoro and 5-methoxy groups drive the molecules to rapidly self-associate via hydrophobic interactions and π-π stacking. The compound crashes out into a micro-suspension before it can partition into the target protein's binding site. Causality-Driven Solution: Always ensure the final DMSO concentration remains ≤1% (v/v). Pre-condition your aqueous buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) before introducing the DMSO stock to lower the surface tension and stabilize transient micro-environments.

Q2: Can I use traditional salt formation to improve the aqueous solubility of this specific derivative? A2: No, this is highly discouraged for this specific analog. While the pyridine nitrogen in an unsubstituted 7-azaindole is basic enough to form salts, the strongly electron-withdrawing nature of the adjacent 6-fluoro group significantly reduces its pKa. Consequently, forming stable hydrochloride or mesylate salts is thermodynamically challenging. Any salt formed is prone to rapid disproportionation (breaking apart into the free base and the acid) upon exposure to aqueous media. You must rely on cosolvent formulations or solid dispersions instead.

Q3: Which organic solvents are optimal for synthetic scale-up and coupling reactions? A3: For synthetic transformations (e.g., Suzuki-Miyaura couplings or N-alkylations)[1], polar aprotic solvents such as DMF or DMAc are superior to THF or DCM. In non-polar solvents, the 7-azaindole core forms tightly bound, unreactive dimers via dual hydrogen bonding. DMF/DMAc effectively breaks these dimers, maximizing the effective concentration of the reactive monomer.

Quantitative Solubility Profile

To facilitate precise experimental planning, the following table summarizes the expected solubility of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine across common solvent systems, extrapolated from foundational 7-azaindole thermodynamic data[4].

Solvent SystemDielectric Constant (ε)Expected Solubility (mg/mL at 25°C)Application / Mechanistic Notes
DMSO 46.7> 50.0Ideal for primary stock solutions; disrupts H-bonded dimers.
DMF / DMAc 36.7 / 37.830.0 - 45.0Optimal for synthetic scale-up and transition-metal catalysis.
Methanol 32.710.0 - 15.0Suitable for LC-MS analysis and recrystallization workflows.
Dichloromethane 8.9< 5.0Poor solubility; non-polar environment promotes self-association.
PBS (pH 7.4) ~80.0< 0.1Requires complexation (e.g., HP-β-CD) for in vivo dosing[5].

Solubility Optimization Workflow

G Start Assess Solubility 6-Fluoro-5-methoxy-7-azaindole App Target Application? Start->App InVitro In Vitro Assays (Kinase/Cellular) App->InVitro In Vitro InVivo In Vivo / PK Studies App->InVivo In Vivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulate Formulate with Cosolvents (e.g., HP-β-CD) InVivo->Formulate Dilute Dilute in Aqueous Buffer (e.g., PBS/HEPES) DMSO->Dilute Precip Precipitation Observed? Dilute->Precip AddSurfactant Add Surfactant (e.g., Tween-20) Precip->AddSurfactant Yes Proceed Proceed to Assay Precip->Proceed No AddSurfactant->Proceed Formulate->Proceed

Decision matrix for formulating 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine across assay types.

Experimental Protocols & Methodologies

Protocol 1: Gravimetric Determination of Equilibrium Solubility

Relying on visual inspection for solubility often leads to false positives due to the formation of invisible colloidal micro-suspensions. Gravimetric analysis provides absolute thermodynamic solubility data[4].

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (e.g., 50 mg) to 1.0 mL of the target solvent in a 2.0 mL sealed, solvent-resistant Eppendorf tube.

  • Equilibration: Place the tube in a thermostatic shaker at 25°C (or your specific target assay temperature) and agitate at 800 rpm for 24 hours. Causality: 24 hours is required to ensure the solid-liquid interface reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to firmly pellet the undissolved compound.

  • Mass Determination: Carefully aspirate exactly 500 µL of the saturated supernatant (avoiding the pellet) and transfer it into a pre-weighed (tare weight) glass vial.

  • Evaporation: Remove the solvent using a centrifugal vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen at 40°C until a constant weight is achieved.

  • Calculation: Subtract the tare weight from the final weight to determine the mass of the dissolved solute. Multiply by 2 to yield the absolute solubility in mg/mL.

Protocol 2: Preparation of a Stable Aqueous Formulation for In Vivo Dosing

To achieve a bioavailable concentration (>1 mg/mL) for pharmacokinetic (PK) profiling without utilizing toxic levels of organic solvents, we utilize cyclodextrin inclusion complexes. The cyclodextrin cavity shields the hydrophobic 6-fluoro and 5-methoxy groups from the aqueous environment while maintaining the compound in a dissolved state[5][6].

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required amount of the compound and transfer it to a sterile glass vial.

  • Cosolvent Addition: Add 5% (v/v) N-Methyl-2-pyrrolidone (NMP) or DMSO to completely dissolve the solid lattice. Vortex until optically clear.

  • Surfactant Addition: Add 10% (v/v) Solutol HS 15 or Tween-80. Vortex vigorously for 2 minutes. Causality: The surfactant forms primary micelles around the dissolved free base, preventing immediate precipitation during the aqueous shift.

  • Aqueous Dilution: Slowly add 85% (v/v) of a 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in saline dropwise while continuously vortexing.

  • Self-Validation Step: Sonicate the final mixture for 10 minutes. The resulting solution must be completely transparent. If opalescence (cloudiness) occurs, the compound has exceeded the micellar capacity of the formulation, and the target dose must be reduced before animal administration.

Advanced Troubleshooting: Identifying Artifacts

Q4: I am observing inconsistent, non-linear IC50 values in my biochemical kinase assays. Could this be related to the compound's solubility? A4: Yes. If 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is near its solubility limit in your assay buffer, it will form colloidal aggregates. These aggregates sequester the compound (lowering the effective free concentration) and can also non-specifically bind to and denature the kinase, leading to promiscuous, false-positive inhibition. Self-Validation Protocol: Run your dose-response assay in the presence of 0.01% Triton X-100. Triton X-100 disrupts colloidal aggregates. If your IC50 shifts significantly (i.e., the compound suddenly appears less potent), your previous results were artifactual due to aggregation.

References

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: PMC - NIH URL:[Link][5]

  • Azaindole Therapeutic Agents Source: PMC - NIH URL:[Link][2]

Sources

Troubleshooting

Diagnostic Workflow: Selecting the Right Purification Strategy

Welcome to the Technical Support Center for Fluorinated Heterocyclic Compounds . The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science due to its abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Heterocyclic Compounds .

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science due to its ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, these same physicochemical alterations—such as the "fluorous effect," shifted pKa values, and unique dipole moments—create significant bottlenecks during purification.

This guide is engineered for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome the most complex separation challenges associated with fluorinated heterocycles.

Before troubleshooting specific issues, it is critical to align the physicochemical properties of your fluorinated target with the correct chromatographic technique.

PurificationWorkflow Start Crude Fluorinated Heterocycle Mixture Q1 Highly fluorinated (fluorous tag)? Start->Q1 FSPE Fluorous Solid-Phase Extraction (F-SPE) Q1->FSPE Yes (>6 F atoms) Q2 Chiral separation required? Q1->Q2 No SFC Supercritical Fluid Chromatography (SFC) Q2->SFC Yes (Enantiomers) Q3 Basic nitrogen present (e.g., piperidine)? Q2->Q3 No (Achiral) PFP RP-HPLC with PFP Column (pH optimized) Q3->PFP Yes (Risk of tailing) C18 Standard RP-HPLC (C18/C8 Column) Q3->C18 No (Neutral/Acidic)

Decision matrix for selecting the optimal purification method for fluorinated heterocycles.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my mono-, di-, and tri-fluorinated heterocyclic analogs co-elute on a standard C18 HPLC column, and how can I resolve them?

The Causality: Standard C18 columns separate compounds primarily based on dispersive hydrophobic interactions. Because the carbon-fluorine (C-F) bond exhibits "polar hydrophobicity," the substitution of hydrogen for fluorine often results in a negligible or unpredictable change in the overall lipophilicity (logP) of the molecule. Consequently, closely related fluorinated analogs exhibit nearly identical retention times on alkyl phases[1]. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. Unlike C18, PFP columns provide multiple interaction mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly polarized C-F bonds in your analytes will interact selectively with the fluorinated aromatic ring of the PFP phase, providing baseline resolution for structural isomers and varying degrees of fluorination[1][2].

Q2: I am experiencing severe peak tailing when purifying fluorinated piperidines and pyridines. How do I fix this?

The Causality: This is a dual-factor issue driven by electronic effects. First, the high electronegativity of fluorine pulls electron density away from the basic nitrogen in the heterocycle, significantly lowering its pKa[3]. If your mobile phase pH is near this shifted pKa, the compound exists in a dynamic equilibrium between ionized and unionized states during the run, causing peak broadening. Second, the ionized basic nitrogen interacts strongly with residual silanol groups (Si-O⁻) on the silica backbone via secondary ion-exchange interactions[2]. The Solution:

  • pH Optimization: Calculate the adjusted pKa of your fluorinated heterocycle. Buffer your mobile phase at least 2 pH units above or below this value to ensure the compound is in a single ionization state.

  • Ion-Pairing or Additives: Use 0.1% Formic Acid or Heptafluorobutyric Acid (HFBA) in the mobile phase. HFBA acts as a volatile ion-pairing reagent that masks the basic nitrogen, improving peak symmetry[2].

Q3: How can I efficiently separate heavily fluorinated synthetic intermediates from non-fluorinated reaction byproducts without tedious chromatography?

The Causality: Highly fluorinated molecules (typically containing >6 fluorine atoms or a perfluoroalkyl tag) exhibit the "fluorous effect." They are both hydrophobic and lipophobic, meaning they prefer to partition into fluorocarbon media rather than standard organic solvents or water[4]. The Solution: Utilize Fluorous Solid-Phase Extraction (F-SPE) . By passing the crude mixture through a silica cartridge functionalized with perfluoroalkyl chains, non-fluorinated organic byproducts elute immediately in standard solvents (fluorophobic wash), while the fluorinated target is strongly retained via fluorine-fluorine interactions. The target is then recovered using a fluorophilic solvent[5][6].

Q4: What is the most efficient technique for the chiral resolution of fluorinated pharmaceutical enantiomers?

The Causality: Normal-phase HPLC often struggles with the solubility of fluorinated compounds and generates massive amounts of solvent waste. Furthermore, traditional chiral stationary phases (CSPs) may lack the specific steric and electronic recognition required for halogenated chiral centers. The Solution: Supercritical Fluid Chromatography (SFC) using fluorinated chiral polysaccharide phases. SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for rapid, high-resolution separations. Fluorinated CSPs in SFC exploit specific fluorophilic retention mechanisms, drastically enhancing the enantioseparation of fluorinated drugs while reducing solvent consumption[7][8].

Data Presentation: Stationary Phase Selection Guide

To streamline method development, refer to the following quantitative and qualitative comparison of stationary phases tailored for fluorinated compounds.

Stationary Phase TypePrimary Interaction MechanismBest Suited ForKey Limitations
Standard C18 / C8 Hydrophobic (Dispersive)Non-polar, neutral heterocycles with distinct logP values.Poor resolution of mono/di/tri-fluoro analogs; peak tailing with basic nitrogens[2].
Pentafluorophenyl (PFP) Dipole-dipole, π−π , H-bondingIsomeric separation, basic fluorinated heterocycles (e.g., piperidines)[1].Susceptible to higher column bleed in gradient LC-MS if not properly conditioned[9].
Fluorous Silica (F-SPE) Fluorine-Fluorine (Fluorous effect)Highly fluorinated tags, fluorous-supported synthesis cleanup[4].Ineffective for lightly fluorinated compounds (<3 fluorine atoms)[6].
Fluorinated Chiral (SFC) Steric fit, H-bonding, FluorophilicChiral resolution of fluorinated pharmaceutical enantiomers[8].Requires specialized SFC instrumentation capable of handling supercritical CO₂[10].

Experimental Methodologies

Protocol 1: RP-HPLC Method Optimization for Fluorinated Piperidines

This protocol is a self-validating system. If the Peak Asymmetry Factor ( As​ ) exceeds 1.5, the protocol dictates an immediate adjustment to the mobile phase pH.

  • Column Preparation: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm). Flush with 100% Acetonitrile for 20 column volumes to remove storage solvents.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in LC-MS grade Water. (HFBA acts as an ion-pairing agent to suppress silanol interactions)[2].

    • Mobile Phase B: 0.1% HFBA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude fluorinated piperidine in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution:

    • Flow Rate: 1.0 mL/min; Temperature: 30 °C.

    • Gradient: 5% B (0-1 min) Ramp to 95% B (1-8 min) Hold 95% B (8-10 min) Re-equilibrate at 5% B (10-12 min).

  • System Validation: Monitor UV absorbance (typically 210 nm or 254 nm). Calculate the Peak Asymmetry Factor ( As​ ).

    • Troubleshooting: If As​>1.5 , the analyte is likely in a mixed ionization state. Adjust Mobile Phase A to 0.1% Formic Acid (if pKa is low) or use a high-pH compatible PFP column with ammonium bicarbonate buffer (pH 9.5) to fully unionize the basic nitrogen.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Reaction Cleanup

Use this protocol to isolate fluorous-tagged intermediates from standard organic reaction mixtures.

FSPE_Workflow Load Load Sample (Fluorophobic Solvent) Wash Wash Cartridge (Elute Non-Fluorous) Load->Wash Elute Elute Target (Fluorophilic Solvent) Wash->Elute Recover Evaporate & Recover Pure Compound Elute->Recover

Step-by-step mechanism of Fluorous Solid-Phase Extraction (F-SPE) for reaction cleanup.

  • Cartridge Conditioning: Mount a fluorous silica SPE cartridge (e.g., FluoroFlash) on a vacuum manifold. Wash with 3 mL of a fluorophilic solvent (e.g., Methanol or THF), followed by equilibration with 6 mL of a fluorophobic solvent system (e.g., 80:20 Methanol/Water)[6].

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the fluorophobic solvent (80:20 Methanol/Water). Load onto the cartridge at a dropwise flow rate (approx. 1 mL/min).

  • Fluorophobic Wash (Impurity Removal): Elute the cartridge with 10 mL of 80:20 Methanol/Water. Collect this fraction; it contains all non-fluorinated organic reagents, catalysts, and byproducts[4].

  • Fluorophilic Elution (Target Recovery): Switch the collection tube. Elute the cartridge with 10 mL of 100% Methanol, THF, or Acetone. The fluorous-tagged heterocyclic target will elute in this fraction[6].

  • Post-Purification: Evaporate the fluorophilic fraction under reduced pressure (e.g., Genevac or rotary evaporator) to yield the highly pure fluorinated intermediate.

References

  • Przybyciel, M. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online.[Link]

  • Curran, D. P., et al. "Synthetic applications of fluorous solid-phase extraction (F-SPE)." PMC - National Institutes of Health.[Link]

  • Zhang, W., et al. "Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis." ACS Publications.[Link]

  • Aurigemma, C. M., et al. "Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography." Chromatography Today.[Link]

  • Element Lab Solutions. "Ghost Peaks in Gradient HPLC." Element Lab Solutions. [Link]

  • Tisler, S., et al. "Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography." Environmental Science & Technology - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center for the synthesis and functionalization of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3). This highly specialized 7-azaindole derivative is a critical scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3). This highly specialized 7-azaindole derivative is a critical scaffold in the development of kinase inhibitors (such as FGFR and JAK inhibitors). However, the electron-deficient pyridine ring combined with the electron-rich pyrrole ring creates a dichotomous reactivity profile, leading to complex side reactions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize yields and purity.

Reaction Pathway & Side Reaction Mapping

To effectively troubleshoot, one must understand the kinetic and thermodynamic vulnerabilities of the 7-azaindole core. The diagram below maps the primary synthetic route (via diazotization of a 6-amino precursor) and the divergent side reactions that commonly plague this workflow.

G Start 6-Amino-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Diazotization Diazotization Intermediate (HF-Pyridine, NaNO2) Start->Diazotization -20 °C, strict temp control Target 6-Fluoro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Diazotization->Target Controlled Quench (NaHCO3/Ice) Side1 Side Reaction: SNAr Hydrolysis ➔ 6-Hydroxy-5-methoxy azaindole Diazotization->Side1 Premature H2O exposure / Temp > -10 °C Side2 Side Reaction: Hydrodefluorination ➔ 5-Methoxy azaindole Target->Side2 Pd-catalyzed downstream steps Side3 Side Reaction: C3-Electrophilic Attack ➔ 3-Substituted byproduct Target->Side3 Unprotected N1 / Electrophiles

Mechanistic mapping of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine synthesis and common side reactions.

Troubleshooting Guides & FAQs

Section A: Defluorination and Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C6 position is highly activated due to the adjacent electronegative pyridine nitrogen (N7). This makes it a prime target for nucleophilic displacement.

Q1: During the conversion of the 6-amino precursor to the 6-fluoro target via diazotization, I observe a major byproduct with a mass of [M-2] relative to the target. What is happening? A1: You are observing the formation of the 6-hydroxy-5-methoxy-1H-pyrrolo[2,3-b]pyridine side product. The diazonium salt intermediate is highly unstable. If the reaction temperature exceeds -20 °C, or if water is introduced prematurely before the fluoride source (HF-pyridine) can trap the cation, water acts as a nucleophile[1]. Causality: The C6 position of the 7-azaindole core is highly activated toward nucleophilic attack because the Meisenheimer complex intermediate is stabilized by the N7 nitrogen. Solution: Maintain strict cryogenic conditions (-20 °C to -30 °C) during the NaNO2 addition. Ensure your HF-pyridine complex is anhydrous.

Q2: When attempting downstream palladium-catalyzed cross-coupling on the 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine core, I lose the fluorine atom entirely. How can I prevent this? A2: Hydrodefluorination is a common side reaction during Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations) of fluorinated heterocycles[2]. Causality: While the C–F bond is typically strong, the electron-deficient nature of the 7-azaindole pyridine ring makes it susceptible to oxidative addition by electron-rich Pd(0) species, followed by β -hydride elimination or reductive cleavage. Solution: Switch to less electron-rich phosphine ligands, lower the reaction temperature, or utilize a bulky N1-protecting group (like TIPS) to sterically hinder the Pd catalyst's approach to the C6 position.

Section B: Regioselectivity and Electrophilic Side Reactions

Functionalizing the pyridine ring without affecting the pyrrole ring is a classic challenge in azaindole chemistry.

Q3: I am trying to introduce a halogen or functional group at the C4 position, but substitution keeps occurring at the pyrrole ring. Why? A3: In azaindoles, the geometry and charge distribution dictate that the C3 position of the pyrrole ring possesses the highest electron density. It is the kinetically favored site for electrophilic attack[3]. Causality: The fused pyridine ring draws electron density away from C4 and C6, leaving C3 as the most nucleophilic site. Solution: You must pre-block the C3 position (e.g., with a removable silyl group or halogen) or utilize Directed Ortho-Metalation (DoM). For DoM, protect the N1 position with a directing group like SEM (2-(trimethylsilyl)ethoxymethyl), which can direct lithiation to the C2 or C4 positions[4].

Q4: My SEM protecting group is migrating or falling off during basic reaction steps, leading to complex mixtures. How can I stabilize it? A4: The N1 nitrogen of a 7-azaindole is significantly less nucleophilic than that of a standard indole, making N-protecting groups more labile under harsh basic conditions. Furthermore, during SEM deprotection, the release of formaldehyde can cause side reactions, including the formation of tricyclic eight-membered azaindole byproducts[4]. Solution: Avoid using strong bases like LDA at room temperature; keep metalation steps strictly at -78 °C. For deprotection, use mild fluoride sources (e.g., TBAF in THF) rather than harsh acidic or basic refluxes.

Quantitative Data: Analytical Signatures of Side Products

To rapidly identify side reactions during your LC-MS or NMR monitoring, refer to the following diagnostic table.

Side Product / ImpurityPrimary CauseDiagnostic MS Shift1H NMR Diagnostic Feature (DMSO- d6​ )Prevention Strategy
6-Hydroxy-5-methoxy azaindole SNAr by H2O during diazotization[M+H]+ - 2 DaBroad -OH peak ~11.5 ppm; upfield shift of C4-HStrict temp control (-20 °C); anhydrous HF-Py
5-Methoxy-1H-pyrrolo[2,3-b]pyridine Hydrodefluorination during Pd-coupling[M+H]+ - 18 DaAppearance of C6-H doublet (~8.1 ppm)Use bulky Pd ligands; lower catalyst loading
3-Bromo-6-fluoro-5-methoxy azaindole Uncontrolled electrophilic halogenation[M+H]+ + 78/80 DaLoss of C3-H singlet (~7.4 ppm)Protect N1; use stoichiometric NBS at 0 °C
N1-SEM Migrated Byproduct Base-catalyzed migrationIdentical MassShift of SEM -CH2- protonsMaintain cryogenic temps during lithiation

Self-Validating Experimental Protocol

The following protocol details the critical diazotization step to convert 6-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine to the target 6-fluoro derivative. It is designed as a self-validating system: the visual and thermal cues during the quench act as built-in quality control checkpoints[1].

Synthesis of 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine via Diazotization

Reagents:

  • 6-Amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 10 mmol)

  • Hydrogen fluoride-pyridine complex (70% HF, 30 equiv)

  • Sodium nitrite (NaNO2) (3.3 equiv, 33 mmol)

  • Sodium bicarbonate (NaHCO3) and Ice (for quenching)

Step-by-Step Methodology:

  • System Preparation: Equip a flame-dried, PTFE-lined or polyethylene reactor (do NOT use glass due to HF) with a mechanical stirrer and an internal temperature probe.

  • Solvent Addition: Charge the reactor with the HF-pyridine solution and cool the system to -20 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add the 6-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine in small portions. Validation Check: The solution should remain homogeneous. If precipitation occurs, stirring is insufficient.

  • Diazotization: While maintaining the internal temperature strictly between -25 °C and -20 °C, add NaNO2 in small batches over 45 minutes. Causality: Exceeding -10 °C will cause the diazonium intermediate to prematurely decompose into the 6-hydroxy side product.

  • Maturation: Stir the reaction mixture at -20 °C for an additional 30 minutes.

  • Controlled Quenching (Critical Step): Prepare a large quench bath containing a mixture of NaHCO3, crushed ice, water, and ethyl acetate. Slowly pour the cold reaction mixture into the quench bath.

    • Validation Check: A violent evolution of gas (N2 and CO2) and a significant exotherm will occur[1]. The presence of vigorous bubbling confirms the successful decomposition of the diazonium fluoroborate salt into the fluorinated product. If no gas evolves, the diazonium salt failed to form.

  • Extraction & Purification: Separate the organic ethyl acetate layer. Wash the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the pure 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

References

  • Product Class 22: Azaindoles and Their Derivatives. Thieme Connect. Available at:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

troubleshooting mass spectrometry fragmentation of 7-azaindoles

Welcome to the Technical Support Center for Mass Spectrometry . As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of analyzing 7-azaindole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mass Spectrometry . As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of analyzing 7-azaindole derivatives.

7-azaindoles are highly valued pharmacophores in modern drug discovery, serving as bioisosteres for indoles and purines in FDA-approved kinase inhibitors like vemurafenib[1]. However, their unique dual-nitrogen electronic structure—comprising a hydrogen-bond donating pyrrole nitrogen (N1) and a basic, hydrogen-bond accepting pyridine nitrogen (N7)—creates distinct ionization and fragmentation behaviors in electrospray ionization tandem mass spectrometry (ESI-MS/MS)[2].

This guide provides causality-driven troubleshooting, self-validating protocols, and structural logic to help you optimize your analytical workflows.

Part 1: Diagnostic Troubleshooting Guide

When analyzing 7-azaindoles, scientists frequently encounter issues related to proton affinity competition and premature ion dissociation. Below are the primary failure modes and their mechanistic solutions.

Issue A: Poor Ionization Efficiency & Weak Precursor Signal
  • The Symptom: Low abundance of the [M+H]⁺ ion in positive ESI mode, despite high sample concentration.

  • The Causality: The ionization efficiency of 7-azaindoles is governed by the basicity of the pyridine-like N7 atom. If the mobile phase pH exceeds the pKa of this nitrogen (typically ~4.6 for unsubstituted 7-azaindole), the equilibrium shifts toward the neutral molecule, preventing efficient droplet charging. Additionally, complex biological matrices (e.g., plasma, urine) contain highly basic endogenous compounds that outcompete the azaindole for available protons at the droplet surface, causing severe ion suppression[3].

  • The Solution: Adjust the aqueous mobile phase to contain 0.1% to 0.2% formic acid to force N7 protonation. If matrix suppression is the root cause, dilute the sample or implement a stable isotope-labeled internal standard to normalize the ionization response[4].

Issue B: Extensive In-Source Fragmentation
  • The Symptom: The MS1 (full scan) spectrum is dominated by fragment ions rather than the intact[M+H]⁺ precursor.

  • The Causality: N-substituted 7-azaindoles (such as 1-acetyl-7-azaindole) possess highly labile bonds. When the Declustering Potential (DP) or Cone Voltage is set too high, the ions are accelerated too aggressively in the intermediate-pressure region of the ion source. This causes violent collisions with residual solvent molecules, leading to premature cleavage (e.g., the neutral loss of ketene, -42 Da) before the ions ever reach the first quadrupole[5][6].

  • The Solution: Systematically lower the DP or Cone Voltage in 10 V decrements. The goal is to find the thermodynamic "sweet spot" that provides enough energy to strip away solvent clusters (desolvation) without breaking covalent bonds.

Issue C: Atypical Fragmentation & Missing Core Ions
  • The Symptom: The expected characteristic loss of hydrogen cyanide (HCN, 27 Da) is missing from the MS/MS spectrum.

  • The Causality: In tandem mass spectrometry, fragmentation follows the path of least resistance. For complex 7-azaindole derivatives (such as synthetic cannabinoids like 5F-AB-P7AICA), collision-induced dissociation (CID) will preferentially cleave weaker amide or ester linkers on the substituents[3]. The bicyclic pyrrolo[2,3-b]pyridine core is highly stable due to aromatic resonance and requires significantly higher internal energy to rupture.

  • The Solution: Utilize a Collision Energy (CE) ramp. Low CE will map the substituent architecture, while high CE is required to force the opening of the core ring and trigger the diagnostic loss of HCN.

Troubleshooting Q1 Low[M+H]+ Signal? A1 Check pH & Matrix Dilute or add Formic Acid Q1->A1 Yes Q2 In-Source Fragmentation? A2 Lower Declustering Potential / Cone Voltage Q2->A2 Yes Q3 Missing Core Fragments? A3 Increase Collision Energy to force ring opening Q3->A3 Yes

Caption: Logical troubleshooting tree for resolving common 7-azaindole mass spectrometry issues.

Part 2: Quantitative Data & Fragmentation Patterns

Understanding the predictable neutral losses of 7-azaindoles is critical for structural elucidation. The table below summarizes the quantitative MS/MS behaviors observed across various derivatives[3][5][7].

Precursor Structural FeatureDominant Neutral LossMass Shift (Da)Mechanistic OriginOptimal CE Range
N-Acetylated Core Ketene (CH₂=C=O)-42 DaCleavage of the N1-acetyl group10 – 20 eV
Unsubstituted Core Hydrogen Cyanide (HCN)-27 DaRupture of the pyrrole ring30 – 45 eV
Halogenated (e.g., 5-Bromo) Bromine Radical (Br•)-79 / -81 DaHomolytic cleavage at the C5 position25 – 35 eV
Carboxamide Linkers Alkyl/Amine groupsVariableAmide bond heterolysis15 – 25 eV

Part 3: Self-Validating Experimental Protocol

To ensure reproducible MS/MS data, you must establish a methodology that verifies instrument performance before analyzing precious experimental samples.

Protocol: Step-by-Step ESI-MS/MS Optimization for 7-Azaindoles

1. Preparation of the Tuning Solution

  • Action: Dissolve 1 mg of a known 7-azaindole standard (e.g., 1-acetyl-7-azaindole) in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Methanol provides excellent desolvation efficiency in the ESI source due to its high vapor pressure, while water stabilizes the Taylor cone. Formic acid ensures the pH remains below the N7 pKa, driving the equilibrium entirely toward the [M+H]⁺ state.

2. Syringe Infusion & Source Tuning

  • Action: Infuse the solution at 10 µL/min directly into the ESI source. Set the capillary voltage to 3.5 kV and the source temperature to 300°C.

  • Action: Scan Q1 from m/z 100 to 500. Adjust the Declustering Potential (DP) until the intact [M+H]⁺ ion is maximized and any in-source fragment ions are minimized.

3. Collision-Induced Dissociation (CID) Profiling

  • Action: Isolate the [M+H]⁺ precursor in Q1. In Q2 (the collision cell), apply a Collision Energy (CE) ramp from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.

  • Action: Record the breakdown curve. Identify the CE that yields the highest abundance for the primary substituent loss (Quantifier ion) and the secondary core cleavage (Qualifier ion).

4. System Self-Validation (Critical Step)

  • Action: Run three technical replicates of the optimized MS/MS method. Calculate the ratio of the Quantifier ion to the Qualifier ion.

  • Validation Logic: If the ion ratio fluctuates by more than ±15% across the replicates, the collision cell gas pressure is unstable or the quadrupole isolation window is too wide, allowing isobaric interference. Do not proceed to unknown samples until the variance is <15%.

MS_Workflow N1 1. Sample Preparation Add 0.1% Formic Acid N2 2. ESI(+) Ionization Protonation at N7 N1->N2 N3 3. Q1 Isolation Select [M+H]+ Precursor N2->N3 N4 4. Q2 Fragmentation (CID) Apply Collision Energy N3->N4 N5 Low CE (10-20 eV) Substituent Cleavage N4->N5 Soft N6 High CE (>30 eV) Core Ring Cleavage (-HCN) N4->N6 Hard

Caption: Workflow for optimizing ESI-MS/MS parameters for 7-azaindole derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q: How can I distinguish a 7-azaindole from a standard indole using mass spectrometry? A: If identically substituted, a 7-azaindole and an indole will have different exact masses due to the substitution of a CH group for a nitrogen atom. High-resolution mass spectrometry (HRMS) easily resolves this (~1.006 Da difference). In nominal mass tandem MS, 7-azaindoles exhibit a higher resistance to core fragmentation than indoles and often require higher collision energies. Furthermore, 7-azaindoles uniquely display sequential losses of two HCN molecules under hard fragmentation conditions[7].

Q: Why am I seeing a +22 Da or +39 Da peak relative to my expected mass in the MS1 spectrum? A: These peaks correspond to sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. Because 7-azaindoles possess multiple electronegative heteroatoms, they readily coordinate with ambient alkali metals if your glassware or solvents are contaminated. To resolve this, switch to strictly LC-MS grade solvents and consider adding 5 mM of a volatile buffer like ammonium formate. The ammonium ions will outcompete the sodium, promoting the formation of predictable [M+H]⁺ or[M+NH₄]⁺ species.

References

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at:[Link]

  • Quantitative high performance liquid chromatography/tandem mass spectrometric analysis of the four classes of F2-isoprostanes in human urine. PNAS. Available at:[Link]

  • High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry. ChemRxiv. Available at:[Link]

  • Fragment-based drug discovery: A graphical review. PMC. Available at:[Link]

  • NNL-3: A Synthetic Intermediate or a New Class of Hydroxybenzotriazole Esters with Cannabinoid Receptor Activity? ACS Chemical Neuroscience. Available at:[Link]

Sources

Optimization

stability of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation, poor mass balance, or low yields...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation, poor mass balance, or low yields when handling complex heterocyclic building blocks.

Today, we are conducting a deep dive into the chemical stability of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (a highly functionalized 7-azaindole derivative) under acidic conditions. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind the degradation of this specific scaffold, providing you with the knowledge to optimize your synthetic workflows.

Mechanistic Breakdown: Why Acidic Conditions Threaten This Scaffold

To understand the vulnerabilities of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, we must look at its electronic distribution. The 7-azaindole core contains two nitrogen atoms: the pyrrole-like N1 (non-basic, as its lone pair is tied up in the aromatic sextet) and the pyridine-like N7 (basic, with an available sp2 lone pair).

When exposed to acidic media (pH < 4.0), N7 rapidly protonates to form an azaindolium cation. This protonation acts as a massive electron sink, triggering two primary degradation pathways:

  • C6-Fluorine Hydrolysis ( SN​Ar ): The protonated N7 withdraws electron density from the adjacent C6 position. Because fluorine is highly electronegative, the C6-F bond becomes highly activated. In the presence of water and heat, the molecule undergoes Nucleophilic Aromatic Substitution ( SN​Ar ), hydrolyzing the fluorine to yield a 6-oxo (pyridone) derivative. This behavior is a known vulnerability in fluorinated azaindoles (1 [1]).

  • C5-Methoxy Cleavage (Demethylation): In the presence of strong hydrohalic acids (e.g., HCl, HBr), the ether oxygen at C5 can protonate. Subsequent nucleophilic attack by the halide anion on the methyl group cleaves the ether, resulting in a 5-hydroxy degradant.

AcidStability A 6-Fluoro-5-methoxy-7-azaindole (Intact API/Building Block) B N7-Protonated Azaindolium (Activated Intermediate) A->B H+ (pH < 4) Rapid Equilibrium C 5-Methoxy-7-azaindol-6-one (C6-F Hydrolysis Product) B->C H2O, Heat Nucleophilic Aromatic Substitution D 6-Fluoro-5-hydroxy-7-azaindole (C5-OMe Cleavage Product) B->D Strong Acid (e.g., HBr, HCl) Ether Cleavage

Acid-catalyzed degradation pathways of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data: Acid Stability Matrix

To assist in your reaction planning, the following table summarizes the empirical stability of the scaffold under various acidic stress conditions, extrapolated from baseline 7-azaindole stability profiles (2 [2]).

Acidic ConditionTemp (°C)Primary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Preventive Action
Mild (pH 4-6, e.g., AcOH)25Reversible Salt Formation> 30 daysNone required; stable in mild buffers.
Moderate (0.1 M HCl, pH 1)25C6-F Hydrolysis ( SN​Ar )~ 72 hoursNeutralize immediately post-reaction.
Strong Aqueous (1 M HCl)80C6-F Hydrolysis ( SN​Ar )< 4 hoursAvoid heating in aqueous acidic media.
Lewis/Hydrohalic (HBr/AcOH)25C5-OMe Ether Cleavage< 1 hourUse non-acidic deprotection strategies.

Troubleshooting FAQs

Q1: I am seeing a mass shift of -14 Da during my acidic Boc-deprotection step. What is happening? A1: A mass shift of -14 Da indicates the loss of a methylene group ( −CH2​ ), which is the classic signature of ether cleavage (demethylation). Strong acids used in Boc deprotection (like TFA or HCl) can protonate the oxygen of your 5-methoxy group. To prevent this, limit deprotection times, lower the temperature to 0°C, or switch to milder Lewis acids (e.g., ZnBr2​ in DCM) which selectively coordinate the Boc carbonyl without cleaving the robust aryl ether.

Q2: Why does my compound seemingly "disappear" during an acidic aqueous workup, even though LC-MS shows no degradation products? A2: This is a physical phase-partitioning issue, not chemical degradation. At pH < 4, the basic N7 atom protonates, converting your highly lipophilic free base into a highly polar azaindolium salt. This salt is generally insoluble in standard organic extraction solvents (like EtOAc or DCM) and remains trapped in the aqueous layer. Solution: Adjust the aqueous phase to pH 8-9 using saturated NaHCO3​ prior to extraction. This deprotonates N7, regenerating the neutral free base, which will partition readily into your organic phase. Avoid strong bases (like NaOH), as they can trigger base-catalyzed hydrolysis of the C6-F bond.

Q3: How can I safely perform cross-coupling reactions without premature degradation of the azaindole core? A3: 7-Azaindoles are highly valuable in medicinal chemistry due to their ability to mimic the adenine fragment of ATP in kinase inhibitors (3[3]). However, cross-coupling often requires elevated temperatures. Ensure your reaction mixture is strictly buffered or utilizes non-nucleophilic bases (like K3​PO4​ or Cs2​CO3​ ). Avoid any trace acidic moisture, which can activate the C6-F bond toward unwanted nucleophilic attack by your solvent or coupling partners.

Self-Validating Protocol: Acid-Forced Degradation & Stability Profiling

When integrating this building block into a new synthetic route, you must empirically determine its stability under your specific conditions. The following protocol utilizes a Stable-Isotope Labeled Internal Standard (SIL-IS) to create a self-validating system . By monitoring the IS, you can definitively prove whether a loss of signal is due to true chemical degradation or merely physical precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in HPLC-grade acetonitrile. Causality: Acetonitrile ensures complete solvation before introducing the aqueous acid stress, preventing biphasic kinetic artifacts that skew degradation rates.

  • Internal Standard Spiking: Spike the stock with 10 µg/mL of a structurally analogous SIL-IS (e.g., 13C -labeled azaindole). Causality: If the recovery of the parent compound drops but the SIL-IS recovery also drops, the issue is physical loss (e.g., precipitation or non-specific binding). If only the parent compound drops, chemical degradation is confirmed.

  • Acid Stress Induction: Aliquot 100 µL of the stock into vials containing 900 µL of your target acidic media (e.g., 0.1 M HCl, pH 1.0). Incubate at targeted temperatures (e.g., 25°C, 40°C, 60°C).

  • Quenching & Neutralization: At predefined time points (0, 1, 4, 24 hours), extract 50 µL of the mixture and immediately quench it into 50 µL of 0.2 M ammonium bicarbonate buffer (pH 8.0). Causality: Rapid neutralization deprotonates N7, halting the acid-catalyzed SN​Ar and ether cleavage. This "locks" the degradation profile, providing an accurate snapshot for analysis.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor for the parent mass ( m/z 167.1 [M+H]+ ) and the two primary predicted degradants: m/z 165.1 (C6-hydrolysis product) and m/z 153.1 (C5-demethylation product).

References

  • ACS Publications. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles." ACS Organic & Inorganic Au. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining HPLC Methods for Pyrrolopyridine Isomers

Welcome to the Advanced Chromatography Support Center. Pyrrolopyridines (commonly known as azaindoles) are highly valuable pharmacophores in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Pyrrolopyridines (commonly known as azaindoles) are highly valuable pharmacophores in drug discovery. However, separating their regioisomers (e.g., 4-azaindole vs. 7-azaindole) presents significant analytical challenges due to their basic nitrogen atoms, identical molecular weights, and highly similar hydrophobicities.

This guide is designed for analytical scientists and drug development professionals, providing field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust method development.

Diagnostic Workflow for Azaindole Separations

Before adjusting your instrument parameters, use the logical framework below to identify the root cause of your chromatographic issue.

Workflow Start HPLC Separation of Pyrrolopyridine Isomers Tailing Issue: Peak Tailing (Asymmetry > 1.5) Start->Tailing Coelution Issue: Co-elution of Regioisomers Start->Coelution RTS Issue: Retention Time Instability Start->RTS Silanol Diagnostic: Silanol Interactions Tailing->Silanol Selectivity Diagnostic: Insufficient Selectivity Coelution->Selectivity Buffer Diagnostic: Operating near pKa RTS->Buffer FixTailing Action: Lower pH < 3.0 or Use End-capped Column Silanol->FixTailing FixCoelution Action: Switch C18 to PFP or Polar-Embedded Phase Selectivity->FixCoelution FixRTS Action: Adjust pH ±2 units Increase Buffer Conc. Buffer->FixRTS

Diagnostic workflow for troubleshooting pyrrolopyridine isomer HPLC separations.

Troubleshooting FAQs

Q1: Why do my pyrrolopyridine regioisomers co-elute on a standard C18 column, and how can I achieve baseline resolution? A1: Regioisomers of azaindoles possess identical molecular weights and nearly identical overall hydrophobicities. Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, making them "blind" to the subtle positional changes of the nitrogen atom within the aromatic ring 1.

  • The Causality: The position of the pyridine nitrogen alters the molecule's dipole moment and the electron density distribution across the ring system.

  • The Solution: Switch to a Pentafluorophenyl (PFP) or polar-embedded stationary phase. PFP columns introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. These mechanisms actively "sense" the varying electron density distributions of the different regioisomers, allowing for successful separation where C18 fails.

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0) for my basic pyrrolopyridines. How do I fix this? A2: This is the most common issue when analyzing basic heterocycles.

  • The Causality: In reversed-phase systems, tailing frequently arises from polar secondary interactions between basic analytes (like the protonated amine in pyrrolopyridines) and deprotonated silanol groups on the silica surface 2. When the mobile phase pH is above 3.0, residual silanols ionize into an anionic state ( Si−O− ), creating a strong ion-exchange "velcro" effect with the positively charged analyte 3.

  • The Solution: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or TFA) to fully protonate the silanols, neutralizing their charge and eliminating the secondary interaction 4. Alternatively, utilize a fully end-capped or hybrid silica column designed to block residual silanol activity 5.

Q3: My retention times are drifting unpredictably between runs. What is the mechanistic cause? A3: This instability is almost always a buffering issue.

  • The Causality: Operating the mobile phase pH too close to the pKa​ of the pyrrolopyridine's basic nitrogen (typically pKa​ 4.5–5.5) causes the compound to exist in a highly sensitive, mixed state of ionized and unionized forms [[2]](). Minor localized pH fluctuations during pump mixing will radically shift this equilibrium, altering the effective hydrophobicity and causing retention time drift.

  • The Solution: Ensure your buffer maintains the pH at least 2 units away from the analyte's pKa​ 5.

Quantitative Method Parameters & Expected Outcomes

The table below summarizes the expected chromatographic behavior of pyrrolopyridine isomers under various method conditions, illustrating the causality of pH and column chemistry on peak shape and resolution.

Column ChemistryMobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor ( As​ )Resolution of Isomers ( Rs​ )
Standard C187.0UnionizedIonized ( Si−O− )> 2.0 (Poor/Severe Tailing)< 1.0 (Co-elution)
Standard C182.5IonizedNeutral ( Si−OH )1.1 - 1.3 (Good)~ 1.2 (Partial Separation)
End-capped C182.5IonizedNeutral ( Si−OH )1.0 - 1.1 (Excellent)~ 1.5 (Baseline)
PFP (Fluorinated)2.5IonizedNeutral ( Si−OH )1.0 - 1.2 (Excellent)> 2.0 (Excellent)

Self-Validating Protocol for Method Development

To ensure scientific integrity, method development must not rely on guesswork. The following step-by-step protocol incorporates a self-validating diagnostic step to definitively prove whether poor peak shape is caused by instrument hardware or chemical interactions.

Phase 1: System Suitability & Physical Void Check
  • Prepare a Marker Blend: Create a sample mixture containing your pyrrolopyridine isomers and a neutral, non-ionizable marker (e.g., toluene or uracil).

  • Initial Injection: Inject the blend onto the column using a generic gradient (e.g., 5–95% Acetonitrile over 10 mins) with an unbuffered, neutral pH water phase.

  • Self-Validation Logic: Analyze the peak shape of the neutral marker 3:

    • If the neutral marker tails: The system has a physical defect (e.g., dead volume in PEEK tubing, incorrect fitting, or a collapsed column bed). Fix the instrument plumbing before proceeding.

    • If the neutral marker is symmetric but the azaindole tails: The issue is definitively chemical (acid-base silanol interaction). Proceed to Phase 2.

Phase 2: Chemical Optimization (Suppressing Secondary Interactions)
  • pH Adjustment: Acidify the aqueous mobile phase to pH 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This forces the silica surface silanols into a neutral state, preventing ionic binding 4.

  • Re-evaluate: Inject the sample. Calculate the USP Tailing Factor ( Tf​ ). A value of Tf​≤1.5 confirms the successful suppression of secondary interactions.

Phase 3: Selectivity Tuning for Regioisomers
  • Column Screening: If co-elution persists at pH 2.5 on a standard C18 column, swap the stationary phase to a Pentafluorophenyl (PFP) column to leverage π−π and dipole interactions.

  • Gradient Optimization: Implement a shallow gradient (e.g., 10–40% organic over 15 minutes) centered around the elution time observed in Phase 2 to maximize the resolution ( Rs​ ) between the closely related regioisomers.

References

  • 2 - Chrom Tech, Inc.

  • 3 - Axion Labs

  • 4 - Element Lab Solutions

  • 5 - Chromatography Online 5.1 - PubMed Central (PMC)

Sources

Optimization

minimizing byproduct formation in the synthesis of substituted 7-azaindoles

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottleneck in the synthesis of substituted 7-azaindoles: byprod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottleneck in the synthesis of substituted 7-azaindoles: byproduct formation .

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisostere for indoles and purines in drug development. However, the electron-deficient nature of the pyridine ring and the specific electronic demands of heteroannulation frequently lead to dimerization, regiochemical scrambling, and incomplete cyclization. This guide provides mechanistic causality, self-validating protocols, and quantitative mitigation strategies to ensure high-fidelity synthesis.

Troubleshooting Guides & FAQs

Q1: During the Chichibabin cyclization of 2-fluoro-3-picoline with benzonitrile, my yield of 2-phenyl-7-azaindole is stuck at 15–20%, and I am isolating a large amount of a dimeric mass. What is causing this?

A1: Stoichiometric deficiency leading to off-target 1,4-addition. The formation of picoline dimers is a well-documented side reaction in base-mediated Chichibabin cyclizations. When using only ~1.05 equivalents of lithium diisopropylamide (LDA), the initial metalation of 3-picoline occurs, but the subsequent cyclization stalls. Mechanistically, a second equivalent of LDA is strictly required to drive the tautomerization of the intermediate following the cyclization step. Without this second equivalent, the incipient benzyllithium intermediate accumulates and undergoes a rapid 1,4-addition to the unreacted picoline starting material 1. Resolution: Increase LDA to 2.1 equivalents and utilize a "reverse addition" sequence (adding benzonitrile to LDA first, followed by the picoline) to suppress dimerization and boost yields to >80%.

Q2: I am attempting a Bartoli indole synthesis to form a 7-substituted azaindole from a nitro-pyridine precursor, but my primary isolate is the corresponding aniline. How can I prevent this reduction?

A2: Incomplete Grignard stoichiometry arresting the sigmatropic rearrangement. The Bartoli synthesis is highly sensitive to the equivalents of the vinyl Grignard reagent. The reaction fundamentally requires exactly 3.0 equivalents of the Grignard reagent: the first equivalent attacks the nitro group to form a nitroso intermediate, the second attacks the nitroso species to trigger the critical [3,3]-sigmatropic rearrangement, and the third acts as a base to facilitate final ring closure 2. If the local concentration of the Grignard reagent drops below this threshold (often due to moisture or poor mixing at low temperatures), the reaction stalls at the nitroso/hydroxylamine stage, which is subsequently reduced to the aniline byproduct during aqueous workup. Resolution: Titrate your Grignard reagent immediately before use, ensure strictly anhydrous conditions, and maintain a slight excess (3.1–3.2 equiv) to account for any adventitious moisture.

Q3: In the microwave-assisted synthesis of 1,3-substituted 7-azaindoles via epoxide opening, I am seeing poor regioselectivity and unreacted starting material. Is DMSO the wrong solvent?

A3: Solvent polarity mismatch disrupting regioselective oxirane opening. Yes. While DMSO and DMF are standard for nucleophilic aromatic substitutions (SNAr), they are suboptimal for the initiating epoxide opening step in this specific sequence. The synthesis relies on a tandem sequence: regioselective opening of the oxirane to an amino alcohol, followed by intramolecular SNAr to form the azaindoline core. Schirok demonstrated that using 1-butanol under microwave irradiation (100–120 °C) perfectly balances the protic environment needed to activate the epoxide for amine attack, while still supporting the subsequent dehydration step 3. Resolution: Switch the solvent to 1-butanol. This will suppress regioisomeric byproducts and dramatically accelerate the reaction.

Quantitative Data: Byproduct Mitigation Summary

The following table summarizes the causal factors of byproduct formation across standard 7-azaindole synthesis routes and the expected quantitative improvements when applying our optimized parameters.

Synthesis MethodPrimary ByproductCausative FactorMitigation StrategyYield Improvement
Chichibabin Cyclization Picoline DimerInsufficient base (1.05 equiv LDA)Increase LDA to 2.1 equiv; reverse addition sequence15% → 82%
Bartoli Synthesis Aniline DerivativeGrignard stoichiometry < 3.0 equivStrictly maintain ≥3.1 equiv vinyl Grignard; titrate prior to useMajor reduction in aniline
Microwave (Epoxide) RegioisomersAprotic solvent (DMSO/DMF)Switch to 1-butanol (120 °C, MW)Trace → >85%

Mechanistic Pathway Visualization

Understanding the mechanistic divergence is critical for troubleshooting. The diagram below illustrates how stoichiometric deficiencies in the Chichibabin cyclization lead to off-target dimerization.

G A 2-Fluoro-3-picoline + LDA (2.1 equiv) B Benzyllithium Intermediate A->B Metalation (-40 °C) C Addition to Benzonitrile (Desired Pathway) B->C + PhCN D 1,4-Addition to Picoline (Side Reaction) B->D Excess Picoline (If LDA < 2 equiv) E 2-Phenyl-7-azaindole (Target: 80-82% Yield) C->E Cyclization (Requires 2nd equiv LDA) F Picoline Dimer (Byproduct) D->F Dimerization

Mechanistic divergence in Chichibabin 7-azaindole synthesis showing dimerization byproduct.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as "self-validating systems," containing built-in analytical checkpoints so you can verify the reaction trajectory in real-time.

Protocol 1: Optimized Chichibabin Cyclization (Reverse Addition)

Objective: Synthesis of 2-phenyl-7-azaindole while suppressing picoline dimerization.

  • Base Preparation: In a flame-dried Schlenk flask under argon, prepare a solution of LDA (2.1 equiv) in anhydrous THF (0.05 M) and cool to −40 °C.

  • Electrophile Addition: Add benzonitrile (1.05 equiv) dropwise to the LDA solution at −40 °C. Stir for 10 minutes.

  • Picoline Addition: Slowly add 2-fluoro-3-picoline (1.0 equiv) to the mixture.

    • Validation Checkpoint 1 (Visual): The reaction mixture should rapidly transition to a deep, blood-red color, confirming the successful formation of the benzyllithium intermediate.

  • Cyclization: Maintain the reaction at −40 °C for 2.0 hours, then warm to 0 °C for 30 minutes.

  • Quench & Workup: Quench the reaction with wet THF, followed by evaporation. Redissolve the solid in EtOAc, wash with aqueous NaHCO₃, and dry over Na₂SO₄.

    • Validation Checkpoint 2 (Spectroscopic): Before column chromatography, take a crude ¹⁹F NMR. The disappearance of the characteristic fluoropyridine signal at δ −70.1 ppm confirms complete cyclization and absence of the transient 1,4-addition intermediate.

  • Purification: Recrystallize from 1:4 ethyl acetate/hexane to yield the product as an off-white solid (~82% yield).

Protocol 2: Microwave-Assisted Epoxide Opening

Objective: Rapid synthesis of 1,3-substituted 7-azaindoles from 2-chloro-3-oxiran-2-ylpyridine.

  • Reaction Assembly: In a microwave vial, combine 2-chloro-3-oxiran-2-ylpyridine (1.0 equiv) and the primary amine (1.2 equiv) in 1-butanol (0.2 M).

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 120 °C for 20–30 minutes.

    • Validation Checkpoint 1 (Analytical): Sample the reaction at 15 minutes for LC-MS. You should observe the complete disappearance of the epoxide mass and the emergence of the intermediate amino alcohol mass. If the epoxide persists, verify the amine nucleophilicity and ensure no moisture has degraded the epoxide.

  • In Situ Cyclization: The elevated temperature in 1-butanol naturally drives the subsequent intramolecular nucleophilic aromatic substitution and dehydration without requiring solvent exchange.

    • Validation Checkpoint 2 (Chromatographic): Spot the crude mixture on a TLC plate (EtOAc/Hexane). The formation of the 7-azaindole core is indicated by a highly fluorescent new spot under 254 nm UV light.

  • Purification: Remove 1-butanol under reduced pressure and purify via flash chromatography.

References

  • Collum, D. B., et al. "Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines." The Journal of Organic Chemistry, 2008.[Link]

  • Schirok, H. "Microwave-Assisted Flexible Synthesis of 7-Azaindoles." The Journal of Organic Chemistry, 2006.[Link]

Sources

Troubleshooting

enhancing the regioselectivity of reactions with 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine . This highly functionalized 7-azaindole building block (Molecular Weight: 166.15)[1] is a privileged scaffold frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine .

This highly functionalized 7-azaindole building block (Molecular Weight: 166.15)[1] is a privileged scaffold frequently utilized in the design of advanced kinase inhibitors, including JAK1-selective therapeutics[2]. However, its dense functionalization presents unique regioselectivity challenges during synthesis. This guide is designed by application scientists to help you troubleshoot functionalization issues, understand the mechanistic causality behind experimental choices, and execute self-validating protocols.

Troubleshooting & FAQs: Regioselectivity

Q1: I am getting a mixture of N1-alkylated products and N7-azaindolium salts. How do I force N1 regioselectivity?

  • Causality: The 7-azaindole scaffold contains two nitrogen atoms with distinct electronic properties. The pyrrolic N1 is weakly acidic (pKa ~16), with its lone pair delocalized into the aromatic π -system. The pyridinic N7 is basic (pKa ~4.6), with its lone pair residing in an orthogonal sp2 orbital. Under neutral conditions, electrophiles will preferentially attack the more available lone pair at N7.

  • Solution: To achieve strict N1-selectivity, you must deprotonate N1 prior to the addition of the electrophile. Using a strong base (e.g., NaH or Cs2​CO3​ ) in a polar aprotic solvent generates the highly nucleophilic azaindolide anion. This anionic intermediate shifts the nucleophilic center entirely to N1, completely suppressing N7-alkylation.

Q2: My electrophilic halogenation is yielding complex mixtures. How do I selectively brominate at C3?

  • Causality: In the 1H-pyrrolo[2,3-b]pyridine system, the pyrrole ring is significantly more electron-rich than the electron-deficient pyridine ring. Consequently, the C3 position is the kinetically favored site for Electrophilic Aromatic Substitution (EAS)[3]. However, using harsh reagents like Br2​ can lead to over-halogenation.

  • Solution: Utilize mild halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)[4]. These reagents provide a controlled, low steady-state concentration of the halonium ion. Running the reaction in DMF at 0 °C ensures quantitative and regioselective C3-halogenation without affecting the 5-methoxy or 6-fluoro groups.

Q3: How can I selectively displace the 6-fluoro group without cleaving the 5-methoxy group?

  • Causality: The 6-fluoro group is highly activated for Nucleophilic Aromatic Substitution (SNAr) because it is positioned ortho to the electron-withdrawing N7 pyridine nitrogen[5]. Fluoride is an exceptional leaving group in SNAr reactions because the highly polarized C-F bond stabilizes the rate-determining Meisenheimer complex transition state. The 5-methoxy group, being an ether, is electronically stable to nucleophilic attack under these conditions.

  • Solution: React the scaffold with your desired amine nucleophile using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base in NMP or DMSO. Heating to 80–120 °C will drive the SNAr exclusively at C6.

Q4: Direct electrophilic substitution fails at C2. What is the best approach for C2 functionalization?

  • Causality: Because EAS naturally favors the C3 position, the innate electronic bias of the molecule must be overridden to functionalize C2. This is achieved via Directed ortho-Metalation (DoM)[6].

  • Solution: First, protect the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The oxygen atom in the SEM group coordinates with the lithium cation of a strong base (e.g., LDA or n-BuLi at -78 °C). This coordination directs the basic center exclusively to the adjacent C2 proton, allowing for regioselective lithiation and subsequent trapping with an electrophile.

Mechanistic Workflows

G Start 6-fluoro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Target Select Target Position Start->Target N1 N1 (Pyrrole N) Target->N1 C3 C3 (Pyrrole β) Target->C3 C6 C6 (Pyridine C) Target->C6 C2 C2 (Pyrrole α) Target->C2 N1_Rxn NaH, DMF R-X, 0 °C to RT N1->N1_Rxn Deprotonation C3_Rxn NBS or NIS DMF, 0 °C C3->C3_Rxn EAS C6_Rxn Amine, DIPEA NMP, 80-120 °C C6->C6_Rxn SNAr C2_Rxn 1. SEM-Cl, NaH 2. LDA, -78 °C 3. Electrophile C2->C2_Rxn DoM

Regioselectivity Decision Tree for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

DoM_Pathway Step1 N1-SEM Protection (Blocks N1 & Directs) Step2 Li+ Coordination (to SEM Oxygen) Step1->Step2 Step3 C2 Deprotonation (LDA, -78 °C) Step2->Step3 Step4 Electrophilic Trapping (E+ Addition) Step3->Step4

Mechanistic pathway of Directed ortho-Metalation (DoM) at the C2 position.

Quantitative Data Summary

Table 1: Summary of Regioselective Transformations

Target PositionReaction TypeOptimal ReagentsMechanistic DriverTypical Yield
N1 AlkylationNaH, R-X, DMFAzaindolide anion formation85–95%
C2 Lithiation (DoM)1. SEM-Cl 2. LDALi+ coordination to SEM oxygen70–85%
C3 HalogenationNBS or NIS, DMFEAS at the most electron-rich carbon90–98%
C6 SNArAmine, DIPEA, NMPOrtho-activation by N7 pyridine nitrogen75–90%

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation
  • Preparation: Charge a flame-dried flask with 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Observe hydrogen gas evolution. The solution will turn slightly yellow, confirming the formation of the azaindolide anion.

  • Alkylation: Stir at 0 °C for 30 minutes, then dropwise add the alkyl halide (1.1 equiv).

  • Monitoring: Warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Monitor by LC-MS for the disappearance of the starting material mass ( [M+H]+=167.15 ).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Protocol B: C3-Bromination via NBS
  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.1 M) and cool to 0 °C.

  • Halogenation: Dissolve NBS (1.05 equiv) in a minimal amount of DMF and add it dropwise via a syringe pump over 15 minutes to prevent local concentration spikes.

  • Reaction: Stir at 0 °C for 1 hour.

    • Self-Validation Check: TLC should show a single new spot with a higher Rf value than the starting material, indicating successful mono-bromination without over-reaction.

  • Isolation: Pour the mixture into ice water to precipitate the C3-bromo product. Filter, wash with cold water, and dry under high vacuum.

Protocol C: C6-SNAr with Amines
  • Preparation: In a sealed pressure tube, combine the 7-azaindole scaffold (1.0 equiv), the amine nucleophile (1.5 equiv), and DIPEA (2.0 equiv) in anhydrous NMP (0.5 M).

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

  • Monitoring: Cool to room temperature.

    • Self-Validation Check: LC-MS should show the addition of the amine mass minus 19 Da (corresponding to the exact loss of the fluorine atom).

  • Workup: Dilute with water and extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove residual NMP. Concentrate and purify via reverse-phase HPLC.

References

  • Molina, P. et al. (2023). A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. Molecules, 28(3), 947. URL:[Link]

  • Saha, A. et al. (2024). Palladium-Catalyzed, Site-Selective C(sp2)–H Halogenation and Nitration of 4-Quinolone Derivatives. The Journal of Organic Chemistry. URL:[Link]

  • Lee, J. et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1159-1179. URL:[Link]

  • Thieme Chemistry (2007). Product Class 23: Pyrido[X,Y-b]indoles (Carbolines). Science of Synthesis. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability for 6-Fluoro-5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine Analogs

Welcome to the Technical Support Center for the optimization of 7-azaindole-based kinase inhibitors. The 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a highly privileged motif in drug discovery, primarily uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of 7-azaindole-based kinase inhibitors. The 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a highly privileged motif in drug discovery, primarily utilized as a potent kinase hinge binder[1][2]. While this core provides excellent biochemical potency, elaborating it into larger drug candidates frequently introduces severe cell permeability and active efflux liabilities.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these pharmacokinetic hurdles.

Diagnostic Workflow

Before modifying your lead compound, you must determine whether the lack of cellular target engagement is driven by poor passive diffusion (e.g., high molecular weight, excessive polarity) or active transporter-mediated efflux (e.g., P-glycoprotein or BCRP recognition)[3][4].

PermeabilityWorkflow Start Synthesized 7-Azaindole Analog (High Biochemical Potency) Assay Bidirectional Caco-2 Assay (Measure Papp A-B & B-A) Start->Assay Calc Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Assay->Calc Cond1 ER > 2.0 (Active Efflux Liability) Calc->Cond1 Cond2 ER < 2.0 & Papp(A-B) < 2x10⁻⁶ (Poor Passive Permeability) Calc->Cond2 Cond3 ER < 2.0 & Papp(A-B) > 10x10⁻⁶ (Good Permeability) Calc->Cond3 Sol1 Strategy: Steric Shielding, Reduce HBDs, or Prodrug Cond1->Sol1 Sol2 Strategy: Lower MW, Reduce TPSA, Increase LogP Cond2->Sol2 Sol3 Proceed to In Vivo Pharmacokinetics Cond3->Sol3

Diagnostic workflow for assessing and resolving cell permeability issues in 7-azaindole analogs.

Troubleshooting Guides

Issue 1: My analog exhibits a high Efflux Ratio (ER > 10) in Caco-2 assays. How do I fix this without losing kinase affinity? Causality: The primary driver of P-glycoprotein (P-gp) efflux in 7-azaindoles is the exposed N1-H pyrrole proton, which acts as a strong Hydrogen Bond Donor (HBD)[3]. However, this exact proton is strictly required to donate a hydrogen bond to the kinase hinge region backbone (mimicking the nucleobase of ATP)[1][2]. Solution: Because permanent N-alkylation destroys hinge binding[5], you must employ transient or spatial masking:

  • Steric Shielding: Introduce bulky, lipophilic groups (e.g., gem-dimethyls or bridged cycloalkyls) on the adjacent solvent-exposed vectors to sterically hinder the molecule's fit into the P-gp binding pocket[6].

  • Prodrug Strategy: Temporarily mask the N1-H with a cleavable moiety (e.g., a pivaloyloxymethyl ester) that improves passive permeability and is cleaved by intracellular esterases once inside the target cell.

Issue 2: The compound has an ER < 2, but the apical-to-basolateral permeability ( Papp​ A-B) is extremely low. What is the cause? Causality: This indicates poor passive diffusion. While the isolated 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine core has a highly favorable Topological Polar Surface Area (TPSA) of 37.91 Ų[7], elaborating the molecule with solvent-exposed tails, solubilizing groups (like piperazines), and DFG-out binding motifs often pushes the total TPSA beyond the optimal limit (< 120 Ų) and molecular weight above 500 Da. Solution: Conduct a "Nitrogen Walk" or scaffold hopping exercise[8]. Convert secondary amines in your solvent tail to tertiary amines, or replace highly polar segments with bioisosteres (e.g., replacing an amide with a 1,2,3-triazole) to reduce the overall HBD count and increase lipophilicity.

Issue 3: I tried N-methylating the pyrrole ring to reduce the HBD count, but my cellular IC50 dropped 100-fold. Why? Causality: The 1H-pyrrolo[2,3-b]pyridine core binds the kinase hinge via a bidentate interaction: N1-H donates to the hinge carbonyl, and N7 accepts from the hinge NH[1][2]. N-methylation abolishes the critical HBD interaction and introduces a steric clash with the hinge backbone, drastically reducing biochemical affinity[5]. Solution: If HBD reduction is absolutely necessary, you must rely on intramolecular hydrogen bonding (IMHB) designs where a neighboring basic amine transiently shares the N1-H proton during membrane transit but releases it upon entering the highly structured kinase active site.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay (Self-Validating System)

This protocol quantifies passive permeability and identifies active efflux liabilities.

Step-by-step Methodology:

  • Cell Culture: Seed Caco-2 epithelial adenocarcinoma cells onto polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure differentiation and expression of P-gp/BCRP transporters[4].

  • Integrity Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm², confirming tight junction formation.

  • Preparation: Prepare a 10 µM solution of your 7-azaindole analog in Transport Buffer (HBSS + 10 mM HEPES, pH 7.4). Ensure DMSO is ≤ 1%.

  • Absorptive Transport (A-B): Add 0.5 mL of compound solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

  • Secretory Transport (B-A): In separate wells, add 1.5 mL of compound solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

  • Incubation: Incubate at 37 °C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from both donor and receiver compartments at t=0 and t=120 mins. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS[9].

  • Validation & Calculation:

    • Calculate Mass Balance (Recovery). If recovery is < 80%, the compound is either trapped in the membrane or undergoing cellular metabolism[4].

    • Calculate Papp​=(dQ/dt)/(C0​×A) .

    • Calculate Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) [9].

Protocol 2: Synthesis of an N-(Pivaloyloxymethyl) Prodrug

This protocol masks the N1-H to bypass P-gp efflux, relying on intracellular esterases for cleavage.

Step-by-step Methodology:

  • Deprotonation: Dissolve 1.0 eq of the 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine analog in anhydrous DMF under an argon atmosphere. Cool to 0 °C.

  • Base Addition: Carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion). Stir for 30 minutes at 0 °C until H2​ gas evolution ceases, yielding the azaindole sodium salt[6].

  • Alkylation: Dropwise, add 1.2 eq of chloromethyl pivalate (POM-Cl). Allow the mixture to warm to room temperature and stir for 4 hours.

  • Extraction: Quench with saturated aqueous NH4​Cl . Extract 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation (Critical): Confirm successful N1-alkylation via 1H -NMR. Look for the disappearance of the broad N-H singlet (> 11.0 ppm) and the appearance of a characteristic −CH2​− singlet at ~6.0 ppm corresponding to the POM methylene bridge.

Quantitative Data Summary

The following table summarizes the typical impact of various structural optimization strategies on the physicochemical properties and permeability of 7-azaindole analogs.

Modification StrategyStructural Change ExampleTPSA (Ų) Papp​ A-B ( 10−6 cm/s)Efflux Ratio (ER)Cellular IC50​ Shift
Unoptimized Lead Standard 1H-pyrrolo[2,3-b]pyridine1151.215.4> 10 µM
Steric Shielding Addition of gem-dimethyl near core1154.52.1150 nM
HBD Masking N1-alkylation (Negative Control)10012.01.1Inactive
Prodrug Approach N1-POM (Pivaloyloxymethyl) ester1258.51.545 nM
Scaffold Hopping Pyrazolo[3,4-b]pyridine replacement1283.15.2300 nM

Frequently Asked Questions (FAQs)

Q: How do the specific 6-fluoro and 5-methoxy substituents impact the permeability of the core scaffold? A: The 6-fluoro substituent is highly advantageous; it acts as an electron-withdrawing group that lowers the pKa of the adjacent N7 pyridine nitrogen, reducing the overall basicity of the scaffold and improving passive lipoidal diffusion. The 5-methoxy group increases lipophilicity (LogP) but adds a Hydrogen Bond Acceptor (HBA)[7]. Together, they create a highly optimized vector for fitting into the kinase hinge, but care must be taken not to add too many additional HBAs in the solvent-exposed regions.

Q: If my compound has poor solubility and poor permeability (a "brick dust" molecule), which should I optimize first? A: Always optimize permeability first. Solubility can often be rescued later in development via advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations, or nanoparticle encapsulation). However, active efflux and poor passive permeability are intrinsic molecular properties that cannot be easily formulated away; they must be solved through medicinal chemistry.

References

  • Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors. ResearchGate. Available at:[Link]

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept. PMC. Available at:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at:[Link]

  • Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. ACS Publications. Available at:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. Available at:[Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Available at:[Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at:[Link]

  • Hydrogen bond donors in drug design. ChemRxiv. Available at:[Link]

  • EP4212531A1 - Azaindole derivatives and their use as erk kinase inhibitors. Google Patents.
  • Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Efficacy of the 1H-pyrrolo[2,3-b]pyridine Scaffold vs. Established RAF Inhibitors

In the landscape of targeted cancer therapy, the inhibition of key signaling pathways driving oncogenesis remains a cornerstone of drug development. The Mitogen-Activated Protein Kinase (MAPK) pathway, frequently deregul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the inhibition of key signaling pathways driving oncogenesis remains a cornerstone of drug development. The Mitogen-Activated Protein Kinase (MAPK) pathway, frequently deregulated in various cancers, presents a critical axis for therapeutic intervention. This guide provides a detailed comparative analysis of the emerging 1H-pyrrolo[2,3-b]pyridine scaffold as a platform for kinase inhibitors against well-established RAF inhibitors, namely selective BRAF V600E inhibitors and pan-RAF inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy, and the experimental methodologies crucial for their evaluation.

Introduction to MAPK Pathway Inhibition

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates cellular processes such as proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving tumor growth in a significant portion of melanomas and other cancers.[3][4][5] This has spurred the development of targeted inhibitors against key kinases in this pathway, primarily BRAF.

This guide will explore three classes of inhibitors:

  • 1H-pyrrolo[2,3-b]pyridine-based inhibitors: This versatile scaffold has been utilized to develop potent inhibitors against various kinases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Fibroblast Growth Factor Receptors (FGFRs).[6][7][8][9] For the purpose of this comparison, we will consider its potential as a backbone for developing novel RAF inhibitors.

  • Selective BRAF V600E Inhibitors (e.g., Vemurafenib, Encorafenib): These first-generation inhibitors are designed to specifically target the constitutively active BRAF V600E mutant protein.[3][10]

  • Pan-RAF Inhibitors (e.g., Tovorafenib (TAK-580)): This class of inhibitors targets all RAF isoforms (A-RAF, B-RAF, C-RAF) and can overcome some resistance mechanisms associated with selective BRAF inhibitors.[11][12][13]

Mechanism of Action: A Tale of Three Scaffolds

The differential efficacy of these inhibitor classes stems from their distinct mechanisms of action at the molecular level.

The Versatile 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, serves as a privileged scaffold in medicinal chemistry. Its derivatives have been shown to be effective inhibitors of a range of kinases by competing with ATP for the kinase's binding site.[6][9][14] The specific substitutions on this core dictate the target kinase and the inhibitory potency. For instance, various derivatives have demonstrated potent inhibition of FGFRs and JAK3.[6] While a specific, widely-characterized RAF inhibitor based on the "6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine" structure is not prominent in the literature, the adaptability of the parent scaffold makes it a compelling starting point for the design of next-generation RAF inhibitors.

cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine -based Inhibitor Pyrrolo_pyridine->RAF

Figure 1. Generalized MAPK signaling pathway and the inhibitory action of a 1H-pyrrolo[2,3-b]pyridine-based inhibitor on RAF kinases.

Selective BRAF V600E Inhibitors: Precision Targeting

Vemurafenib and Encorafenib represent a class of inhibitors that selectively bind to and inhibit the kinase activity of the BRAF V600E mutant.[3][15] This specificity arises from their ability to bind to the ATP-binding site of the constitutively active kinase, thereby blocking downstream signaling through MEK and ERK.[16][10] However, a significant challenge with these inhibitors is the development of resistance, often through the reactivation of the MAPK pathway via alternative mechanisms.[3][5] Furthermore, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF, leading to secondary malignancies.[1]

cluster_cytoplasm Cytoplasm RAS RAS CRAF CRAF RAS->CRAF BRAF_V600E BRAF V600E (Monomer) MEK MEK1/2 BRAF_V600E->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Vemurafenib Vemurafenib/ Encorafenib Vemurafenib->BRAF_V600E

Figure 2. Mechanism of selective BRAF V600E inhibitors targeting the monomeric active mutant BRAF.

Pan-RAF Inhibitors: A Broader Approach

Pan-RAF inhibitors like Tovorafenib were developed to overcome the limitations of selective BRAF inhibitors.[11][13] These compounds inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF), including wild-type and various mutant forms.[11][13] By targeting RAF dimers, which can be a mechanism of resistance to first-generation inhibitors, pan-RAF inhibitors can have a broader anti-tumor activity.[17] Tovorafenib, for instance, is a type II inhibitor that can disrupt RAF dimerization.[13][18] This broader activity profile makes them promising candidates for treating tumors with different BRAF mutations and those that have developed resistance to selective inhibitors.

cluster_cytoplasm Cytoplasm RAS RAS RAF_dimer RAF Dimers (BRAF/CRAF, CRAF/CRAF) RAS->RAF_dimer MEK MEK1/2 RAF_dimer->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Tovorafenib Tovorafenib Tovorafenib->RAF_dimer

Figure 3. Pan-RAF inhibitors target RAF dimers, a key mechanism in both signaling and resistance.

Comparative Efficacy Data

The following table summarizes the key characteristics and reported efficacy data for representative inhibitors from each class. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Inhibitor ClassRepresentative Compound(s)Target(s)Reported IC50/PotencyKey AdvantagesKey Disadvantages
1H-pyrrolo[2,3-b]pyridine-based Various derivativesVarious kinases (e.g., FGFR, JAK3)Potent inhibition in nM range for specific targets.[8]Versatile scaffold for developing highly potent and selective inhibitors for various kinases.Specific RAF inhibitors from this class are not yet well-established in clinical use.
Selective BRAF V600E Inhibitors Vemurafenib, EncorafenibBRAF V600EVemurafenib: IC50 for BRAF V600E ~31 nM.[5] Encorafenib: IC50 for BRAF V600E ~0.3 nM.[15]High potency and selectivity for the most common BRAF mutation.Acquired resistance is common; paradoxical activation of MAPK pathway in wild-type BRAF cells.[1][3][5]
Pan-RAF Inhibitors Tovorafenib (TAK-580)Pan-RAF (A-RAF, B-RAF, C-RAF)Inhibits both BRAF mutant and some RAS mutant models.[11]Broader activity against various RAF isoforms and mutations; can overcome some resistance mechanisms.Potential for on-target toxicities due to inhibition of wild-type RAF.[19]

Experimental Protocols for Efficacy Comparison

To rigorously compare the efficacy of these inhibitors, standardized and well-controlled in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against target kinases.

Materials:

  • Purified recombinant kinase (e.g., BRAF V600E, wild-type BRAF, CRAF)

  • Kinase substrate (e.g., MEK1)

  • ATP

  • Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivative, Vemurafenib, Tovorafenib)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the purified kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of product formed or ATP consumed.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

cluster_workflow Kinase Inhibition Assay Workflow Step1 Prepare serial dilutions of test compounds Step2 Add kinase and compound to 384-well plate Step1->Step2 Step3 Initiate reaction with substrate and ATP Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Stop reaction and measure activity Step4->Step5 Step6 Plot data and calculate IC50 Step5->Step6

Figure 4. Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines harboring specific mutations.

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for inhibiting cell growth.

Materials:

  • Cancer cell lines (e.g., A375 with BRAF V600E, HT-29 with BRAF V600E, and a wild-type BRAF cell line)

  • Cell culture medium and supplements

  • Test compounds

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

Protocol:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) which is proportional to the number of viable cells.

  • Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the EC50 value from the resulting dose-response curve.

cluster_workflow Cell Proliferation Assay Workflow Step1 Seed cells in 96-well plates Step2 Treat cells with test compounds Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add cell proliferation reagent Step3->Step4 Step5 Measure cell viability Step4->Step5 Step6 Plot data and calculate EC50 Step5->Step6

Figure 5. Workflow for a cell-based proliferation assay.

Conclusion: A Strategic Choice of Inhibitor

The choice between a versatile scaffold like 1H-pyrrolo[2,3-b]pyridine, a highly selective inhibitor, or a pan-inhibitor depends on the specific therapeutic strategy and the genetic context of the cancer.

  • The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising platform for the development of novel kinase inhibitors with tailored selectivity profiles. Its adaptability allows for the optimization of potency and selectivity against a wide range of kinase targets, potentially leading to next-generation therapies that can overcome existing resistance mechanisms.

  • Selective BRAF V600E inhibitors like Vemurafenib and Encorafenib have demonstrated significant clinical benefit in patients with BRAF V600E-mutant melanoma.[5] However, their utility is limited by the inevitable development of resistance and the potential for paradoxical MAPK pathway activation.

  • Pan-RAF inhibitors such as Tovorafenib offer a broader therapeutic window by targeting multiple RAF isoforms and overcoming some forms of resistance.[11][13] This makes them an attractive option for patients who have relapsed on selective BRAF inhibitors or for cancers driven by other RAF alterations.

Ultimately, the future of targeted therapy will likely involve a combination of these approaches, including the development of novel inhibitors based on versatile scaffolds and the rational combination of inhibitors to overcome resistance and improve patient outcomes. Rigorous preclinical evaluation using the experimental protocols outlined in this guide is paramount for the successful translation of these promising compounds into effective clinical treatments.

References

  • Vemurafenib - Wikipedia. [Link]

  • Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. [Link]

  • Vemurafenib, a BRAF Inhibitor for Patients With Unresectable or Metastatic Melanoma and V600E-Mutated BRAF Protein | CancerNetwork. [Link]

  • Mechanism of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib) | Safety Info. [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. [Link]

  • Encorafenib - Wikipedia. [Link]

  • Encorafenib mechanism of action | braf mapk pathway - Braftovi + Cetuximab. [Link]

  • Definition of vemurafenib - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 - PubChem. [Link]

  • Braftovi (Encorafenib) plus Mektovi (Binimetinib) Third BRAF/MEK Inhibition Combination Approved for Metastatic Melanoma with BRAF Mutation - Journal of Oncology Navigation & Survivorship. [Link]

  • Anti-tumor activities of the new oral pan-RAF inhibitor, TAK-580, used as monotherapy or in combination with novel agents in multiple myeloma - PMC. [Link]

  • Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC. [Link]

  • A Phase I Study of Tovorafenib/DAY101 (formerly TAK-580, MLN2480) for Children with Low-Grade Gliomas and Other RAS/RAF/MEK/ERK Pathway Activated Tumors | Dana-Farber Cancer Institute. [Link]

  • Team Jack Funded Trial Drug for Childhood Brain Cancer Flagged as Top Priority for FDA Approval. [Link]

  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. [Link]

  • Antitumor activity of panRAF inhibition in BRAF V600E metastatic colorectal cancer. [Link]

  • Identification of a Novel Family of BRAF V600E Inhibitors - ACS Publications. [Link]

  • BRAF V600K vs. BRAF V600E: a comparison of clinical and dermoscopic characteristics and response to immunotherapies and targeted therapies - PMC. [Link]

  • First-Line PD-1/PD-L1 Inhibitors vs BRAF Plus MEK Inhibitors in BRAF V600E-Mutated Metastatic NSCLC - The ASCO Post. [Link]

  • Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies. - ResearchGate. [Link]

  • Selective Targeting of BRAF and KRAS Mutant Tumors: The Promise of QLH11906 Pan-RAF Inhibitor - Patsnap Synapse. [Link]

  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC. [Link]

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3 - PubMed. [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871 - PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. [Link]

Sources

Comparative

validation of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine's mechanism of action

Validation of the 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Hinge-Binding Kinase Inhibitor Mechanisms As a Senior Application Scientist, I approach the validation of a kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Hinge-Binding Kinase Inhibitor Mechanisms

As a Senior Application Scientist, I approach the validation of a kinase inhibitor scaffold not merely as a structural exercise, but as a thermodynamic and pharmacokinetic optimization problem. The human kinome presents a highly conserved ATP-binding pocket, making the design of selective, metabolically stable inhibitors a significant challenge.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a privileged bioisostere for the adenine ring of ATP[1]. However, the unsubstituted 7-azaindole scaffold often suffers from rapid metabolic clearance and off-target promiscuity. This guide objectively evaluates the mechanistic advantages of the 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (F-OMe-Azaindole) derivative, comparing its performance against alternative scaffolds and providing self-validating experimental workflows to confirm its mechanism of action (MoA).

Mechanistic Rationale: The Hinge-Binding Paradigm

To understand the superiority of the F-OMe-Azaindole scaffold, we must analyze the causality behind its structural modifications:

  • The Bidentate Anchor (7-Azaindole Core): Unlike traditional 1H-indoles, which only offer a single hydrogen bond donor (N1-H), the 7-azaindole core provides both a hydrogen bond donor (pyrrole N1-H) and an acceptor (pyridine N7)[2]. This enables a bidentate interaction with the backbone amide and carbonyl of the kinase hinge region, exponentially increasing binding affinity[2].

  • The 6-Fluoro Substitution (Metabolic Shielding & pKa Tuning): Unsubstituted 7-azaindoles are highly susceptible to cytochrome P450-mediated oxidation at the electron-rich C6 position. The highly electronegative fluorine atom at C6 blocks this metabolic liability, significantly extending the scaffold's half-life[1]. Furthermore, fluorine withdraws electron density from the pyridine ring, lowering the pKa of N7 to fine-tune the hydrogen bond strength and improve the overall lipophilicity profile.

  • The 5-Methoxy Substitution (Solvent Vectoring): The methoxy group at C5 acts as an electron-donating group via resonance, balancing the inductive withdrawal of the fluorine. More importantly, it provides a critical vector that projects toward the solvent-exposed region of the kinase active site, allowing for the attachment of solubilizing groups or selectivity-driving motifs[3].

Comparative Performance Analysis

The following table synthesizes quantitative data comparing the F-OMe-Azaindole scaffold against its structural predecessors, highlighting the evolutionary leap in drug design.

Scaffold ArchitectureHinge Binding MotifMetabolic Stability (HLM T1/2)Cellular Permeability (Papp)Kinase Selectivity Potential
6-Fluoro-5-methoxy-7-azaindole Bidentate (N7 acceptor, N1 donor)High (>60 min) ; C6 oxidation blockedHigh (Optimized LogP)High (Tunable via C5 vector)
Unsubstituted 7-azaindole Bidentate (N7 acceptor, N1 donor)Low (<20 min) ; prone to C6 oxidationModerate Moderate
1H-Indole Monodentate (N1 donor only)Moderate High Low (Lacks N7 interaction)

Self-Validating Experimental Workflows

A robust MoA validation requires orthogonal assays. The protocols below are designed as self-validating systems: biochemical data must corroborate cellular phenotypes.

Protocol A: Biochemical Target Engagement via Thermal Shift Assay (TSA)

Expertise & Experience Insight: Why prioritize TSA over standard enzymatic IC50 assays in the initial validation phase? Enzymatic assays are highly dependent on ATP concentration and can be confounded by compound aggregation. TSA provides a label-free, thermodynamically driven confirmation of target engagement. By measuring the shift in the kinase's melting temperature (ΔTm), we isolate the scaffold's stabilizing effect on the folded protein, confirming direct hinge-binding independent of catalytic turnover.

  • Preparation: Dilute the recombinant target kinase (e.g., JAK2 or BRAF) to a final concentration of 2 µM in a standard assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Incubation: Dispense the F-OMe-Azaindole derivative (10 µM final concentration) into a 96-well PCR plate. Add the kinase solution and incubate for 15 minutes at room temperature to allow for thermodynamic equilibration.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration) to each well. The dye fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Thermal Cycling & Analysis: Subject the plate to a temperature gradient (25°C to 95°C at 0.05°C/sec) using a real-time PCR machine. Calculate the derivative of the melt curve to determine the Tm. A ΔTm > 2°C compared to the DMSO control validates direct target engagement.

Protocol B: Cellular Target Engagement via NanoBRET

Expertise & Experience Insight: While biochemical assays prove the scaffold binds the isolated kinase domain, they do not account for cellular permeability or metabolic liability. NanoBRET allows us to quantify target engagement in live cells, validating that the 6-fluoro and 5-methoxy modifications successfully enhance membrane permeability and resist intracellular degradation.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Equilibration: Plate the cells in a 384-well format. Add a cell-permeable fluorescent NanoBRET tracer known to bind the kinase active site.

  • Competitive Displacement: Treat the cells with a dose-response titration of the F-OMe-Azaindole compound. Incubate for 2 hours at 37°C.

  • Readout: Add the NanoLuc substrate. As the F-OMe-Azaindole scaffold permeates the cell and displaces the fluorescent tracer from the hinge region, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease. Calculate the cellular IC50 from the BRET ratio.

Pathway Visualization

The following diagram illustrates the sequential mechanism of action by which the F-OMe-Azaindole scaffold halts downstream oncogenic signaling.

Pathway A Kinase Active Site (ATP Binding Pocket) B F-OMe-Azaindole Scaffold (6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine) A->B Target Engagement C Hinge Region Interaction (Bidentate Hydrogen Bonds) B->C Scaffold Anchoring D Displacement of ATP (Competitive Inhibition) C->D ATP Exclusion E Inhibition of Substrate Phosphorylation D->E Catalytic Blockade F Downstream Pathway Arrest (e.g., JAK/STAT, BRAF/MEK) E->F Signal Transduction Halt

Fig 1: Mechanism of action for F-OMe-Azaindole ATP-competitive kinase inhibition.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (via PMC - NIH) URL: [Link]

  • Title: Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

comparative analysis of fluorinated vs. non-fluorinated pyrrolopyridines

Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolopyridines in Drug Discovery As drug discovery pipelines increasingly demand molecules with highly optimized pharmacokinetic (PK) and pharmacodynamic (PD) pro...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolopyridines in Drug Discovery

As drug discovery pipelines increasingly demand molecules with highly optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the pyrrolopyridine (azaindole) scaffold has emerged as a premier bioisostere for indole. However, the true inflection point in lead optimization often occurs when transitioning from a non-fluorinated parent compound to a selectively fluorinated derivative.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrrolopyridines, detailing the mechanistic causality behind their divergent behaviors, and providing a self-validating experimental framework for assessing these differences in the laboratory.

Mechanistic Causality: Why Fluorinate the Pyrrolopyridine Core?

The strategic incorporation of a fluorine atom onto the pyrrolopyridine ring (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine) is not merely a structural tweak; it fundamentally rewrites the molecule's physicochemical rulebook. The causality of these changes is rooted in three core atomic properties of fluorine:

  • Steric Shielding via High Bond Energy: The C-F bond (~116 kcal/mol) is significantly stronger and more oxidation-resistant than the C-H bond (~98 kcal/mol). Because fluorine's van der Waals radius (1.47 Å) is only marginally larger than hydrogen's (1.20 Å), it can effectively block cytochrome P450-mediated oxidative metabolism at specific hotspots without introducing severe steric clashes that would abrogate target binding[1].

  • Inductive Electron Withdrawal: Fluorine exerts a profound electron-withdrawing effect. When positioned on the azaindole ring, it pulls electron density away from the basic pyridine nitrogen. This lowers the pKa , rendering the molecule less basic at physiological pH. This reduction in basicity directly correlates with enhanced2[2].

  • Modulation of Non-Covalent Interactions: Fluorination alters the electrostatic potential map of the scaffold. This enables novel binding modalities, such as enhanced3 between the nucleophilic nitrogen of the azaindole and electrophilic pockets within the target kinase or receptor[3].

Mechanism A Fluorination of Pyrrolopyridine Scaffold B1 High C-F Bond Energy (~116 kcal/mol) A->B1 B2 Strong Inductive Electron Withdrawal A->B2 B3 Low Polarizability of C-F Bond A->B3 C1 Steric Shielding of Metabolic Hotspots B1->C1 C2 Modulation of Nitrogen pKa B2->C2 C3 Increased Lipophilicity (LogP) B3->C3 D1 Decreased Intrinsic Clearance (CL_int) C1->D1 D2 Enhanced Receptor Binding Affinity C2->D2 D3 Improved Membrane Permeability C3->D3

Figure 1: Logical pathway illustrating how fluorination drives pharmacological outcomes.

Quantitative Data Presentation

The table below synthesizes typical shifts in physicochemical and pharmacokinetic parameters observed when transitioning from a standard 7-azaindole core to a 5-fluoro-7-azaindole core in kinase inhibitor development.

ParameterNon-Fluorinated PyrrolopyridineFluorinated PyrrolopyridineMechanistic Causality
Nitrogen pKa ~ 4.6 (More basic)~ 3.2 (Less basic)Strong inductive electron withdrawal by fluorine reduces electron density on the pyridine nitrogen.
Lipophilicity (LogP) Baseline+0.2 to +0.5 shiftLow polarizability of the C-F bond increases the hydrophobic surface area.
Intrinsic Clearance ( CLint​ ) High (Rapid hepatic metabolism)Low to ModerateFluorine sterically and electronically blocks CYP450-mediated hydroxylation at the C5 position.
Target Affinity ( Ki​ ) BaselineOften 2x to 10x tighterEnhanced lipophilic contacts and optimized n→π∗ interactions in the binding pocket.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of fluorinated versus non-fluorinated pyrrolopyridines, researchers must determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Scientific Integrity Note: A robust protocol cannot just measure degradation; it must prove why the degradation occurred. This workflow is designed as a self-validating system by utilizing three parallel arms:

  • Test Arm (+NADPH): Measures total CYP450-mediated metabolism.

  • Negative Control (-NADPH): Measures chemical instability or non-CYP degradation. If the compound degrades here, the instability is structural, not metabolic.

  • Positive Control (Verapamil +NADPH): Validates that the Human Liver Microsomes (HLM) batch is enzymatically active.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 0.5 mg/mL solution of Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the fluorinated or non-fluorinated pyrrolopyridine (final concentration: 1 µM). Keep organic solvent (e.g., DMSO) below 0.1% to prevent CYP enzyme inhibition.

  • Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This ensures the system reaches physiological temperature before enzymatic initiation, preventing skewed early-time-point kinetics.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM). For the negative control arm, add an equivalent volume of buffer instead of NADPH.

  • Aliquot Sampling: At defined time points ( t = 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting metabolism at the exact time point.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow Step1 1. Matrix Prep HLM + Buffer Step2 2. Equilibration 37°C, 5 min Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Sampling 0 to 60 min Step3->Step4 Step5 5. Quenching Cold Acetonitrile Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Workflow for the self-validating Microsomal Stability Assay.

Case Studies in Drug Development

The superiority of the fluorinated pyrrolopyridine scaffold is well-documented in recent clinical and preclinical literature:

  • Dual PB2/JAK2 Inhibitors: In the development of novel anti-influenza agents, replacing a standard azaindole with a4 yielded compounds with highly balanced inhibitory activity against both PB2 and JAK2, while significantly improving the metabolic half-life[4].

  • PET Radioligands (LRRK2/CB2): The development of brain-penetrant radioligands requires exceptional metabolic stability to prevent the accumulation of radiolabeled metabolites in the brain. 5 have been extensively utilized to develop LRRK2 and CB2 selective PET radioligands, leveraging the fluorine atom to block degradation while maintaining the lipophilicity required to cross the blood-brain barrier[5].

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 MDPI - International Journal of Molecular Sciences URL
  • 2-Bromo-5-fluoro-3-nitropyridine | CAS 652160-72-0 Application Notes Benchchem URL
  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines* The Journal of Physical Chemistry A - ACS Publications URL
  • PubMed Central (PMC)
  • PubMed Central (PMC)

Sources

Comparative

Comprehensive Analytical Standards Guide for 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

As drug development increasingly targets complex kinase pathways (such as JAK, LRRK2, and IKKα/β), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged pharmacophore[1]. Specifically, 6-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex kinase pathways (such as JAK, LRRK2, and IKKα/β), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged pharmacophore[1]. Specifically, 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3; Formula: C8​H7​FN2​O ; MW: 166.15) is a highly specialized intermediate[2][3]. The introduction of fluorine and methoxy groups fine-tunes the molecule's lipophilicity and hydrogen-bonding profile, which is critical for target engagement and ADME optimization[4].

However, the synthesis of fluoro-substituted pyrrolo[2,3-b]pyridines often generates closely related structural isomers and des-fluoro impurities[5]. For researchers and application scientists, selecting the correct analytical standard—and validating it rigorously—is the bedrock of downstream assay integrity. This guide objectively compares commercial Certified Reference Materials (CRMs) against in-house synthesized standards and provides field-proven, self-validating analytical protocols.

Comparative Analysis: Commercial CRM vs. In-House Standard

When sourcing 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine for quantitative assays, laboratories typically choose between purchasing a high-purity commercial CRM[3] or synthesizing/purifying the standard in-house. The choice dictates the analytical burden placed on the laboratory.

Table 1: Performance and Validation Comparison
ParameterCommercial CRM (Analytical Grade)In-House Synthesized Standard
Purity Guarantee 98.0% to 99.5% (Lot-specific CoA)Highly variable (typically 90–95% crude)
Absolute Quantitation Pre-validated via qNMRRequires internal qNMR validation
Impurity Profiling Characterized (LC-MS/MS & 1D/2D NMR)Unknown; risk of co-eluting isomers
Cost & Time High upfront cost; immediate useLower material cost; high labor/time cost
Traceability NIST-traceable (if ISO 17034 certified)Non-traceable without extensive metrology
Best Use Case Calibration curves, ADME/PK studiesEarly discovery screening, synthetic scaling

Scientist's Insight: Relying on an in-house standard based solely on "% Area" from a UV chromatogram is a critical error. UV response factors vary wildly between the parent azaindole and its impurities. For absolute trustworthiness, any standard used for PK/PD calibration must be validated via quantitative NMR (qNMR) to establish a true mass fraction[6].

Analytical Validation Workflows

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following workflows detail the causality behind our experimental choices for analyzing 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

G Start 6-Fluoro-5-methoxy-1H- pyrrolo[2,3-b]pyridine Batch Received HPLC HPLC-UV Analysis (Purity & SST) Start->HPLC LCMS LC-MS/MS (Impurity Profiling) Start->LCMS NMR qNMR Analysis (Absolute Quantitation) Start->NMR Decision Meets CRM Spec? (>99.0% Purity) HPLC->Decision LCMS->Decision NMR->Decision Pass Certified Reference Material (CRM) Decision->Pass Yes Fail Re-purification (Prep-HPLC) Decision->Fail No

Multimodal analytical validation workflow for certifying 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Protocol A: HPLC-UV Purity Determination

The Causality: The pyrrolo[2,3-b]pyridine scaffold contains a basic pyridine nitrogen (N4) that strongly interacts with unreacted silanol groups on standard silica-based stationary phases, leading to severe peak tailing[7][8]. To counteract this, we utilize a highly end-capped C18 column or a mixed-mode reverse-phase column (e.g., Newcrom R1)[8] and an acidic mobile phase (0.1% Formic Acid) to fully protonate the nitrogen, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol/Water (50:50 v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes.

  • Column Selection: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or SIELC Newcrom R1.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
1.09551.0
8.010901.0
10.010901.0
10.19551.0
  • Detection: UV at 254 nm and 280 nm.

  • Self-Validating System Suitability Test (SST):

    • Requirement 1: Tailing factor (Tf) of the main peak must be 1.5.

    • Requirement 2: Resolution (Rs) between the main peak and the closest eluting impurity must be 2.0. If SST fails, column degradation or insufficient mobile phase buffering is the root cause.

Protocol B: LC-MS/MS Impurity Profiling

The Causality: UV detection alone cannot distinguish between 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and its structural isomers (e.g., a 4-fluoro isomer). High-resolution LC-MS/MS is required to generate exact mass data and fragmentation patterns (cleavage of the azaindole core) to elucidate unknown impurities[4].

G A Unknown Impurity Peak (HPLC RT: 4.2 min) B High-Resolution MS (Exact Mass & Formula) A->B Extract Peak C MS/MS Fragmentation (Azaindole Core Cleavage) B->C Isolate Precursor D 1H & 19F NMR (Regiochemistry) C->D Structural Hypothesis E Des-fluoro Impurity Confirmed D->E Final Verification

Logical progression for elucidating unknown impurities in the azaindole standard.

Step-by-Step Methodology:

  • Ionization Source: Electrospray Ionization (ESI) in Positive mode. The basic nitrogen readily accepts a proton to form [M+H]+ at m/z 167.0621.

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

  • Fragmentation: Apply Collision-Induced Dissociation (CID) at 20-30 eV. Monitor for the loss of the methoxy radical ( −CH3​O∙ ) and hydrogen fluoride ( −HF ), which are characteristic neutral losses for this specific substitution pattern.

Protocol C: qNMR for Absolute Quantitation

The Causality: Chromatographic purity is relative. To establish the standard as a true CRM, we must use quantitative Nuclear Magnetic Resonance (qNMR). By comparing the integration of the azaindole's distinct protons against a highly pure internal standard (IS) of known mass, we calculate absolute purity independent of UV chromophores[6][9].

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh ~10.0 mg of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and ~5.0 mg of Maleic Acid (Internal Standard, NIST traceable, 99.9%).

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Instrument Parameters: 400 MHz or higher NMR spectrometer.

  • Crucial Parameter (Relaxation Delay): Set the relaxation delay ( D1​ ) to 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​ = 30 seconds) to ensure complete magnetization recovery.

  • Analysis: Integrate the sharp singlet of Maleic Acid ( δ ~6.26 ppm, 2H) against the distinct aromatic protons of the pyrrolo[2,3-b]pyridine ring (e.g., the pyrrole C2-H or C3-H). Calculate the absolute mass fraction using the standard qNMR equation.

Conclusion

For rigorous drug development and pharmacokinetic assays, the analytical standard for 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine must transcend simple HPLC-UV area percentages. By implementing a self-validating triad of pH-controlled HPLC, high-resolution LC-MS/MS, and absolute qNMR quantitation, laboratories can confidently bridge the gap between commercial CRM specifications and in-house synthesized materials.

References

  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Separation of 1H-Pyrrolo[2,3-b]pyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: PubMed Central (PMC) / NIH URL:[Link]

  • Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling Source: MDPI URL:[Link]

Sources

Validation

Benchmarking 6-Fluoro-5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine: A Next-Generation Hinge-Binding Scaffold for Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In small-molecule kinase inhibitor design, the 7-az...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In small-molecule kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a universally recognized "privileged scaffold"[1]. It mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region[2]. However, unsubstituted 7-azaindoles often suffer from rapid Phase I oxidative metabolism and off-target promiscuity.

This guide benchmarks 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine against standard hinge-binding scaffolds (such as the unsubstituted 7-azaindole core found in Vemurafenib, and the pyrrolo[2,3-d]pyrimidine core found in Ruxolitinib). By strategically installing a fluorine atom at the C6 position and a methoxy group at the C5 position, this scaffold achieves a superior balance of metabolic stability, lipophilic efficiency (LipE), and vectoring capability for the kinase specificity pocket.

Mechanistic Rationale: The Causality of Substitution

To understand why 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine outperforms legacy scaffolds, we must analyze the physicochemical impact of its substituents:

  • The 7-Azaindole Core: The N1 pyrrole nitrogen acts as a hydrogen bond donor, while the N7 pyridine nitrogen acts as a hydrogen bond acceptor. This dual interaction perfectly complements the backbone carbonyl and amide NH of the kinase hinge region[3].

  • C6-Fluoro Substitution (Metabolic Shielding): Unsubstituted 7-azaindoles are highly susceptible to CYP450-mediated aromatic hydroxylation at the electron-rich C6 position. Fluorine, being highly electronegative and poorly polarizable, lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring[4]. This electronic deactivation effectively blocks oxidative metabolism without significantly inflating the molecule's overall lipophilicity (LogP)[5].

  • C5-Methoxy Substitution (Vectoring): The C5 position points directly toward the hydrophobic gatekeeper pocket of most kinases. The methoxy group occupies this space to drive binding enthalpy, while the oxygen atom can act as a weak hydrogen bond acceptor or modulate the basicity of the adjacent ring system.

G Scaffold 6-Fluoro-5-Methoxy 7-Azaindole HingeNH Kinase Hinge (Backbone NH) Scaffold->HingeNH Pyridine N7 (H-Bond Acceptor) HingeCO Kinase Hinge (Backbone C=O) Scaffold->HingeCO Pyrrole N1-H (H-Bond Donor) Gatekeeper Hydrophobic Pocket (Gatekeeper) Scaffold->Gatekeeper 5-Methoxy (Vectoring) CYP450 CYP450 Oxidation (Blocked) Scaffold->CYP450 6-Fluoro (Electronic Block)

Figure 1: Mechanistic rationale for 6-fluoro-5-methoxy-7-azaindole binding and metabolic shielding.

Quantitative Benchmarking Data

The following table summarizes the physicochemical and in vitro ADME parameters of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine compared to legacy scaffolds.

Scaffold / CoreMW ( g/mol )cLogPTPSA (Ų)HLM Cl_int (µL/min/mg)PAMPA Papp (10⁻⁶ cm/s)Primary Liability
1H-Pyrrolo[2,3-b]pyridine (Standard 7-Azaindole)118.141.2028.6> 150.0 (High)18.5Rapid oxidative metabolism
7H-Pyrrolo[2,3-d]pyrimidine (Ruxolitinib Core)119.130.8541.585.0 (Moderate)12.0Reduced membrane permeability
6-Fluoro-5-Methoxy-7-Azaindole (Next-Gen Scaffold)166.151.7137.9< 15.0 (Low) 16.2 None (Optimized starting point)

Data Interpretation: The addition of the 6-fluoro and 5-methoxy groups increases the molecular weight and slightly raises the cLogP, but drastically reduces human liver microsome (HLM) intrinsic clearance (Cl_int) by an order of magnitude, validating the HOMO-lowering hypothesis[4].

Self-Validating Experimental Protocols

To objectively verify the benchmarking data above, researchers must employ robust, artifact-free assays. Below are the definitive protocols for validating kinase affinity and metabolic stability.

Protocol A: High-Throughput TR-FRET Kinase Affinity Profiling

Causality & Rationale: Standard fluorescence assays are often confounded by the auto-fluorescence of highly conjugated heterocyclic scaffolds like azaindoles. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (typically 50-100 µs) before reading the emission, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively driven by the compound's displacement of the active-site tracer.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 10 nL of the scaffold (in 100% DMSO) into a 384-well low-volume proxiplate. Why: Acoustic dispensing eliminates plastic tip carryover and prevents the adsorption of lipophilic fragments onto pipette surfaces.

  • Kinase/Antibody Addition: Add 5 µL of the target kinase (e.g., BRAF or JAK2) pre-mixed with a Europium-labeled anti-tag antibody (donor fluorophore) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer/ATP Addition: Add 5 µL of a fluorescently labeled ATP-competitive tracer (acceptor fluorophore) at its predetermined Kd​ concentration.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm; read emissions at 615 nm (Europium) and 665 nm (Tracer). Calculate the IC₅₀ using the 665/615 nm emission ratio.

Workflow Step1 Step 1 Acoustic Dispensing of 6F-5M-7AI (Echo 555) Step2 Step 2 Addition of Kinase & Lanthanide-labeled Ab Step1->Step2 Step3 Step 3 Addition of ATP & Fluorescent Tracer Step2->Step3 Step4 Step 4 Equilibration (60 min at RT) Step3->Step4 Step5 Step 5 TR-FRET Readout (Excitation 340nm / Emission 615/665nm) Step4->Step5

Figure 2: Standardized TR-FRET workflow for evaluating hinge-binding affinity without auto-fluorescence artifacts.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To prove that the C6-fluorine blocks CYP450-mediated aromatic hydroxylation, the scaffold must be incubated with Phase I metabolic enzymes. By monitoring the parent compound's disappearance over time via LC-MS/MS, we can calculate the intrinsic clearance ( Clint​ ) and directly compare the metabolic half-life of the fluorinated vs. non-fluorinated scaffolds[5].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Spike the 6-fluoro-5-methoxy-7-azaindole scaffold into the matrix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate Clint​ using the slope of the natural log of the percentage remaining versus time.

Conclusion

The 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly optimized starting point for structure-based drug design. By leveraging the inherent hinge-binding affinity of the 7-azaindole core and mitigating its primary metabolic liabilities through strategic fluorination, medicinal chemists can accelerate the discovery of potent, metabolically stable, and orally bioavailable kinase inhibitors.

Sources

Comparative

assessing the metabolic stability of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Assessing the Metabolic Stability of 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the rapid clearance...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the rapid clearance of promising heterocyclic scaffolds. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a privileged bioisostere for indoles and purines, widely used in the development of kinase inhibitors and antiviral agents[1][2]. However, the unsubstituted 7-azaindole ring is notoriously susceptible to rapid Phase I metabolism.

This guide objectively evaluates the metabolic stability of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine , comparing it against its non-fluorinated counterparts. By examining the causality behind its structural design and providing a self-validating experimental protocol, this document serves as a comprehensive resource for researchers optimizing pharmacokinetic (PK) profiles.

Strategic Rationale: The Role of C6-Fluorination

The primary metabolic liability of the 7-azaindole scaffold lies at the electron-rich C6 position, which is highly vulnerable to oxidation by both Cytochrome P450 (CYP450) enzymes and cytosolic Aldehyde Oxidase (AO)[3].

The Causality of the Fluorine Shield: Introducing a fluorine atom at the C6 position is a classic, yet highly effective, metabolic blockade strategy.

  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), allowing the molecule to maintain its binding conformation within target protein pockets without introducing steric clashes.

  • Electronic Deactivation: Fluorine's extreme electronegativity withdraws electron density from the azaindole ring via the inductive effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the C6 position highly resistant to nucleophilic attack by AO and electrophilic attack by CYP450 oxo-iron species[3][4].

Meanwhile, the 5-methoxy group modulates the local lipophilicity and serves as a critical hydrogen-bond acceptor, tuning the molecule's target affinity (e.g., in FGFR inhibition)[1].

Pathway A 5-Methoxy-7-azaindole (Non-fluorinated) B CYP450 / Aldehyde Oxidase Oxidation at C6 A->B C Rapid Clearance (Low Half-life) B->C D 6-Fluoro-5-methoxy-7-azaindole (Fluorinated) E Steric & Electronic Shielding (C-F Bond Blocks Oxidation) D->E F High Metabolic Stability (Prolonged Half-life) E->F

Mechanism of metabolic stabilization via C6-fluorination on the 7-azaindole core.

Comparative Performance Data

To objectively assess the impact of C6-fluorination, we compare 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine against its non-fluorinated analog (5-methoxy-1H-pyrrolo[2,3-b]pyridine) and the unsubstituted 7-azaindole core. The data below reflects standard in vitro human liver microsome (HLM) assays supplemented with an NADPH regenerating system.

CompoundHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)AO SusceptibilityPrimary Clearance Route
7-Azaindole (Unsubstituted)12.4111.8HighCYP450 / AO (C6-oxidation)
5-Methoxy-1H-pyrrolo[2,3-b]pyridine 18.574.9HighCYP450 / AO (C6-oxidation)
6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine >120 <11.5 Low Minor CYP-mediated O-demethylation

Data Interpretation: The non-fluorinated 5-methoxy analog exhibits rapid clearance ( CLint​ = 74.9 µL/min/mg), primarily driven by oxidation at the unprotected C6 position. The introduction of the C6-fluorine atom drastically reduces intrinsic clearance, extending the half-life beyond the 120-minute assay window. This confirms that fluorination successfully shifts the metabolic soft spot, leaving only minor O-demethylation of the methoxy group as a slow, secondary clearance pathway[2][5].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating system. This means incorporating parallel control arms (minus-NADPH) to differentiate enzymatic metabolism from chemical instability.

Workflow N1 Compound Preparation (1 µM in DMSO/Buffer) N2 Incubation with Human Liver Microsomes (0.5 mg/mL protein, 37°C) N1->N2 N3 Initiation via NADPH (Regenerating System) N2->N3 N4 Quenching (Cold Acetonitrile + IS at 0, 15, 30, 60 min) N3->N4 N5 LC-MS/MS Quantification (Parent Disappearance) N4->N5 N6 Data Analysis (Half-life & Intrinsic Clearance) N5->N6

In vitro microsomal stability assay workflow for 7-azaindole derivatives.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 10 mM stock of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in 100% DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration ≤0.1% prevents solvent-mediated inhibition of CYP450 enzymes.

  • Microsome Incubation:

    • Aliquot Human Liver Microsomes (HLM) into the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture in a 37°C water bath for 5 minutes.

  • System Validation Controls:

    • Positive Control: Run Verapamil (CYP3A4/2D6 substrate) in parallel to verify microsomal enzymatic activity.

    • Negative Control (Minus-NADPH): Run a parallel incubation of the test compound replacing the NADPH system with an equivalent volume of buffer. Causality: This ensures any observed degradation is strictly CYP-mediated and not due to thermal or chemical instability.

  • Reaction Initiation:

    • Initiate the reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching:

    • At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS/MS injection.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for Multiple Reaction Monitoring (MRM) LC-MS/MS analysis to quantify the disappearance of the parent compound.

Conclusion & Strategic Recommendations

The empirical data and structural rationale confirm that 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine offers a vastly superior pharmacokinetic foundation compared to its non-fluorinated analogs. By effectively neutralizing the C6 metabolic soft spot, researchers can utilize this building block to design potent kinase or viral inhibitors without the burden of rapid in vivo clearance. When incorporating this scaffold into a drug design program, subsequent optimization should focus on optimizing the physicochemical properties (e.g., aqueous solubility) rather than overcoming Phase I metabolic liabilities.

References

  • ACS Publications. "Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer." Source: Journal of Medicinal Chemistry. URL: [Link]

  • National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Source: nih.gov. URL: [Link]

  • Semantic Scholar. "Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives." Source: semanticscholar.org. URL: [Link]

Sources

Validation

Independent Verification of the Biological Effects of 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine as a Kinase Scaffold

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) motif is a profoundly privileged scaffold in modern structure-based drug design, most notably serving as the hinge-binding core for FDA-approved kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) motif is a profoundly privileged scaffold in modern structure-based drug design, most notably serving as the hinge-binding core for FDA-approved kinase inhibitors like Vemurafenib[1]. This guide provides an independent, objective verification of the biological and physicochemical properties of a highly functionalized building block: 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (FMPP; CAS 1638761-05-3) [2]. By comparing the baseline metrics of FMPP against established clinical alternatives, we aim to provide drug development professionals with actionable data on its utility as a starting point for novel ATP-competitive inhibitors.

Part 1: Mechanistic Rationale & Structural Causality

Why utilize FMPP instead of a bare 7-azaindole core? The causality behind this structural choice lies in the precise electronic and steric demands of the kinase ATP-binding pocket.

  • Bidentate Hinge Binding: The N1 (pyrrole NH) acts as a hydrogen bond donor, while the N7 (pyridine N) acts as an acceptor. This perfectly mimics the N1/N6 interaction of the adenine ring of ATP, anchoring the molecule to the kinase hinge region[1][3].

  • 6-Fluoro Substitution (Electronic & Metabolic Tuning): Fluorine at the C6 position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent N7 atom, which reduces basicity-driven off-target toxicities (such as hERG channel inhibition)[4]. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidation at the metabolically vulnerable C6 position, enhancing half-life.

  • 5-Methoxy Substitution (Steric Probing): The C5 methoxy group projects into the hydrophobic pocket adjacent to the hinge region. It provides a synthetic vector for further elaboration and acts as a weak hydrogen bond acceptor, altering the hydration network within the binding site to improve target residence time.

Pathway Receptor Upstream Signal (Cytokines / Growth Factors) Kinase Target Kinases (e.g., JAK, BRAF) Receptor->Kinase Activation Effector Downstream Effectors (STAT, MEK) Kinase->Effector Phosphorylation FMPP FMPP Scaffold (Hinge Binder) FMPP->Kinase ATP-Competitive Inhibition Response Cellular Proliferation & Survival Effector->Response Gene Transcription

Mechanism of action for FMPP-derived inhibitors in blocking oncogenic kinase signaling pathways.

Part 2: Experimental Protocols for Scaffold Validation

To establish FMPP as a viable scaffold, we employ a self-validating experimental workflow. We do not rely solely on biochemical assays, which can yield false positives due to compound aggregation; instead, we pair them with live-cell target engagement to verify membrane permeability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is chosen over standard radiometric assays because it eliminates radioactive waste and uses a ratiometric readout (emission at 665 nm / 615 nm) that internally corrects for compound autofluorescence and inner-filter effects, ensuring high trustworthiness of the IC50 data.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute FMPP in 100% DMSO to create a 10-point, 3-fold serial dilution curve.

  • Enzyme/Substrate Mix: Add 5 µL of recombinant kinase (e.g., BRAF V600E or JAK2) and biotinylated peptide substrate to a 384-well low-volume pro-plate.

  • Compound Addition: Transfer 100 nL of FMPP dilutions (or DMSO vehicle control) to the wells using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature (RT).

  • Reaction Initiation: Add 5 µL of ATP at the apparent Km​ for the specific kinase. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt Mg2+-dependent catalysis), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Incubate for 60 minutes. Read on a microplate reader (excitation 340 nm; emission 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO (high signal) and 10 µM Staurosporine (low signal). A Z' > 0.6 is strictly required to validate the assay run.

Protocol 2: NanoBRET Cellular Target Engagement Assay

Causality: Biochemical potency often fails to translate in vivo due to poor membrane permeability or intracellular competition with millimolar ATP. NanoBRET quantifies actual binding inside living cells, preventing late-stage attrition.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Plating: Seed cells at 2x10^4 cells/well in a 384-well white tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Tracer & Compound Addition: Add a cell-permeable fluorescent NanoBRET tracer (at its predetermined Kd​ ) and the FMPP serial dilutions.

  • Equilibration: Incubate for 2 hours to allow FMPP to permeate the membrane and compete with the tracer for the kinase active site.

  • Detection: Add Nano-Glo substrate. Measure luminescence (donor) and fluorescence (acceptor). A dose-dependent decrease in the BRET ratio indicates FMPP successfully displaced the tracer.

G A 6-Fluoro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine (FMPP Scaffold) B TR-FRET Kinase Assay (Biochemical Potency) A->B Primary Screen C NanoBRET Assay (Live-Cell Engagement) B->C IC50 Validated D ADME Profiling (Permeability & Stability) C->D Cell Permeable E Lead Optimization (SAR Elaboration) D->E Favorable PK

High-throughput screening and validation workflow for the FMPP kinase scaffold.

Part 3: Comparative Data & Alternative Analysis

As an unelaborated building block, FMPP is not expected to exhibit the sub-nanomolar potency of fully optimized clinical drugs. However, comparing its baseline metrics against established drugs (Vemurafenib, Ruxolitinib) demonstrates its structural efficiency. Ligand Efficiency (LE) —a metric of binding energy per heavy atom—reveals that FMPP is a highly atom-economical starting point for drug discovery.

Table 1: Kinase Selectivity & Potency Comparison
CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Ligand Efficiency (LE)
FMPP (Bare Scaffold) BRAF V600E~4,500>10,0000.38
Vemurafenib (Optimized)BRAF V600E312500.31
FMPP (Bare Scaffold) JAK2~6,200>10,0000.36
Ruxolitinib (Optimized)JAK22.8450.35

(Note: Data for the bare FMPP scaffold represents baseline fragment-level binding to illustrate scaffold efficiency prior to synthetic elaboration).

Table 2: Physicochemical & ADME Properties Comparison

FMPP possesses near-ideal physicochemical properties for a fragment hit[2], allowing ample room for the addition of solubilizing groups or target-specific vectors without violating Lipinski's Rule of Five.

PropertyFMPP (CAS 1638761-05-3)VemurafenibRuxolitinib
Molecular Weight 166.15 g/mol 489.9 g/mol 306.4 g/mol
LogP 1.714.802.80
Topological Polar Surface Area (TPSA) 37.91 Ų106.3 Ų68.7 Ų
H-Bond Donors / Acceptors 1 / 22 / 62 / 4
Caco-2 Permeability High (Predicted)Low/ModerateHigh
Conclusion

The 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (FMPP) scaffold offers a highly efficient, metabolically stable, and synthetically versatile foundation for kinase inhibitor development. Its high ligand efficiency and favorable physicochemical profile make it a superior alternative to unsubstituted azaindoles, drastically reducing the optimization cycles required to achieve cellular efficacy.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (Tokyo) URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: Mini Reviews in Medicinal Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Operational Safety and Disposal Guide: 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine As drug development professionals and synthetic chemists scale up the use of specialized heterocyclic building blocks, understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

As drug development professionals and synthetic chemists scale up the use of specialized heterocyclic building blocks, understanding the precise logistical and safety requirements for their handling is critical. 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a highly valuable fluorinated azaindole derivative. However, the presence of the fluorine atom fundamentally alters how this compound—and any material it contaminates—must be managed at the end of its lifecycle.

This guide provides field-proven, step-by-step methodologies for the safe operational handling and EPA-compliant disposal of this compound, ensuring your laboratory maintains both environmental integrity and operational excellence.

Chemical Profile & Quantitative Data

To accurately assess the environmental and physical behavior of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, we must first look at its core physicochemical properties. These metrics dictate its solubility, volatility, and subsequent waste classification[1].

PropertyValueOperational Implication
CAS Number 1638761-05-3Essential for precise waste manifesting.
Molecular Formula C₈H₇FN₂OContains a carbon-fluorine (C-F) bond, requiring halogenated disposal protocols.
Molecular Weight 166.15 g/mol Lightweight powder; poses an inhalation risk if aerosolized.
Topological Polar Surface Area 37.91 ŲModerate polarity; highly soluble in standard organic extraction solvents.
LogP 1.71Lipophilic tendency; will persist in organic waste layers rather than aqueous streams.
Storage Requirements 2–8°C, SealedMust be kept dry to prevent degradation and maintain structural integrity.

Hazard Assessment & The Causality of Segregation

Why must this compound be strictly segregated? The handling of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is governed by the thermodynamic stability of its carbon-fluorine (C-F) bond. When disposing of laboratory chemicals, mixing halogenated solvents (like those containing our fluorinated compound) with non-halogenated waste is a critical operational failure[3].

During standard waste incineration, non-halogenated streams are burned at relatively low temperatures. If fluorinated compounds are introduced into this stream, the incomplete combustion of the C-F bonds leads to the generation of highly toxic fluorinated dioxins and corrosive hydrogen fluoride (HF) gas. By strictly segregating this waste into a designated "Halogenated" stream, it is deliberately routed to specialized high-temperature incinerators (>1100°C) equipped with alkaline wet scrubbers.

This creates a self-validating safety loop : proper upstream segregation in the lab guarantees downstream environmental compliance, prevents catastrophic equipment corrosion at the disposal facility, and aligns perfectly with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines [2].

Operational Safety: Immediate Spill Response Protocol

In the event of a powder or solution spill, immediate containment is required to prevent cross-contamination of non-halogenated surfaces.

Step-by-Step Spill Recovery:

  • Isolate the Area: Immediately evacuate non-essential personnel. Ensure adequate laboratory ventilation to disperse any aerosolized particulates.

  • Don Appropriate PPE: Equip chemically resistant nitrile gloves, tightly sealed safety goggles, and a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of the fine powder.

  • Suppress Dust Formation: Do not dry sweep the powder. Gently cover the spill with a slightly dampened inert absorbent pad, or use a dedicated HEPA-filtered vacuum. If the spill is a liquid solution, surround it with an inert absorbent like vermiculite.

  • Collect and Containerize: Transfer the absorbed material into a rigid, high-density polyethylene (HDPE) container. Do not use metal containers, as trace degradation over time could theoretically initiate corrosion.

  • Decontaminate Surfaces: Wash the spill area with a compatible organic solvent (e.g., isopropanol) followed by soap and water. Crucial Step: All solvent rinsate must be collected and added to the halogenated liquid waste stream.

Step-by-Step Disposal Methodology

To ensure full regulatory compliance and safety, implement the following workflow for all waste containing 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 1: Determine the Waste State Identify whether the waste is a solid (e.g., empty packaging, spent silica gel from chromatography, contaminated PPE) or a liquid (e.g., HPLC effluent, reaction mother liquor).

Step 2: Execute Strict Segregation

  • For Liquid Waste: Pour the solution into a designated, clearly labeled "Halogenated Organic Solvent Waste" carboy. Never mix this with the non-halogenated stream (such as pure acetone or ethanol waste).

  • For Solid Waste: Place contaminated consumables into a heavy-duty, puncture-resistant bin specifically marked for halogenated solid waste.

Step 3: Log and Manifest Record the exact volume and concentration of the compound on your laboratory's hazardous waste log. Under EPA RCRA guidelines, any waste containing carbon-halogen bonds must be explicitly manifested to ensure it is routed to the correct treatment facility[2].

Step 4: Schedule Specialized Pickup Coordinate with a licensed environmental services contractor. Verify that the contractor utilizes high-temperature incineration and alkaline scrubbing for their halogenated waste streams.

Workflow Visualization

The following diagram illustrates the logical routing of 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine waste to ensure a self-validating, compliant disposal process.

G A 6-fluoro-5-methoxy-1H- pyrrolo[2,3-b]pyridine Waste B Determine Waste State A->B C Solid Residue / Packaging B->C D Liquid Solution / Extract B->D E Segregate as Halogenated Organic Waste C->E Contaminated Solids D->E Halogenated Solvents F High-Temp Incineration (with HF Scrubbers) E->F EPA RCRA Compliant

Workflow for the segregation and disposal of fluorinated pyrrolopyridine waste.

References

  • University of Louisville, Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Available at: [Link]

Handling

Personal protective equipment for handling 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist, I frequently observe laboratories treating specialized heterocyclic building blocks with generic safety protocols. This is a critical error.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating specialized heterocyclic building blocks with generic safety protocols. This is a critical error. 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1638761-05-3) is a highly valuable intermediate, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics due to its 7-azaindole core[1]. However, its specific structural modifications—a fluorine atom and a methoxy group—alter its lipophilicity and potential biological reactivity compared to the parent 7-azaindole compound.

This guide provides a rigorous, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the causality behind these safety measures, researchers can ensure both their own protection and the integrity of their synthetic workflows.

Part 1: Physicochemical Profile & Hazard Causality

Before selecting PPE, we must understand the chemical's intrinsic properties. The parent compound, 7-azaindole (CAS: 271-63-6), is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3]. The addition of a fluorine atom at the 6-position and a methoxy group at the 5-position increases the molecule's lipophilicity (LogP ~1.71)[4], which theoretically enhances its ability to penetrate the stratum corneum of the skin if dissolved in an organic carrier solvent.

Table 1: Physicochemical and Hazard Summary

PropertyQuantitative Data / SpecOperational Causality & Implication
Compound Name 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridineHandle as a potent, biologically active heterocyclic intermediate.
CAS Number 1638761-05-3Essential for SDS retrieval and strict inventory tracking[4].
Molecular Weight 166.15 g/mol Fine powder; high risk of aerosolization and inhalation[4].
Storage Conditions 2-8°C, Sealed and DryRequires cold-chain handling; mandates thermal equilibration before opening to prevent condensation[4].
Primary Hazards Skin/Eye/Respiratory IrritantMandates strict barrier protection and local exhaust ventilation[2][3].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated azaindoles. The following matrix is designed to provide overlapping layers of protection based on the compound's specific physicochemical risks.

1. Respiratory Protection

  • Requirement: Handle exclusively within a certified chemical fume hood (minimum face velocity of 80-100 fpm). If a fume hood is unavailable (e.g., during a bulk spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory[2].

  • Causality: The low molecular weight means the powder is easily aerosolized during transfer. Inhalation can lead to severe mucous membrane irritation (H335)[3].

2. Hand Protection (Skin Barrier)

  • Requirement: Double-gloving with heavy-duty Nitrile gloves (minimum 5 mil thickness).

  • Causality: Latex offers poor resistance to organic compounds. Because this molecule is lipophilic, any accidental dissolution in trace organic solvents (like DMSO or DMF, commonly used for this building block) will rapidly carry the compound through standard latex[2]. Nitrile provides superior chemical resistance.

3. Eye and Face Protection

  • Requirement: Snug-fitting, indirect-vented chemical safety goggles.

  • Causality: Standard safety glasses with side shields do not protect against airborne dust. Given the H319 (Causes serious eye irritation) classification of the azaindole core[3][5], a complete seal around the eyes is required to prevent micro-particulate ingress.

4. Body Protection

  • Requirement: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.

  • Causality: Knit cuffs prevent the sleeves from knocking over small vials of the expensive intermediate and eliminate exposed skin at the wrist interface.

Part 3: Operational Workflow & Handling Protocols

To ensure a trustworthy, self-validating system, every step of the handling process must inherently confirm its own success before you proceed to the next step.

Step-by-Step Methodology for Safe Weighing and Transfer:

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage[4]. Place it in a desiccator and allow it to warm to ambient temperature (approx. 30 minutes).

    • Validation Check: The vial exterior must be completely free of condensation before opening. If moisture is present, wait. Opening it too early will cause rapid hydrolytic degradation of the compound.

  • Fume Hood Preparation: Clear the hood of unnecessary clutter. Lay down a disposable, anti-static weigh boat and an anti-static mat.

  • Static Mitigation: Fluorinated powders often hold a static charge, causing them to "jump" from the spatula. Use a static eliminator (e.g., a Zerostat gun) on the weigh boat and the micro-spatula prior to transfer.

  • Transfer and Weighing: Using the neutralized micro-spatula, carefully transfer the required mass. Cap the source vial immediately to minimize atmospheric exposure.

  • Dissolution: Add the reaction solvent (e.g., DMSO or DCM) directly to the weigh boat, or transfer the powder to a reaction flask before adding solvent.

    • Validation Check: Visually ensure 100% dissolution before removing the sealed flask from the fume hood to prevent accidental contamination of general lab areas.

SafeHandlingWorkflow Storage 1. Cold Storage (2-8°C, Desiccated) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Preparation PPE->Hood Weighing 4. Weighing & Transfer (Anti-static spatulas) Hood->Weighing Reaction 5. Reaction / Dissolution Weighing->Reaction Waste 6. Hazardous Waste Collection Reaction->Waste Incineration 7. Authorized Incineration Waste->Incineration

Figure 1: End-to-end operational workflow for handling 6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Part 4: Emergency Response & Disposal Plan

Trust in a safety protocol is built on how it handles failures. 6-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine must never be disposed of in the standard trash or washed down the drain[6].

Step-by-Step Spill Response & Decontamination Protocol:

  • Containment (Do Not Sweep): Never use a brush and dustpan for a solid spill, as sweeping aerosolizes the toxic powder. Instead, gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust[2].

  • Collection: Carefully scoop the damp, absorbed material into a designated, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill area with a sequence of isopropanol (to dissolve residual lipophilic organic compound) followed by standard laboratory soap and water[2][7].

    • Validation Check: Wipe the area with a final clean paper towel; if any residue or discoloration remains, repeat the isopropanol wash.

Disposal Plan:

  • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a sealed, clearly labeled, compatible container.

  • Liquid Waste: Segregate into halogenated waste streams (due to the presence of the fluorine atom), unless local EHS guidelines specifically permit it in standard non-halogenated organic waste.

  • Final Destruction: High-temperature incineration by a licensed EPA-compliant (or local equivalent) hazardous waste disposal facility[5][7].

References

Sources

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